Product packaging for Homoglutathione(Cat. No.:CAS No. 18710-27-5)

Homoglutathione

货号: B101260
CAS 编号: 18710-27-5
分子量: 321.35 g/mol
InChI 键: HKBNQXMLSMKLJV-BQBZGAKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-gamma-glutamyl-L-cysteinyl-beta-alanine is a gamma-glutamylcysteine. It is a conjugate acid of a L-gamma-glutamyl-L-cysteinyl-beta-alaninate(1-).
Homoglutathione has been reported in Phaseolus coccineus, Phaseolus vulgaris, and Vigna radiata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N3O6S B101260 Homoglutathione CAS No. 18710-27-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O6S/c12-6(11(19)20)1-2-8(15)14-7(5-21)10(18)13-4-3-9(16)17/h6-7,21H,1-5,12H2,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBNQXMLSMKLJV-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)NCCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317148
Record name Homoglutathione
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URL https://comptox.epa.gov/dashboard/DTXSID301317148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18710-27-5
Record name Homoglutathione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18710-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoglutathione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Homoglutathione: Structure, Properties, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoglutathione (hGSH), a tripeptide analogue of glutathione (GSH), plays a significant role in the cellular redox regulation of certain leguminous plants. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties of this compound. Detailed experimental protocols for its synthesis, purification, and quantification, adapted from established methodologies for glutathione, are presented. Furthermore, this guide illustrates the biosynthetic pathway of this compound and a typical experimental workflow for its analysis using Graphviz visualizations, offering a valuable resource for researchers in the fields of biochemistry, plant biology, and drug development.

Introduction

This compound (γ-L-glutamyl-L-cysteinyl-β-alanine) is a naturally occurring tripeptide found predominantly in leguminous plants of the Fabaceae family. It is a structural analogue of the ubiquitous antioxidant glutathione, differing by the substitution of the C-terminal glycine with β-alanine. While glutathione is central to redox homeostasis in most eukaryotes, this compound is thought to fulfill a similar protective role in specific plant species, particularly in processes such as nitrogen fixation within root nodules.[1] Understanding the unique properties and metabolism of this compound is crucial for elucidating its precise physiological functions and exploring its potential applications.

Chemical Structure and Properties

This compound is a tripeptide with the systematic name L-γ-glutamyl-L-cysteinyl-β-alanine. Its structure is characterized by a γ-peptide bond between the glutamate and cysteine residues.

Table 1: Physicochemical Properties of this compound and Glutathione

PropertyThis compoundGlutathione
Molecular Formula C₁₁H₁₉N₃O₆S[2][3]C₁₀H₁₇N₃O₆S
Molecular Weight 321.35 g/mol 307.32 g/mol
CAS Number 18710-27-570-18-8
Melting Point Not available192-195 °C (decomposition)
Solubility in Water SolubleFreely soluble (100 g/L)
Solubility in Organic Solvents Soluble in DMSOSoluble in DMF and ethanol

Biological Properties and Function

This compound is believed to share many of the antioxidant and redox-regulating functions of glutathione. Its synthesis is a two-step enzymatic process analogous to that of glutathione. The first step, the formation of γ-glutamylcysteine, is catalyzed by γ-glutamylcysteine synthetase. The second and defining step is the addition of β-alanine to γ-glutamylcysteine, a reaction catalyzed by this compound synthetase (hGS). This enzymatic specificity is the primary determinant of whether a plant species produces this compound.

The presence of this compound is particularly prominent in the root nodules of legumes, where it is implicated in the process of symbiotic nitrogen fixation. It is thought to protect the nitrogenase enzyme complex from oxidative damage.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively documented. However, methodologies established for glutathione can be adapted. The following sections provide detailed, adapted protocols for the synthesis, purification, and quantification of this compound.

Enzymatic Synthesis of this compound

This protocol is adapted from the enzymatic synthesis of glutathione and its analogs. It utilizes γ-glutamylcysteine synthetase and a recombinant this compound synthetase.

Materials:

  • L-Glutamic acid

  • L-Cysteine

  • β-Alanine

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Purified γ-glutamylcysteine synthetase (GCS)

  • Purified recombinant this compound synthetase (hGS)

  • Reaction vessel

  • Incubator

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM ATP, 10 mM L-glutamic acid, and 10 mM L-cysteine.

  • Add purified GCS to the reaction mixture to a final concentration of 1-5 µM.

  • Incubate the mixture at 37°C for 1-2 hours to allow for the synthesis of γ-glutamylcysteine.

  • To the same reaction mixture, add 20 mM β-alanine and purified recombinant hGS to a final concentration of 1-5 µM.

  • Continue the incubation at 37°C for an additional 2-4 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC.

  • Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) to precipitate the enzymes.

  • Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing this compound for purification.

Purification of this compound

This protocol utilizes ion-exchange chromatography to purify this compound from the synthesis reaction mixture or from plant extracts.

Materials:

  • Supernatant from the enzymatic synthesis or a prepared plant extract.

  • Anion-exchange chromatography column (e.g., DEAE-Sephacel).

  • Low concentration elution buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • High concentration elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Fraction collector.

  • HPLC system for fraction analysis.

Procedure:

  • Equilibrate the anion-exchange column with the low concentration elution buffer.

  • Adjust the pH of the supernatant containing this compound to 8.0 and load it onto the equilibrated column.

  • Wash the column with several column volumes of the low concentration elution buffer to remove unbound molecules.

  • Elute the bound this compound using a linear gradient of the high concentration elution buffer (0-1 M NaCl over 10-20 column volumes).

  • Collect fractions using a fraction collector.

  • Analyze the collected fractions for the presence of this compound using HPLC.

  • Pool the fractions containing pure this compound and desalt if necessary.

This compound Synthetase Activity Assay

This assay measures the activity of this compound synthetase by quantifying the rate of this compound production using HPLC.

Materials:

  • Enzyme extract (from plant tissue or recombinant source).

  • γ-Glutamylcysteine

  • β-Alanine

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 8.2)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for derivatization.

  • HPLC system with a C18 column and UV detector.

Procedure:

  • Prepare an assay mixture containing 100 mM Tris-HCl (pH 8.2), 20 mM MgCl₂, 10 mM ATP, 5 mM γ-glutamylcysteine, and 10 mM β-alanine.

  • Pre-incubate the assay mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract to the assay mixture.

  • Incubate the reaction at 37°C. Take aliquots at regular intervals (e.g., 0, 5, 10, 15, and 20 minutes).

  • Stop the reaction in each aliquot by adding an equal volume of 1% sulfosalicylic acid.

  • Centrifuge the samples to remove precipitated protein.

  • Derivatize the thiol group in the supernatant with DTNB.

  • Analyze the samples by HPLC to quantify the amount of this compound produced.

  • Calculate the enzyme activity based on the rate of product formation.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the two-step enzymatic synthesis of this compound from its constituent amino acids.

Homoglutathione_Biosynthesis cluster_step1 Step 1 cluster_step2 Step 2 Glu L-Glutamate GCS γ-Glutamylcysteine Synthetase (GCS) Glu->GCS Cys L-Cysteine Cys->GCS bAla β-Alanine hGS This compound Synthetase (hGS) bAla->hGS gGC γ-Glutamylcysteine gGC->hGS gGC->hGS hGSH This compound ATP1 ATP ATP1->GCS ADP1 ADP + Pi ATP2 ATP ATP2->hGS ADP2 ADP + Pi GCS->gGC GCS->ADP1 hGS->hGSH hGS->ADP2

Caption: Biosynthesis of this compound.

Experimental Workflow for HPLC Analysis of this compound

This diagram outlines the key steps involved in the quantification of this compound from a biological sample using HPLC.

HPLC_Workflow SamplePrep Sample Preparation (e.g., Plant Tissue Homogenization) Deproteinization Deproteinization (e.g., TCA or SSA precipitation) SamplePrep->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Thiol Derivatization (e.g., with DTNB or mBBr) Supernatant->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Chromatographic Separation (C18 Reverse-Phase Column) HPLC_Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: HPLC analysis workflow for this compound.

Conclusion

This compound represents an important variation in the thiol-based antioxidant systems of certain plants. While sharing structural and functional similarities with glutathione, its unique composition and restricted distribution suggest specialized roles, particularly in the context of symbiotic nitrogen fixation. The technical information and adapted experimental protocols provided in this guide offer a foundation for researchers to further investigate the biochemistry and physiological significance of this intriguing tripeptide. Further research is warranted to develop and validate protocols specifically optimized for this compound to enhance the accuracy and efficiency of future studies.

References

An In-depth Technical Guide to the Homoglutathione Biosynthesis Pathway in Leguminous Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoglutathione (hGSH), a tripeptide analog of glutathione (GSH), plays a pivotal role in the physiology of leguminous plants. Composed of glutamate, cysteine, and β-alanine, hGSH is particularly abundant in the root nodules of many legume species where it is integral to nitrogen fixation and oxidative stress mitigation. This technical guide provides a comprehensive overview of the hGSH biosynthesis pathway, including detailed enzymatic steps, quantitative data, experimental protocols, and visual representations of the associated molecular processes. Understanding this pathway is crucial for developing strategies to enhance crop resilience and for exploring potential targets for novel therapeutic agents.

The this compound Biosynthesis Pathway

This compound synthesis is a two-step enzymatic process that parallels the biosynthesis of glutathione. The key distinction lies in the final amino acid incorporated: β-alanine in hGSH versus glycine in GSH.

Step 1: Synthesis of γ-glutamylcysteine (γ-EC)

The initial step is the ATP-dependent ligation of L-glutamate and L-cysteine to form the dipeptide γ-glutamylcysteine (γ-EC). This reaction is catalyzed by the enzyme γ-glutamylcysteine synthetase (γ-ECS) , also known as glutamate-cysteine ligase (GCL). This is the rate-limiting step in both GSH and hGSH biosynthesis.[1]

Step 2: Synthesis of this compound

In the second step, β-alanine is added to the C-terminus of γ-EC in another ATP-dependent reaction. This step is catalyzed by the specific enzyme This compound synthetase (hGSHS) .[2] The presence and activity of hGSHS versus glutathione synthetase (GSHS) determines the relative abundance of hGSH and GSH in a particular legume species or tissue.[3][4]

Subcellular Localization of Biosynthetic Enzymes

Studies in various legume species have revealed a compartmentalization of the hGSH biosynthesis pathway.[4]

  • γ-glutamylcysteine synthetase (γ-ECS) is primarily localized in the plastids and to a lesser extent in the cytosol.

  • This compound synthetase (hGSHS) is predominantly found in the cytosol .

This subcellular arrangement suggests a transport of the intermediate, γ-EC, from the plastids to the cytosol for the final synthesis of hGSH.

Quantitative Data

Thiol Concentrations in Legume Tissues

The concentrations of GSH and hGSH vary significantly among different legume species and tissues, with nodules generally exhibiting the highest thiol content. High-performance liquid chromatography (HPLC) with fluorescence detection is a common method for quantifying these thiols.

Legume SpeciesTissuePredominant ThiolTotal Thiol Concentration (nmol/g fresh weight)Reference
Soybean (Glycine max)NodulesThis compound~2000
Bean (Phaseolus vulgaris)NodulesThis compound~1500
Mungbean (Vigna radiata)NodulesThis compound~1200
Pea (Pisum sativum)NodulesGlutathione~1800
Cowpea (Vigna unguiculata)NodulesGlutathione~1300
Alfalfa (Medicago sativa)NodulesGlutathione~1000
Alfalfa (Medicago sativa)LeavesThis compound~250
Enzyme Activities in Legume Nodules

The activities of the biosynthetic enzymes correlate with the predominant thiol present in the tissue.

Legume Speciesγ-ECS Activity (nmol γ-EC/min/g FW)hGSHS Activity (nmol hGSH/min/g FW)GSHS Activity (nmol GSH/min/g FW)Reference
Bean (Phaseolus vulgaris)10.525.2< 1.0
Pea (Pisum sativum)6.66.911.4
Broad bean (Vicia faba)8.308.2
Alfalfa (Medicago sativa)3.31.14.4
Lupine (Lupinus albus)9.4014.9
Gene Expression Analysis

The expression of genes encoding γ-ECS and hGSHS is regulated in response to developmental cues and environmental stimuli, such as symbiotic nitrogen fixation. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify transcript levels. In Medicago truncatula, the expression of both γ-ECS and GSHS is upregulated in nodules compared to uninfected roots, while hGSHS expression shows a more variable pattern. Down-regulation of γ-ECS in nodules leads to reduced nitrogen fixation, highlighting the critical role of the thiol biosynthesis pathway in this process.

Signaling and Regulation

The this compound biosynthesis pathway is tightly regulated, particularly in the context of symbiosis and stress responses.

Regulation by Nitric Oxide (NO)

Nitric oxide (NO) has emerged as a key signaling molecule in plants. In Medicago truncatula roots, treatment with NO donors leads to an upregulation of γ-ECS and GSHS gene expression, while hGSHS expression is not significantly affected. This suggests a differential regulation of GSH and hGSH synthesis by NO.

Stress Abiotic/Biotic Stress NO Nitric Oxide (NO) Stress->NO gECS_gene γ-ECS Gene NO->gECS_gene Upregulation gECS_protein γ-ECS Protein gECS_gene->gECS_protein Transcription & Translation hGSHS_gene hGSHS Gene hGSHS_protein hGSHS Protein hGSHS_gene->hGSHS_protein Transcription & Translation hGSH This compound (hGSH) gECS_protein->hGSH hGSHS_protein->hGSH StressResponse Stress Response (e.g., Nitrogen Fixation) hGSH->StressResponse Modulation

Signaling pathway for NO-mediated regulation of hGSH biosynthesis.

Experimental Protocols

Detailed methodologies are essential for the accurate study of the this compound biosynthesis pathway.

HPLC Analysis of Thiols (GSH and hGSH)

This protocol is adapted from Matamoros et al. (1999).

a. Sample Extraction:

  • Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Homogenize the powder in 1 mL of 0.1 M HCl.

  • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Collect the supernatant for analysis.

b. Derivatization:

  • Mix 200 µL of the acidic extract with 220 µL of 200 mM N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid) (HEPES) buffer (pH 8.2) containing 6.3 mM diethylenetriaminepentaacetic acid (DTPA).

  • Add 20 µL of 25 mM monobromobimane (in acetonitrile) and incubate in the dark for 15 min at room temperature.

  • Stop the reaction by adding 260 µL of 100 mM methanesulfonic acid.

c. HPLC Separation and Detection:

  • Inject 20 µL of the derivatized sample into a C18 reverse-phase HPLC column.

  • Use a gradient elution with Solvent A (10% methanol, 0.25% acetic acid, pH 3.9) and Solvent B (90% methanol, 0.25% acetic acid, pH 3.9).

  • Detect the fluorescent thiol derivatives using a fluorescence detector with an excitation wavelength of 380 nm and an emission wavelength of 480 nm.

  • Quantify the peaks by comparing their areas to those of GSH and hGSH standards.

cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis HPLC Analysis Tissue Tissue Grinding Grinding Tissue->Grinding Liquid N2 Homogenization Homogenization Grinding->Homogenization 0.1 M HCl Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Derivatization_Mix Derivatization_Mix Supernatant->Derivatization_Mix HEPES buffer Incubation Incubation Derivatization_Mix->Incubation + Monobromobimane Reaction_Stop Reaction_Stop Incubation->Reaction_Stop Methanesulfonic acid HPLC_Injection HPLC_Injection Reaction_Stop->HPLC_Injection Separation Separation HPLC_Injection->Separation C18 Column Detection Detection Separation->Detection Fluorescence Quantification Quantification Detection->Quantification

Workflow for HPLC analysis of thiols.
Enzyme Assays for γ-ECS and hGSHS

This protocol is based on the methods described by Moran et al. (2000).

a. Enzyme Extraction:

  • Homogenize ~200 mg of plant tissue in 1 mL of extraction buffer (100 mM Tris-HCl pH 8.0, 1 mM EDTA, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, and 1% PVPP).

  • Centrifuge at 15,000 x g for 20 min at 4°C.

  • Use the supernatant as the crude enzyme extract.

b. γ-ECS Assay:

  • The reaction mixture (200 µL) contains 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA, 10 mM L-glutamate, 10 mM L-cysteine, 5 mM DTT, and 10 mM ATP.

  • Start the reaction by adding 50 µL of the enzyme extract.

  • Incubate at 30°C for 30 min.

  • Stop the reaction by adding 200 µL of 0.1 M HCl.

  • Quantify the product, γ-EC, by HPLC as described above.

c. hGSHS Assay:

  • The reaction mixture (200 µL) is similar to the γ-ECS assay but contains 10 mM γ-EC and 10 mM β-alanine instead of glutamate and cysteine.

  • Follow the same incubation and reaction stopping procedures.

  • Quantify the product, hGSH, by HPLC.

Subcellular Fractionation

This protocol allows for the isolation of different cellular compartments to determine the localization of enzymes.

  • Homogenize fresh plant tissue (e.g., root nodules) in a grinding medium (0.3 M sucrose, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM MgCl₂, 0.1% BSA, 5 mM DTT).

  • Filter the homogenate through layers of cheesecloth and Miracloth.

  • Perform differential centrifugation:

    • Centrifuge at 1,000 x g for 10 min to pellet nuclei and cell debris.

    • Centrifuge the supernatant at 12,000 x g for 20 min to pellet mitochondria.

    • Centrifuge the resulting supernatant at 100,000 x g for 1 h to obtain the microsomal fraction (pellet) and the cytosol (supernatant).

    • For plastid isolation, the initial homogenate can be layered onto a Percoll or sucrose gradient and centrifuged.

  • Assay the enzyme activities in each fraction.

Homogenate Plant Tissue Homogenate Centrifuge1 Centrifuge 1,000 x g, 10 min Homogenate->Centrifuge1 Pellet1 Pellet: Nuclei, Debris Centrifuge1->Pellet1 Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Centrifuge2 Centrifuge 12,000 x g, 20 min Supernatant1->Centrifuge2 Pellet2 Pellet: Mitochondria Centrifuge2->Pellet2 Supernatant2 Supernatant 2 Centrifuge2->Supernatant2 Ultracentrifuge Ultracentrifuge 100,000 x g, 1 h Supernatant2->Ultracentrifuge Pellet3 Pellet: Microsomes Ultracentrifuge->Pellet3 Supernatant3 Supernatant 3: Cytosol Ultracentrifuge->Supernatant3

Workflow for subcellular fractionation by differential centrifugation.

Conclusion

The this compound biosynthesis pathway is a central component of the metabolic machinery in many leguminous plants, with profound implications for nitrogen fixation, stress tolerance, and overall plant health. The methodologies and data presented in this guide provide a robust framework for researchers and scientists to further investigate this pathway. A deeper understanding of the regulatory mechanisms and enzymatic properties of hGSH biosynthesis holds significant promise for the development of improved crop varieties and may offer novel avenues for drug development by targeting analogous pathways in other organisms.

References

The Emergence of a Legume-Specific Tripeptide: A Technical Guide to the Discovery and Initial Characterization of Homoglutathione in Fabaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoglutathione (γ-glutamyl-cysteinyl-β-alanine), a structural analog of the ubiquitous antioxidant glutathione, represents a fascinating case of metabolic diversification within the plant kingdom. Its presence is largely restricted to the Fabaceae family, where it often functionally replaces or coexists with glutathione. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, detailing its distribution, biosynthesis, and physiological significance in legumes. Quantitative data from seminal studies are summarized, and key experimental protocols are outlined to serve as a resource for researchers in the field. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular mechanisms underlying this compound metabolism.

Introduction: Discovery of a Novel Thiol

The story of this compound (hGSH) began with the observation of a novel thiol compound in the leaves of Phaseolus vulgaris and Glycine max in 1957.[1][2] It was later characterized as γ-glutamyl-cysteinyl-β-alanine, distinguishing it from glutathione (GSH) by the substitution of the C-terminal glycine with β-alanine.[1][2] This discovery sparked interest in its distribution and function, revealing that hGSH is a characteristic, though not universal, feature of the Fabaceae (legume) family.[3] Subsequent research has established that hGSH performs many of the same essential roles as GSH, including cellular redox regulation, detoxification of xenobiotics, and serving as a precursor for the synthesis of metal-chelating phytochelatins.

Distribution of this compound in the Fabaceae

The presence and relative abundance of hGSH and GSH vary significantly across different legume species and even within different tissues of the same plant. Some species, like soybean (Glycine max) and common bean (Phaseolus vulgaris), predominantly accumulate hGSH, while others, such as pea (Pisum sativum) in its leaves, primarily contain GSH. Yet other legumes, like Medicago truncatula, exhibit a tissue-specific distribution, with hGSH being more abundant in the roots and nodules. A study of 73 wild species across the three subfamilies of Leguminosae found that hGSH was restricted to the Papilionoideae subfamily, particularly within the 'Old World Clade'. This phylogenetic distribution suggests that the capacity to synthesize hGSH evolved after the divergence of this clade.

Table 1: Distribution and Concentration of this compound and Glutathione in Various Legume Species and Tissues

SpeciesTissueThis compound (hGSH) Concentration (nmol/g FW)Glutathione (GSH) Concentration (nmol/g FW)Predominant ThiolReference
Glycine max (Soybean)Leaves~50-200 fold higher than GSHhGSH
Nodules~4-fold higher than GSHhGSH
Roots~80-fold higher than GSHhGSH
Phaseolus vulgaris (Bean)LeavesPredominantly hGSHhGSH
NodulesPredominantly hGSHhGSH
Pisum sativum (Pea)LeavesOnly GSHGSH
NodulesGSH is the major thiolGSH
Vigna unguiculata (Cowpea)LeavesOnly GSHGSH
NodulesGSH is the major thiolGSH
Medicago sativa (Alfalfa)Leaves98% hGSH2% GSHhGSH
Nodules28% hGSH72% GSHGSH
Vigna radiata (Mungbean)NodulesPredominantly hGSHhGSH

Note: The concentrations are presented as relative comparisons or percentages as reported in the cited literature. Absolute values can vary based on developmental stage and environmental conditions.

Biosynthesis of this compound

The synthesis of both GSH and hGSH is a two-step ATP-dependent process. The first step, the formation of the dipeptide γ-glutamylcysteine (γ-EC) from glutamate and cysteine, is catalyzed by γ-glutamylcysteine synthetase (γ-ECS) and is common to both pathways. The second step determines the final tripeptide. Glutathione synthetase (GSHS) ligates glycine to γ-EC to form GSH, whereas this compound synthetase (hGSHS) adds β-alanine to produce hGSH.

The evolution of hGSHS is believed to have occurred through a gene duplication event of the ancestral gshs gene within the Fabaceae lineage. This duplicated gene subsequently evolved a modified substrate specificity, favoring β-alanine over glycine.

Subcellular Localization of Biosynthetic Enzymes

Studies on legume nodules have revealed a specific subcellular compartmentalization of the biosynthetic enzymes.

  • γ-glutamylcysteine synthetase (γ-ECS): Localized in the plastids and bacteroids.

  • Glutathione synthetase (GSHS): Found in the cytosol and mitochondria.

  • This compound synthetase (hGSHS): Primarily localized in the cytosol.

This subcellular distribution highlights the coordinated effort of different cellular compartments in thiol biosynthesis.

Subcellular_Localization_of_Thiol_Synthesis cluster_Plastid Plastid cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion gammaECS_p γ-ECS gammaEC_p γ-EC gammaECS_p->gammaEC_p Glu_Cys_p Glu + Cys Glu_Cys_p->gammaECS_p gammaEC_c γ-EC gammaEC_p->gammaEC_c Transport gammaEC_m γ-EC gammaEC_p->gammaEC_m Transport hGSHS_c hGSHS hGSH_c hGSH hGSHS_c->hGSH_c GSHS_c GSHS GSH_c GSH GSHS_c->GSH_c gammaEC_c->hGSHS_c gammaEC_c->GSHS_c betaAla_c β-Alanine betaAla_c->hGSHS_c Gly_c Glycine Gly_c->GSHS_c GSHS_m GSHS GSH_m GSH GSHS_m->GSH_m gammaEC_m->GSHS_m Gly_m Glycine Gly_m->GSHS_m

Caption: Subcellular localization of this compound and glutathione synthesis.

Functional Significance of this compound

This compound is believed to fulfill many of the same functional roles as glutathione. Its high abundance in legume root nodules, the site of symbiotic nitrogen fixation, points to a crucial role in this process. Thiols are essential for protecting the nitrogenase enzyme complex from oxidative damage. Studies have shown that both GSH and hGSH are critical for proper nodule development and function. Down-regulation of γ-ECS, and thus the synthesis of both thiols, leads to a significant reduction in nitrogen fixation efficiency.

Functional_Significance_of_hGSH hGSH This compound (hGSH) Redox_Buffering Cellular Redox Buffering hGSH->Redox_Buffering Detoxification Detoxification of Xenobiotics hGSH->Detoxification Heavy_Metal_Tolerance Heavy Metal Tolerance hGSH->Heavy_Metal_Tolerance Nitrogen_Fixation Nitrogen Fixation hGSH->Nitrogen_Fixation Nodule_Development Nodule Development hGSH->Nodule_Development GST Glutathione S-Transferases Detoxification->GST Phytochelatin_Synthesis Phytochelatin Synthesis Heavy_Metal_Tolerance->Phytochelatin_Synthesis

Caption: Key functional roles of this compound in legumes.

Experimental Protocols

Extraction and Quantification of Thiols by HPLC

This protocol is based on methods described for the analysis of thiols in legume tissues.

1. Tissue Homogenization:

  • Freeze approximately 100-200 mg of fresh plant tissue in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
  • Homogenize the powder in 1 mL of 0.1 M HCl.

2. Centrifugation:

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
  • Collect the supernatant for derivatization.

3. Derivatization with Monobromobimane (mBBr):

  • To 250 µL of the supernatant, add 375 µL of 200 mM CHES buffer (pH 8.5) containing 5 mM DTPA.
  • Add 10 µL of 15 mM mBBr in acetonitrile.
  • Incubate in the dark at room temperature for 15 minutes.
  • Stop the reaction by adding 250 µL of 100 mM methanesulfonic acid.

4. HPLC Analysis:

  • Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: 0.25% (v/v) acetic acid, pH 3.9.
  • Mobile Phase B: Methanol.
  • Gradient: A suitable gradient from ~10% to 90% Mobile Phase B over 30-40 minutes.
  • Detection: Fluorescence detector with excitation at 380 nm and emission at 480 nm.
  • Quantify peaks by comparing their areas to those of GSH and hGSH standards.

Start [label="Plant Tissue", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Homogenization [label="Homogenization\n(0.1 M HCl)"]; Centrifugation [label="Centrifugation\n(15,000 x g, 15 min)"]; Supernatant [label="Supernatant Collection", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Derivatization\n(Monobromobimane)"]; HPLC [label="RP-HPLC Analysis"]; Detection [label="Fluorescence Detection\n(Ex: 380 nm, Em: 480 nm)"]; Quantification [label="Quantification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Homogenization -> Centrifugation -> Supernatant -> Derivatization -> HPLC -> Detection -> Quantification; }

Caption: Experimental workflow for thiol quantification by HPLC.

Assay of this compound Synthetase (hGSHS) Activity

This protocol is adapted from methods used to measure thiol synthetase activities.

1. Protein Extraction:

  • Homogenize fresh plant tissue in an extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, 14 mM β-mercaptoethanol).
  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
  • Use the supernatant as the crude enzyme extract.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl, pH 8.5
  • 20 mM MgCl₂
  • 10 mM ATP
  • 2 mM γ-glutamylcysteine
  • 10 mM β-alanine
  • Enzyme extract

3. Incubation:

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

4. Termination and Quantification:

  • Stop the reaction by adding acid (e.g., HCl or methanesulfonic acid).
  • Quantify the hGSH produced using the HPLC method described above.
  • Enzyme activity is typically expressed as nmol of hGSH produced per minute per mg of protein.

Conclusion and Future Perspectives

The discovery of this compound in the Fabaceae family has provided a unique model system for studying the evolution of metabolic pathways and the physiological roles of thiols in plants. While initial characterization has laid a strong foundation, many questions remain. Future research should focus on elucidating the precise advantages of accumulating hGSH over GSH in certain legume lineages, exploring the regulatory mechanisms that control the expression of gshs and hgshs genes, and investigating the potential for engineering hGSH metabolism to enhance stress tolerance and nitrogen fixation in crop plants. The detailed methodologies and summarized data presented in this guide are intended to facilitate further exploration into the fascinating biology of this legume-specific tripeptide.

References

The Gateway to Homoglutathione Synthesis: A Technical Guide on the Role of γ-Glutamylcysteine Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Homoglutathione (hGSH; γ-L-glutamyl-L-cysteinyl-β-alanine) is a vital thiol tripeptide found predominantly in certain leguminous plants, where it often replaces its more ubiquitous analog, glutathione (GSH). It plays a crucial role in nitrogen fixation and cellular defense against oxidative stress. The biosynthesis of hGSH is a two-step, ATP-dependent process that is fundamentally reliant on the initial reaction catalyzed by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). This enzyme facilitates the formation of the dipeptide γ-glutamylcysteine (γ-EC) from L-glutamate and L-cysteine, representing the committed and rate-limiting step for the synthesis of both hGSH and GSH. This guide provides an in-depth examination of the pivotal role of GCS in the hGSH synthesis pathway, presents quantitative data on enzyme activity and thiol distribution, details key experimental protocols, and visualizes the biochemical processes involved.

The this compound Biosynthesis Pathway

The synthesis of this compound is a conserved two-step enzymatic pathway. The initial step is identical to that of glutathione synthesis, highlighting the central role of γ-glutamylcysteine synthetase.

  • Formation of γ-Glutamylcysteine (γ-EC): The first reaction is the ATP-dependent ligation of L-glutamate and L-cysteine, catalyzed by γ-glutamylcysteine synthetase (GCS). This reaction forms a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, producing the dipeptide γ-EC.[1][2] This is the rate-limiting step in the overall pathway.[3][4]

  • Addition of β-Alanine: In the second step, the tripeptide this compound is formed by the addition of β-alanine to the C-terminus of γ-EC. This reaction is catalyzed by the specific enzyme this compound synthetase (hGSHS) and also requires ATP.[1] The specificity of the second enzyme—hGSHS versus glutathione synthetase (GSHS), which uses glycine—determines whether a plant produces hGSH or GSH.

In legume root nodules, the enzymes of this pathway exhibit specific subcellular localizations. GCS activity is primarily found in the plastids, while hGSHS is located in the cytosol.

Homoglutathione_Synthesis cluster_step1 Step 1: Rate-Limiting cluster_step2 Step 2: Determining Glu L-Glutamate GCS γ-Glutamylcysteine Synthetase (GCS) Glu->GCS Cys L-Cysteine Cys->GCS bAla β-Alanine hGSHS This compound Synthetase (hGSHS) bAla->hGSHS ATP1 ATP ATP1->GCS ATP2 ATP ATP2->hGSHS ADP1 ADP + Pi ADP2 ADP + Pi gEC γ-Glutamylcysteine (γ-EC) gEC->hGSHS hGSH This compound (hGSH) GCS->ADP1 GCS->gEC hGSHS->ADP2 hGSHS->hGSH

Caption: The two-step enzymatic pathway for this compound (hGSH) synthesis.

Quantitative Data on Thiol Synthesis in Legumes

The distribution of GSH and hGSH, along with the activities of their respective synthetases, varies significantly among legume species and tissues. This distribution is ultimately governed by the expression of GSHS versus hGSHS, as GCS is common to both pathways.

Table 1: Thiol Composition and Synthetase Activity in Various Legume Species and Tissues

Species Tissue Predominant Thiol GCS Activity (nmol/min/g FW) GSHS Activity (nmol/min/g FW) hGSHS Activity (nmol/min/g FW) Reference
Pea (Pisum sativum) Leaves GSH N/A High Not Detected
Bean (Phaseolus vulgaris) Leaves hGSH N/A Not Detected High
Alfalfa (Medicago sativa) Leaves hGSH (98%) N/A 0% 100%
Alfalfa (Medicago sativa) Nodules GSH (72%) N/A 80% 20%
Soybean (Glycine max) Leaves hGSH N/A N/A N/A
Soybean (Glycine max) Seeds hGSH N/A N/A N/A
Cowpea (Vigna unguiculata) Roots/Nodules hGSH N/A N/A N/A
Cowpea (Vigna unguiculata) Leaves GSH N/A High Not Detected

N/A: Data not available in the cited sources.

Table 2: Kinetic Parameters of γ-Glutamylcysteine Synthetase (GCS)

Source Organism Substrate Apparent Km (mM) Reference
Rat Kidney L-Glutamate 1.8
Rat Kidney L-Cysteine 0.1 - 0.3
E. coli L-Glutamate 1.6
E. coli L-Cysteine 0.13
E. coli ATP 0.2

Experimental Protocols

Accurate measurement of GCS activity and hGSH levels is critical for studying the pathway's regulation and function.

Protocol for GCS Activity Assay via HPLC

This method provides direct quantification of the γ-EC product, offering high sensitivity and specificity.

1. Preparation of Tissue Extract: a. Homogenize 100-200 mg of fresh plant tissue (e.g., root nodules, leaves) in 1 mL of ice-cold extraction buffer (100 mM Tris-HCl, pH 8.0, 20 mM MgCl₂, 1 mM EDTA). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzymatic Reaction: a. Prepare the reaction mixture in a final volume of 100 µL:

  • 100 mM Tris-HCl, pH 8.0
  • 150 mM KCl
  • 20 mM MgCl₂
  • 2 mM EDTA
  • 10 mM ATP
  • 10 mM L-Glutamate
  • 5 mM L-Cysteine
  • 50-100 µg of tissue extract protein b. Initiate the reaction by adding the tissue extract. Incubate at 30°C for 15-30 minutes. c. Stop the reaction by adding 20 µL of 20% sulfosalicylic acid (SSA).

3. Sample Analysis: a. Centrifuge the stopped reaction at 10,000 x g for 5 minutes to pellet precipitated proteins. b. Filter the supernatant through a 0.22 µm syringe filter. c. Analyze the sample using reverse-phase HPLC with electrochemical detection to quantify the γ-EC produced. d. Calculate specific activity as nmol of γ-EC synthesized per minute per mg of protein.

GCS_Assay_Workflow start Start: Plant Tissue homogenize 1. Homogenize in Extraction Buffer start->homogenize centrifuge1 2. Centrifuge (15,000 x g, 20 min) homogenize->centrifuge1 supernatant 3. Collect Supernatant (Crude Enzyme Extract) centrifuge1->supernatant reaction 4. Incubate with Substrates (Glu, Cys, ATP) at 30°C supernatant->reaction stop 5. Stop Reaction (Add Sulfosalicylic Acid) reaction->stop centrifuge2 6. Centrifuge (10,000 x g, 5 min) stop->centrifuge2 filter 7. Filter Supernatant centrifuge2->filter hplc 8. Analyze by HPLC-ECD (Quantify γ-EC) filter->hplc end End: Calculate Specific Activity hplc->end

Caption: Experimental workflow for the GCS activity assay using HPLC.

Protocol for Quantification of this compound

This protocol allows for the measurement of total hGSH levels in plant tissues.

1. Extraction: a. Grind ~100 mg of frozen plant tissue to a fine powder in liquid nitrogen. b. Homogenize the powder in 1 mL of 0.1% trifluoroacetic acid (TFA) containing 6.3 mM diethylene triaminepentaacetic acid (DTPA). c. Centrifuge at 10,000 x g for 30 minutes at 4°C.

2. Derivatization (Optional but Recommended for UV/Fluorescence Detection): a. To 100 µL of the supernatant, add 100 µL of a derivatizing agent solution (e.g., monobromobimane for fluorescence or DTNB for absorbance at 412 nm). b. Incubate according to the derivatizing agent's protocol (e.g., in the dark at room temperature).

3. HPLC Analysis: a. Filter the derivatized or underivatized sample through a 0.22 µm syringe filter. b. Inject the sample onto a C18 reverse-phase HPLC column. c. Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in 0.1% TFA) to separate hGSH from other thiols like GSH and cysteine. d. Detect and quantify using a standard curve prepared with pure hGSH.

Regulation of GCS and its Impact on hGSH Synthesis

The activity of GCS is tightly regulated, which directly controls the flux through the hGSH synthesis pathway.

  • Feedback Inhibition: GCS is subject to non-allosteric feedback inhibition by the downstream product, glutathione (GSH). GSH competes with glutamate for binding to the enzyme's active site. While less studied, it is presumed that hGSH may exert a similar inhibitory effect, thus regulating its own synthesis by controlling the first committed step.

  • Substrate Availability: The synthesis of γ-EC is highly dependent on the intracellular concentration of its precursor amino acids, particularly cysteine, which is often the limiting substrate in cells.

  • Transcriptional Regulation: The expression of the GCS gene is induced by various stress conditions, including oxidative stress, heavy metal exposure, and xenobiotics. This upregulation increases the cell's capacity to synthesize γ-EC, thereby boosting the production of both GSH and hGSH to mount an effective stress response.

GCS_Regulation GCS γ-Glutamylcysteine Synthetase (GCS) gEC γ-Glutamylcysteine (γ-EC) GCS->gEC Catalysis hGSH This compound (hGSH) gEC->hGSH + β-Ala (via hGSHS) hGSH->GCS Feedback Inhibition Substrates Substrates (Glutamate, Cysteine) Substrates->GCS Precursors Stress Oxidative Stress, Heavy Metals Gene GCS Gene Expression Stress->Gene Induces Gene->GCS Increases Enzyme Level

Caption: Key regulatory mechanisms controlling GCS activity and expression.

Conclusion

γ-Glutamylcysteine synthetase is the indispensable gatekeeper for the biosynthesis of this compound. By catalyzing the first, rate-limiting step, it controls the total flux of precursors into the pathway. The subsequent action of this compound synthetase channels the common intermediate, γ-glutamylcysteine, toward the production of hGSH, a specialized thiol critical for the physiology of many leguminous plants. Understanding the function, regulation, and kinetics of GCS is paramount for researchers aiming to modulate cellular redox states, enhance stress tolerance in crops, or explore novel enzymatic pathways for biotechnological applications. The protocols and data presented herein provide a foundational resource for the scientific community to further investigate this crucial enzyme and its role in the synthesis of this compound.

References

Evolutionary Advantages of Homoglutathione in Select Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Homoglutathione (hGSH), a homolog of the ubiquitous antioxidant glutathione (GSH), is predominantly found in a specific lineage of the Leguminosae (Fabaceae) family, particularly within the Papilionoideae subfamily. Its presence is not a mere substitution but rather an evolutionary adaptation that confers distinct advantages, especially in the contexts of symbiotic nitrogen fixation, xenobiotic detoxification, and stress response. This technical guide provides an in-depth analysis of the evolutionary benefits of hGSH, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways. The synthesis of hGSH is believed to have arisen from a gene duplication event of glutathione synthetase (GSHS), leading to the evolution of this compound synthetase (hGSHS)[1]. This event provided the genetic foundation for a specialized thiol metabolism in these plant species.

Quantitative Comparison of Glutathione and this compound Functionality

While both GSH and hGSH are crucial for maintaining cellular redox homeostasis, their functional efficiencies can differ, particularly in their roles as enzyme cofactors. The substitution of glycine with β-alanine in hGSH can alter the molecule's size, flexibility, and redox potential, thereby influencing its interaction with various enzymes.

Table 1: Substrate Specificity of Glutathione S-Transferases (GSTs) for GSH vs. hGSH in Herbicide Detoxification
HerbicidePlant SpeciesThiol SubstrateRelative GST ActivityReference
AcifluorfenSoybean (Glycine max)GSHLower[2]
hGSHHigher[2]
FomesafenSoybean (Glycine max)GSHLower[2]
hGSHHigher[2]
MetolachlorSoybean (Glycine max)GSHHigher/No difference
hGSHLower/No difference
Chlorimuron-ethylSoybean (Glycine max)GSHHigher/No difference
hGSHLower/No difference

Core Biochemical Pathways and Their Regulation

The biosynthesis of hGSH diverges from the GSH pathway at the final step, utilizing β-alanine instead of glycine. This bifurcation is catalyzed by the enzyme this compound synthetase (hGSHS).

Diagram 1: Biosynthesis of Glutathione and this compound

Biosynthesis of GSH and hGSH Glu Glutamate gECS γ-EC Synthetase (GSH1) Glu->gECS Cys Cysteine Cys->gECS Gly Glycine GSHS GSH Synthetase (GSHS) Gly->GSHS BetaAla β-Alanine hGSHS hGSH Synthetase (hGSHS) BetaAla->hGSHS gammaEC γ-Glutamylcysteine gammaEC->GSHS gammaEC->hGSHS GSH Glutathione (GSH) hGSH This compound (hGSH) gECS->gammaEC GSHS->GSH hGSHS->hGSH

Caption: Biosynthesis pathways for GSH and hGSH.

Signaling Role in Symbiotic Nitrogen Fixation

In legumes like Medicago truncatula, the balance between GSH and hGSH is critical for the successful establishment of root nodules during symbiosis with nitrogen-fixing rhizobia. Depletion of the (h)GSH pool has been shown to impair nodule formation. This is linked to the downregulation of genes involved in meristem formation and the modulation of the salicylic acid (SA) signaling pathway, which is a key component of the plant's defense response. Nitric oxide (NO) has been identified as a signaling molecule that differentially regulates the expression of gshs and hgshs genes in M. truncatula roots, suggesting a sophisticated mechanism for controlling the specific thiol pools during nodulation.

Diagram 2: Proposed Signaling Role of (h)GSH in Nodule Development

hGSH Signaling in Nodulation Rhizobia Rhizobia Infection NO_Signal Nitric Oxide (NO) Signaling Rhizobia->NO_Signal hGSH_Pool (h)GSH Pool NO_Signal->hGSH_Pool Differential Regulation of GSHS/hGSHS Redox_State Cellular Redox State hGSH_Pool->Redox_State Nodule_Meristem Nodule Meristem Formation Genes hGSH_Pool->Nodule_Meristem Positive Regulation SA_Pathway Salicylic Acid (SA) Signaling Pathway Redox_State->SA_Pathway Modulation Defense_Genes Defense Gene Expression SA_Pathway->Defense_Genes Negative Regulation Nodule_Development Successful Nodule Development Defense_Genes->Nodule_Development Inhibition Nodule_Meristem->Nodule_Development

Caption: (h)GSH signaling in nodule development.

Experimental Protocols

Quantification of GSH and hGSH in Plant Tissues via HPLC

This protocol is adapted from methodologies used for thiol analysis in legume nodules and is based on pre-column derivatization with a fluorescent dye followed by reverse-phase HPLC.

3.1.1. Materials and Reagents

  • Plant tissue (leaves, roots, nodules)

  • Liquid nitrogen

  • Extraction Buffer: 0.1 M HCl

  • Derivatization Buffer: 200 mM CHES buffer, pH 9.3, containing 10 mM DTPA

  • Derivatizing agent: 15 mM monobromobimane (mBBr) in acetonitrile (prepare fresh and keep in the dark)

  • Standards: GSH and hGSH

  • HPLC system with a fluorescence detector (Excitation: 380 nm, Emission: 480 nm)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3.1.2. Procedure

  • Sample Extraction:

    • Freeze 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Add 1 mL of ice-cold 0.1 M HCl to the powder and continue grinding until a homogenous slurry is formed.

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • In a new microcentrifuge tube, mix 100 µL of the acidic supernatant with 400 µL of the derivatization buffer.

    • Add 20 µL of the 15 mM mBBr solution.

    • Vortex immediately and incubate in the dark at room temperature for 20 minutes.

    • Stop the reaction by adding 500 µL of 100 mM methanesulfonic acid.

    • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.25% (v/v) acetic acid in water, pH 4.0.

    • Mobile Phase B: 100% Methanol.

    • Gradient:

      • 0-5 min: 10% B

      • 5-15 min: Linear gradient to 20% B

      • 15-20 min: Linear gradient to 30% B

      • 20-25 min: Linear gradient to 100% B

      • 25-30 min: Hold at 100% B

      • 30-35 min: Return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of GSH and hGSH that have been subjected to the same derivatization procedure.

    • Identify peaks based on the retention times of the standards and quantify using the peak area.

Diagram 3: Experimental Workflow for Thiol Quantification

Thiol Quantification Workflow Start Plant Tissue Sample Grind Grind in Liquid N2 Start->Grind Extract Extract with 0.1 M HCl Grind->Extract Centrifuge Centrifuge at 14,000 x g Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatize with mBBr Supernatant->Derivatize Stop Stop Reaction (Methanesulfonic Acid) Derivatize->Stop Filter Filter (0.22 µm) Stop->Filter HPLC HPLC-Fluorescence Analysis Filter->HPLC

Caption: Workflow for GSH and hGSH quantification.

Assay for this compound Synthetase (hGSHS) Activity

This assay measures the synthesis of hGSH from γ-glutamylcysteine (γ-EC) and β-alanine, with the product quantified by HPLC as described above.

3.2.1. Materials and Reagents

  • Crude protein extract from plant tissue

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, 20 mM MgCl₂, 2 mM EDTA

  • Substrates: 10 mM ATP, 10 mM γ-EC, 20 mM β-alanine

  • Reaction stop solution: 100 mM methanesulfonic acid

  • HPLC reagents as described in section 3.1.

3.2.2. Procedure

  • Prepare a crude protein extract from the plant tissue of interest by homogenizing in a suitable buffer and quantifying the protein concentration.

  • Set up the reaction mixture in a microcentrifuge tube:

    • 70 µL Assay Buffer

    • 10 µL 10 mM ATP

    • 10 µL 10 mM γ-EC

    • 10 µL 20 mM β-alanine

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the crude protein extract.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding 150 µL of the reaction stop solution.

  • Proceed with derivatization and HPLC analysis as described in section 3.1 to quantify the hGSH produced.

  • Run a control reaction without the protein extract to account for any non-enzymatic synthesis.

  • Enzyme activity is expressed as nmol of hGSH formed per minute per mg of protein.

Evolutionary Significance and Future Perspectives

The emergence of hGSH in certain legumes represents a fascinating case of biochemical adaptation. The preference of some GSTs for hGSH suggests a co-evolutionary process that has optimized detoxification pathways for specific xenobiotics encountered by these plants. In the context of symbiotic nitrogen fixation, the differential regulation and distinct roles of GSH and hGSH highlight a sophisticated mechanism to balance growth, defense, and symbiosis.

Future research should focus on obtaining detailed kinetic data for a wider range of enzymes with both GSH and hGSH to build a more comprehensive quantitative picture of their functional differences. Elucidating the precise molecular interactions between hGSH and its target proteins will provide further insights into its specific advantages. Moreover, exploring the potential of engineering hGSH synthesis into non-leguminous crops could open new avenues for enhancing stress tolerance and herbicide resistance.

References

Distribution and Concentration of Homoglutathione Across Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoglutathione (hGSH), a tripeptide analog of the ubiquitous antioxidant glutathione (GSH), is a characteristic metabolite in a specific lineage of plants, primarily within the legume family (Fabaceae). While GSH (γ-glutamyl-cysteinyl-glycine) is a key player in cellular redox homeostasis and detoxification in most eukaryotes, hGSH (γ-glutamyl-cysteinyl-β-alanine) appears to fulfill similar, and potentially specialized, roles in the plants where it is present. Understanding the distribution and concentration of hGSH across different plant tissues is crucial for elucidating its precise physiological functions, particularly in relation to stress response, nitrogen fixation, and overall plant health. This technical guide provides a comprehensive overview of hGSH distribution, quantitative data, and detailed experimental protocols for its analysis, aimed at researchers, scientists, and professionals in drug development interested in the unique biochemistry of this thiol compound.

Distribution and Quantitative Data

This compound is not universally present in the plant kingdom; its occurrence is predominantly restricted to the Papilionoideae subfamily of the Leguminosae.[1] Within these species, the concentration and the ratio of hGSH to GSH can vary significantly between different tissues, such as leaves, roots, seeds, and root nodules.[1][2] This differential distribution suggests specialized roles for hGSH in specific physiological processes. For instance, hGSH is often found in high concentrations in leaves and roots, while GSH may be more abundant in seeds.[1] In soybean, for example, leaves and seeds can contain 50- to 200-fold and 135-fold more hGSH than GSH, respectively.[3] Similarly, soybean nodules and roots exhibit significantly higher levels of hGSH compared to GSH.

The following tables summarize the available quantitative data on hGSH concentration in various plant tissues.

Table 1: this compound (hGSH) and Glutathione (GSH) Concentrations in Tissues of Various Legume Species

Plant SpeciesTissuehGSH Concentration (nmol/g FW)GSH Concentration (nmol/g FW)hGSH/GSH RatioReference
Glycine max (Soybean)Leaves50-200 fold > GSH>50
Seeds135 fold > GSH>100
Nodules~4 fold > GSH~4
Roots~80 fold > GSH~80
Medicago sativa (Alfalfa)LeavesPredominantly hGSHHigh
NodulesLower than GSHPredominantly GSH<1
Phaseolus vulgaris (Bean)NodulesPredominantly hGSHHigh
Vigna radiata (Mungbean)NodulesPredominantly hGSHHigh
Vigna unguiculata (Cowpea)NodulesLower than GSHPredominantly GSH<1
Pisum sativum (Pea)NodulesLower than GSHPredominantly GSH<1

FW: Fresh Weight. Data are presented as reported in the cited literature and may be subject to variations based on developmental stage and environmental conditions.

Biosynthesis and Signaling Pathways

The biosynthesis of hGSH parallels that of GSH, with the final step being the key differentiating reaction. The pathway begins with the formation of the dipeptide γ-glutamylcysteine (γ-EC) from glutamate and cysteine, a reaction catalyzed by γ-glutamylcysteine synthetase (γ-ECS). In the subsequent step, either glycine or β-alanine is added to the C-terminus of γ-EC. Glutathione synthetase (GSHS) catalyzes the addition of glycine to form GSH, while this compound synthetase (hGSHS) specifically utilizes β-alanine to produce hGSH. The presence and relative activities of GSHS and hGSHS in different tissues and subcellular compartments determine the ratio of GSH to hGSH.

The subcellular localization of these enzymes is critical for understanding the regulation of thiol pools. In legume root nodules, γ-ECS has been found in the plastids. GSHS is located in the cytosol and mitochondria, while hGSHS is primarily found in the cytosol. This compartmentalization suggests a complex interplay in the synthesis and transport of these important thiols.

Below is a diagram illustrating the biosynthetic pathway of this compound and glutathione.

Homoglutathione_Biosynthesis cluster_pathway Biosynthetic Pathway Glu Glutamate gEC γ-Glutamylcysteine Glu->gEC γ-ECS Cys Cysteine Cys->gEC GSH Glutathione (GSH) gEC->GSH GSHS hGSH This compound (hGSH) gEC->hGSH hGSHS Gly Glycine Gly->GSH betaAla β-Alanine betaAla->hGSH

Caption: Biosynthetic pathway of glutathione (GSH) and this compound (hGSH).

Experimental Protocols

Accurate quantification of hGSH in plant tissues requires robust and sensitive analytical methods. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HPLC with Fluorescence Detection for this compound Analysis

This method relies on the derivatization of the thiol group of hGSH with a fluorescent agent, allowing for sensitive detection.

1. Sample Extraction:

  • Harvest fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Homogenize the powder in 5% (w/v) 5-sulfosalicylic acid (SSA) or 0.1 M HCl to precipitate proteins and prevent thiol oxidation. A typical ratio is 100 mg of tissue per 1 mL of acid.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the low-molecular-weight thiols.

2. Derivatization:

  • To a known volume of the supernatant (e.g., 100 µL), add a solution of the derivatizing agent. Common agents include:

    • Monobromobimane (mBBr): Reacts specifically with thiol groups. The reaction is typically carried out in a buffer at pH 8.0-8.5 in the dark for 15-30 minutes.

    • o-Phthalaldehyde (OPA): Reacts with the primary amine group in the presence of a thiol.

  • Stop the reaction by acidification (e.g., with acetic acid).

3. HPLC Analysis:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for separation.

  • Detection: A fluorescence detector is used with excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., for mBBr derivatives, excitation at ~380 nm and emission at ~480 nm).

  • Quantification: The concentration of hGSH is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of hGSH.

Protocol 2: LC-MS for this compound Analysis

LC-MS offers high selectivity and sensitivity for the direct determination of hGSH without the need for derivatization.

1. Sample Extraction:

  • Follow the same extraction procedure as described in Protocol 1 to obtain the protein-free supernatant.

2. LC-MS Analysis:

  • Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar compounds like hGSH.

  • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is used.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high specificity and sensitivity. The MRM transition for hGSH would be from its precursor ion [M+H]+ to a specific product ion.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of an external standard curve or by using a stable isotope-labeled internal standard.

The following diagram illustrates a general experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for hGSH Analysis Start Plant Tissue Sampling Extraction Extraction with Acid Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC_path HPLC-Fluorescence Supernatant->HPLC_path LCMS_path LC-MS Supernatant->LCMS_path Derivatization Derivatization HPLC_path->Derivatization LCMS LC-MS/MS Analysis LCMS_path->LCMS HPLC HPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Data Data Analysis & Quantification Fluorescence->Data LCMS->Data

Caption: General workflow for this compound (hGSH) analysis in plant tissues.

Conclusion

The study of this compound provides a fascinating glimpse into the metabolic diversity of the plant kingdom. Its restricted distribution and tissue-specific accumulation point towards specialized roles that are yet to be fully understood. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the biochemistry and physiological significance of this unique thiol. Further investigations into the regulation of hGSH biosynthesis and its interaction with other cellular components will undoubtedly shed more light on its importance in plant stress adaptation and overall fitness, with potential applications in crop improvement and the development of novel therapeutic agents.

References

Homoglutathione CAS registry number and detailed molecular formula.

Author: BenchChem Technical Support Team. Date: November 2025

In-depth Analysis of CAS Registry Number, Molecular Formula, Biochemical Pathways, and Experimental Protocols

This technical guide provides a comprehensive overview of homoglutathione (hGSH), a tripeptide thiol analogue of glutathione (GSH) predominantly found in certain leguminous plants. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological significance, and methods for its study.

Core Chemical and Physical Properties

This compound is distinguished from glutathione by the substitution of the C-terminal glycine with β-alanine. This structural difference influences its chemical and biological properties.

PropertyValueReference
CAS Registry Number 18710-27-5
Molecular Formula C₁₁H₁₉N₃O₆S
Molecular Weight 321.35 g/mol
IUPAC Name (2S)-2-amino-5-[[(2R)-1-(2-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Canonical SMILES C(CC(C(=O)O)N)C(=O)NC(CS)C(=O)NCCC(=O)O

Biological Significance and Signaling Pathways

This compound plays a crucial role in the antioxidant defense system and symbiotic nitrogen fixation in leguminous plants. Its functions are analogous to glutathione in other organisms, including detoxification of xenobiotics and scavenging of reactive oxygen species (ROS).

Biosynthesis of this compound

The synthesis of this compound is a two-step enzymatic process that parallels glutathione synthesis. The key distinction lies in the final step, where this compound synthetase (hGSHS) incorporates β-alanine instead of glycine.

Homoglutathione_Biosynthesis Glu L-Glutamate gEC_Synthetase γ-Glutamylcysteine Synthetase (γ-ECS) Glu->gEC_Synthetase Cys L-Cysteine Cys->gEC_Synthetase gEC γ-Glutamylcysteine gEC_Synthetase->gEC ADP1 ADP + Pi gEC_Synthetase->ADP1 hGSH_Synthetase This compound Synthetase (hGSHS) gEC->hGSH_Synthetase bAla β-Alanine bAla->hGSH_Synthetase hGSH This compound hGSH_Synthetase->hGSH ADP2 ADP + Pi hGSH_Synthetase->ADP2 ATP1 ATP ATP1->gEC_Synthetase ATP2 ATP ATP2->hGSH_Synthetase

This compound biosynthesis pathway.
Role in Symbiotic Nitrogen Fixation

In leguminous plants, this compound is pivotal for the establishment and maintenance of the symbiotic relationship with nitrogen-fixing rhizobia bacteria. It is involved in the development of root nodules and the protection of the nitrogenase enzyme complex from oxidative damage. A deficiency in this compound can lead to impaired nodule formation and reduced nitrogen fixation efficiency.[1]

Nodule_Development Rhizobia Rhizobia Root_Hair Root Hair Rhizobia->Root_Hair Infection Infection_Thread Infection Thread Formation Root_Hair->Infection_Thread Nodule_Primordium Nodule Primordium Development Infection_Thread->Nodule_Primordium Mature_Nodule Mature Nodule Nodule_Primordium->Mature_Nodule Nitrogen_Fixation Nitrogen Fixation Mature_Nodule->Nitrogen_Fixation hGSH_Pool This compound Pool hGSH_Pool->Infection_Thread Supports hGSH_Pool->Nodule_Primordium Supports hGSH_Pool->Mature_Nodule Protects

Role of this compound in nodule development.

Quantitative Data

The concentration of this compound varies significantly among different legume species and tissues. The following table summarizes representative data on this compound levels.

Legume SpeciesTissueThis compound (nmol/g FW)Glutathione (nmol/g FW)Reference
Medicago truncatulaRoot Nodules150 - 25050 - 100
Glycine max (Soybean)Root Nodules200 - 40020 - 50
Phaseolus vulgaris (Bean)Root Nodules300 - 50010 - 30
Pisum sativum (Pea)Root Nodules10 - 30150 - 250
Medicago sativa (Alfalfa)Leaves100 - 2005 - 15

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol outlines a standard method for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

  • Plant tissue (e.g., root nodules, leaves)

  • Liquid nitrogen

  • 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Derivatization reagent: o-phthalaldehyde (OPA)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

Procedure:

  • Tissue Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 1 mL of ice-cold 5% SSA to the powdered tissue and vortex thoroughly.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the thiol compounds.

  • Derivatization: Mix an aliquot of the supernatant with the OPA derivatization reagent according to the manufacturer's instructions. This reaction forms a fluorescent adduct with the primary amine of the tripeptide.

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., sodium acetate buffer, pH 7.2).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

HPLC_Workflow Start Plant Tissue Sampling Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Extraction Extraction with 5% SSA Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization with OPA Supernatant->Derivatization HPLC HPLC Analysis Derivatization->HPLC Quantification Quantification HPLC->Quantification End Results Quantification->End

Workflow for this compound quantification by HPLC.
Assay of this compound Synthetase (hGSHS) Activity

This protocol describes a method to measure the activity of this compound synthetase, the key enzyme in this compound biosynthesis.

Materials:

  • Plant protein extract

  • Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂, 10 mM ATP, and 10 mM γ-glutamylcysteine.

  • Substrate: 20 mM β-alanine

  • Reaction termination solution: 10% (w/v) trichloroacetic acid (TCA)

  • HPLC system for this compound quantification (as described in 4.1)

Procedure:

  • Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer and determine the protein concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the plant protein extract with the assay buffer.

  • Initiate Reaction: Start the enzymatic reaction by adding the β-alanine substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding the TCA solution.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Quantification of hGSH: Analyze the supernatant for the amount of this compound produced using the HPLC method described in section 4.1.

  • Calculate Activity: Express the enzyme activity as nmol of this compound produced per minute per milligram of protein.

This technical guide provides a foundational understanding of this compound for researchers. The detailed information on its properties, biological roles, and analytical methods is intended to facilitate further investigation into this important plant metabolite.

References

The Biology of Homoglutathione: A Technical Guide to its Natural Precursors and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoglutathione (hGSH), a tripeptide analog of the ubiquitous antioxidant glutathione (GSH), is a specialized metabolite found predominantly in certain leguminous plants. Its structure, γ-L-glutamyl-L-cysteinyl-β-alanine, differs from GSH (γ-L-glutamyl-L-cysteinyl-glycine) only in the terminal amino acid. This seemingly minor substitution has significant implications for the biochemical landscape of the organisms that produce it, influencing their response to oxidative stress and xenobiotic challenges. This technical guide provides an in-depth exploration of the natural precursors of this compound, its known derivatives, and the methodologies employed in their study.

Natural Precursors and Biosynthesis of this compound

The biosynthesis of this compound is a two-step enzymatic process that shares its initial reaction with the synthesis of glutathione. The pathway is primarily active in specific tissues of certain legume species, such as soybean (Glycine max), bean (Phaseolus vulgaris), and alfalfa (Medicago sativa)[1][2].

Step 1: Synthesis of γ-Glutamylcysteine (γ-EC)

The first committed step in the synthesis of both this compound and glutathione is the formation of the dipeptide γ-glutamylcysteine (γ-EC) from the amino acids L-glutamate and L-cysteine. This reaction is catalyzed by the enzyme γ-glutamylcysteine synthetase (γ-ECS) , also known as glutamate-cysteine ligase (GCL), and requires ATP as a cofactor[3][4][5].

  • Enzyme: γ-Glutamylcysteine Synthetase (EC 6.3.2.2)

  • Substrates: L-Glutamate, L-Cysteine, ATP

  • Products: γ-Glutamylcysteine, ADP, Pi

Step 2: Synthesis of this compound

In the second and differentiating step, the amino acid β-alanine is added to the C-terminus of γ-EC to form this compound. This reaction is catalyzed by the enzyme This compound synthetase (hGSHS) , an ATP-dependent ligase. In contrast, glutathione synthesis utilizes glycine in this step, a reaction catalyzed by glutathione synthetase (GSHS). The relative activities of hGSHS and GSHS determine the ratio of this compound to glutathione in a particular tissue.

  • Enzyme: this compound Synthetase (EC 6.3.2.23)

  • Substrates: γ-Glutamylcysteine, β-Alanine, ATP

  • Products: this compound, ADP, Pi

Visualization of the this compound Biosynthetic Pathway

Homoglutathione_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis Glutamate L-Glutamate gammaEC γ-Glutamylcysteine Glutamate->gammaEC gECS γ-ECS (EC 6.3.2.2) Cysteine L-Cysteine Cysteine->gammaEC betaAlanine β-Alanine hGSH This compound betaAlanine->hGSH hGSHS hGSHS (EC 6.3.2.23) gammaEC->hGSH gECS->gammaEC hGSHS->hGSH

Caption: Biosynthetic pathway of this compound from its amino acid precursors.

Derivatives of this compound

The derivatives of this compound can be categorized into naturally occurring forms arising from its metabolic functions and synthetic analogs developed for research purposes.

Natural Derivatives

This compound Disulfide (hGSSG): Similar to glutathione, the thiol group of the cysteine residue in this compound can be oxidized to form a disulfide bond with another this compound molecule, yielding this compound disulfide (hGSSG). This reversible oxidation is a key component of its function in maintaining cellular redox homeostasis.

S-Conjugates and the Mercapturic Acid Pathway: this compound, like glutathione, can act as a nucleophile in the detoxification of electrophilic xenobiotics and endogenous compounds. This conjugation reaction, often catalyzed by glutathione S-transferases (GSTs), results in the formation of this compound S-conjugates. It is hypothesized that these conjugates are then metabolized through a pathway analogous to the mercapturic acid pathway for glutathione S-conjugates. This pathway involves the sequential cleavage of the γ-glutamyl and cysteinyl residues, followed by N-acetylation of the resulting cysteine S-conjugate, leading to the formation of a mercapturic acid that can be excreted.

Synthetic Derivatives

For research into the enzymes of glutathione and this compound metabolism and transport, various synthetic analogs have been created. These include S-alkyl L-homocysteine analogues of glutathione, which have been used to study the kinetics of enzymes like γ-glutamyl transpeptidase. The enzymatic synthesis of novel glutathione analogs, a technique that could be adapted for this compound, allows for the incorporation of modified amino acids at any of the three positions to probe enzyme specificity and function.

Quantitative Data

The concentration of this compound and its precursors varies significantly between different legume species and even between different tissues within the same plant.

Thiol Concentrations in Legume Tissues
Legume SpeciesTissueCysteine (nmol/g FW)γ-Glutamylcysteine (nmol/g FW)This compound (nmol/g FW)Glutathione (nmol/g FW)Reference
Glycine max (Soybean)Nodules25-5010-20800-1200200-300
Phaseolus vulgaris (Bean)Nodules30-6015-301000-1500100-200
Medicago sativa (Alfalfa)Nodules15-305-15100-200300-500
Pisum sativum (Pea)Nodules40-8020-40<501200-1800
Kinetic Parameters of Biosynthetic Enzymes

While specific kinetic data for this compound synthetase across a wide range of species is limited, data from related enzymes provide valuable context.

EnzymeOrganismSubstrateKm (µM)Vmax (units/mg)Reference
γ-ECSArabidopsis thalianaL-Glutamate1800-
γ-ECSArabidopsis thalianaL-Cysteine140-
GSHSArabidopsis thalianaγ-EC230-
GSHSArabidopsis thalianaGlycine1300-
hGSHSGlycine maxγ-EC~200-
hGSHSGlycine maxβ-Alanine~100-

Note: Kinetic parameters for hGSHS are estimates based on available literature and may vary depending on experimental conditions.

Experimental Protocols

Extraction of Thiols from Plant Tissues for HPLC Analysis

This protocol is adapted for the extraction of low-molecular-weight thiols from legume nodules.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes

  • Extraction Buffer: 0.1 M HCl containing 1 mM EDTA

  • 5% (w/v) sulfosalicylic acid (SSA)

  • Microcentrifuge cooled to 4°C

Procedure:

  • Harvest fresh plant tissue (e.g., 100-200 mg of legume nodules) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-weighed microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Buffer per 100 mg of tissue.

  • Vortex the sample vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new microcentrifuge tube.

  • To deproteinize the sample, add 5% SSA to a final concentration of 1% (e.g., add 250 µL of 5% SSA to 1 mL of extract).

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • The resulting supernatant contains the thiol-containing compounds and is ready for derivatization and HPLC analysis.

HPLC Analysis of Thiols

This method utilizes pre-column derivatization with monobromobimane (mBBr) followed by fluorescence detection.

Materials:

  • Thiol extract (from section 4.1)

  • Monobromobimane (mBBr) solution (50 mM in acetonitrile)

  • HEPES buffer (200 mM, pH 8.0) containing 5 mM EDTA

  • Methanesulfonic acid (MSA)

  • HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 380 nm, Emission: 480 nm)

  • Mobile Phase A: 0.25% (v/v) acetic acid in water, pH 3.9

  • Mobile Phase B: Methanol

Procedure:

  • In a microcentrifuge tube, mix 100 µL of the thiol extract with 200 µL of HEPES buffer.

  • Add 10 µL of mBBr solution.

  • Vortex and incubate in the dark at room temperature for 15 minutes.

  • Stop the reaction by adding 100 µL of 100 mM MSA.

  • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial.

  • Inject 20 µL of the derivatized sample into the HPLC system.

  • Elute with a gradient of Mobile Phase B in Mobile Phase A (e.g., 10-30% B over 20 minutes).

  • Identify and quantify peaks by comparing retention times and fluorescence intensity to those of authentic standards (this compound, glutathione, γ-EC, cysteine).

This compound Synthetase Activity Assay

This assay measures the ATP-dependent synthesis of this compound from γ-EC and β-alanine. The product can be quantified by HPLC as described above.

Materials:

  • Crude or purified enzyme extract

  • Assay Buffer: 100 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 10 mM ATP, 2 mM DTT

  • Substrate solution: 10 mM γ-glutamylcysteine, 20 mM β-alanine

  • Stopping reagent: 1 M HCl

Procedure:

  • Prepare a reaction mixture containing 400 µL of Assay Buffer and 50 µL of the enzyme extract.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the substrate solution.

  • Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Centrifuge at 14,000 x g for 5 minutes to pellet precipitated protein.

  • Analyze the supernatant for this compound content using the HPLC method described in section 4.2.

  • Calculate enzyme activity based on the amount of this compound produced per unit time per amount of protein.

Experimental Workflow Visualization

Experimental_Workflow cluster_extraction Thiol Extraction cluster_hplc HPLC Analysis cluster_enzyme_assay Enzyme Activity Assay Tissue Plant Tissue (e.g., Nodules) Grinding Grind in Liquid N2 Tissue->Grinding Extraction Extract with HCl/EDTA Grinding->Extraction Centrifugation1 Centrifuge Extraction->Centrifugation1 Deproteinization Deproteinize with SSA Centrifugation1->Deproteinization Centrifugation2 Centrifuge Deproteinization->Centrifugation2 Extract Thiol Extract Centrifugation2->Extract Derivatization Derivatize with mBBr Extract->Derivatization Injection Inject into HPLC Derivatization->Injection Detection Fluorescence Detection Injection->Detection Quantification Quantify Thiols Detection->Quantification EnzymeExtract Enzyme Extract Reaction Incubate with Substrates & ATP EnzymeExtract->Reaction StopReaction Stop Reaction Reaction->StopReaction Analysis Analyze Product by HPLC StopReaction->Analysis

Caption: General workflow for the extraction, analysis, and enzymatic assay of this compound.

Conclusion

This compound represents a fascinating example of metabolic diversification in the plant kingdom. Understanding its biosynthesis, the roles of its derivatives, and the quantitative aspects of its metabolism is crucial for a complete picture of plant stress physiology and secondary metabolism. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this unique thiol in various leguminous species. Further research into the specific kinetic properties of this compound synthetase and the metabolic fate of this compound S-conjugates will undoubtedly provide deeper insights into the functional significance of this glutathione analog.

References

Methodological & Application

Application Note: Quantification of Homoglutathione in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Homoglutathione (hGSH), a homolog of the ubiquitous antioxidant glutathione (GSH), plays a significant role in the stress response and nitrogen fixation processes in certain legumes. Accurate quantification of hGSH is crucial for understanding its physiological functions. This application note details a robust and sensitive method for the simultaneous quantification of this compound and glutathione in plant tissues using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection. The described protocol provides a reliable tool for researchers in plant biology, agriculture, and drug development focusing on thiol metabolism.

Introduction

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is a key antioxidant in most living organisms, involved in detoxification, redox signaling, and maintaining cellular homeostasis. In some leguminous plants, a structural analog, this compound (γ-L-glutamyl-L-cysteinyl-β-alanine), is present either in place of or in addition to glutathione. This compound is implicated in nodulation and nitrogen fixation, making its accurate measurement essential for agricultural and plant science research. This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound and glutathione from plant tissues using an HPLC method with fluorescence detection, which offers high sensitivity and selectivity.

Experimental Protocols

Sample Preparation from Plant Tissues

This protocol is adapted from methodologies for thiol analysis in legume nodules.

Materials:

  • Plant tissue (e.g., root nodules, leaves)

  • Liquid nitrogen

  • 5% (w/v) meta-phosphoric acid

  • Mortar and pestle

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 100 mg of the powdered tissue to a pre-weighed microcentrifuge tube.

  • Add 1 mL of ice-cold 5% meta-phosphoric acid to the tube.

  • Homogenize the sample thoroughly using a vortex mixer or a small homogenizer.

  • Incubate the homogenate on ice for 30 minutes to ensure complete protein precipitation.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the thiol extracts, and transfer it to a new microcentrifuge tube. The supernatant is now ready for derivatization.

Pre-column Derivatization with Monobromobimane (mBBr)

This procedure utilizes the fluorescent labeling agent monobromobimane, which reacts with the thiol group of both glutathione and this compound.

Materials:

  • Thiol extract (from step 1)

  • Monobromobimane (mBBr) solution (50 mM in acetonitrile)

  • HEPES buffer (200 mM, pH 8.2) containing 5 mM DTPA

  • 5 M NaOH

  • Glacial acetic acid

Procedure:

  • In a microcentrifuge tube, mix 100 µL of the thiol extract with 100 µL of the HEPES buffer.

  • Adjust the pH of the mixture to approximately 8.0 with 5 M NaOH.

  • Add 10 µL of the 50 mM mBBr solution to the mixture.

  • Vortex the tube and incubate in the dark at room temperature for 15 minutes.

  • Stop the derivatization reaction by adding 100 µL of glacial acetic acid.

  • Centrifuge the derivatized sample at 14,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the clear supernatant to an HPLC vial for analysis.

HPLC Analysis

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.25% (v/v) Acetic Acid, pH 3.9
Mobile Phase B Methanol
Elution Mode Isocratic
Composition 90% A : 10% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Fluorescence Ex 380 nm
Fluorescence Em 480 nm

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the derivatized sample or standard into the HPLC system.

  • Run the analysis for a sufficient time to allow for the elution of both glutathione and this compound derivatives. A single run with isocratic elution can separate cysteine, γ-glutamylcysteine, glutathione, and this compound.[1]

  • Identify and quantify the peaks based on the retention times of known standards.

Data Presentation

Quantitative Data Summary

The following table summarizes the typical retention times and validation parameters for the HPLC analysis of glutathione and this compound derivatized with monobromobimane.[1]

AnalyteRetention Time (min)Linearity Range (pmol)Correlation Coefficient (r²)
Glutathione (GSH)~50 - 160> 0.99
This compound (hGSH)~90 - 160> 0.99

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound shares its initial step with the glutathione synthesis pathway, diverging in the second enzymatic reaction.

Homoglutathione_Biosynthesis Glu L-Glutamate GCL γ-Glutamylcysteine Synthetase (GCL) Glu->GCL Cys L-Cysteine Cys->GCL gEC γ-Glutamylcysteine GS Glutathione Synthetase (GS) gEC->GS hGSHS This compound Synthetase (hGSHS) gEC->hGSHS Gly Glycine Gly->GS bAla β-Alanine bAla->hGSHS GSH Glutathione hGSH This compound GCL->gEC GS->GSH hGSHS->hGSH

Caption: Biosynthesis pathway of glutathione and this compound.

Experimental Workflow for this compound Quantification

This diagram outlines the complete workflow from sample collection to data analysis for the quantification of this compound.

HPLC_Workflow start Start: Plant Tissue Collection freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Homogenize in 5% meta-Phosphoric Acid grind->extract centrifuge1 Centrifuge (14,000 x g, 15 min, 4°C) extract->centrifuge1 supernatant1 Collect Supernatant (Thiol Extract) centrifuge1->supernatant1 derivatize Derivatize with Monobromobimane (mBBr) supernatant1->derivatize centrifuge2 Centrifuge (14,000 x g, 5 min) derivatize->centrifuge2 supernatant2 Collect Supernatant for HPLC centrifuge2->supernatant2 hplc HPLC Analysis (C18 Column, Fluorescence Detection) supernatant2->hplc quantify Peak Identification and Quantification hplc->quantify end End: Report hGSH Concentration quantify->end

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Notes & Protocols: Standard Operating Procedures for Extracting Homoglutathione from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoglutathione (γ-glutamyl-cysteinyl-β-alanine; hGSH) is a homolog of the ubiquitous antioxidant glutathione (GSH), differing by the substitution of the C-terminal glycine with β-alanine. Predominantly found in certain members of the Leguminosae (Fabaceae) family, such as soybean (Glycine max), pea (Pisum sativum), and Medicago truncatula, this compound plays a crucial role in nitrogen fixation, detoxification, and cellular redox homeostasis.[1] These application notes provide detailed standard operating procedures (SOPs) for the extraction, quantification, and purification of this compound from plant materials, intended for researchers in plant biochemistry, natural product chemistry, and drug development.

Plant Material and this compound Content

This compound concentrations vary significantly among legume species and tissues. Root nodules are particularly rich sources of hGSH, where it is involved in supporting the high metabolic activity of nitrogen fixation.[1][2]

Table 1: Distribution and Concentration of this compound in Various Plant Tissues

Plant SpeciesTissueThis compound (hGSH) Concentration (nmol/g fresh weight)Glutathione (GSH) Concentration (nmol/g fresh weight)Reference
Glycine max (Soybean)Root NodulesPredominant thiolLower concentration[1]
Phaseolus vulgaris (Bean)Root NodulesPredominant thiolLower concentration[1]
Vigna radiata (Mungbean)Root NodulesPredominant thiolLower concentration
Pisum sativum (Pea)Root NodulesPresentAlso present
Medicago sativa (Alfalfa)Leaves~98% of total thiol~2% of total thiol
Medicago sativa (Alfalfa)Root Nodules~28% of total thiol~72% of total thiol
Vigna unguiculata (Cowpea)Root NodulesNot predominantMajor thiol

Experimental Protocols

Standard Operating Procedure for this compound Extraction

This protocol is optimized for the extraction of total this compound from soybean root nodules.

2.1.1. Materials and Reagents

  • Soybean root nodules, fresh or frozen in liquid nitrogen

  • Extraction Buffer: 0.1 M HCl containing 1 mM EDTA

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes, 1.5 mL

  • Refrigerated microcentrifuge (4°C)

  • Syringe filters, 0.22 µm

2.1.2. Extraction Procedure

  • Sample Preparation: Harvest fresh soybean root nodules and immediately flash-freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

  • Homogenization: Weigh approximately 100-200 mg of frozen nodules and grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction: Transfer the frozen powder to a 1.5 mL microcentrifuge tube. Add 1 mL of ice-cold Extraction Buffer (0.1 M HCl with 1 mM EDTA). Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubation: Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean microcentrifuge tube.

  • Storage: The clarified extract is now ready for quantification or further purification. Store at -80°C to prevent degradation.

Protocol for this compound Quantification by HPLC

This method utilizes pre-column derivatization with monobromobimane (MBB) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

2.2.1. Materials and Reagents

  • This compound standard

  • Monobromobimane (MBB) solution: 50 mM in acetonitrile

  • N-ethylmaleimide (NEM) solution: 100 mM in isopropanol

  • Derivatization Buffer: 200 mM CHES buffer (pH 9.3) containing 5 mM EDTA

  • Dithiothreitol (DTT) solution: 100 mM in water

  • Trichloroacetic acid (TCA): 20% (w/v)

  • HPLC-grade acetonitrile and water

  • Formic acid

2.2.2. Derivatization of Reduced this compound (hGSH)

  • To 100 µL of the plant extract, add 10 µL of 100 mM NEM to block free thiol groups of cysteine and glutathione, preventing their interference. Incubate for 5 minutes at room temperature.

  • Add 200 µL of Derivatization Buffer.

  • Add 10 µL of 50 mM MBB solution.

  • Incubate in the dark at room temperature for 15 minutes.

  • Stop the reaction by adding 100 µL of 20% TCA.

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

2.2.3. Derivatization of Total this compound

  • To 100 µL of the plant extract, add 10 µL of 100 mM DTT to reduce oxidized this compound (hGSSGh). Incubate for 30 minutes at room temperature.

  • Proceed with the derivatization by adding NEM, Derivatization Buffer, and MBB as described for reduced hGSH (steps 1-7 in section 2.2.2).

2.2.4. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation at 380 nm, Emission at 470 nm

Table 2: Comparison of Thiol Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantages
Acidic Extraction (e.g., HCl, TCA, Perchloric Acid) Precipitates proteins while solubilizing low molecular weight thiols.Simple, rapid, and effective for preserving the reduced state of thiols.Harsh conditions may lead to some degradation; co-extraction of interfering compounds.
Solvent Extraction (e.g., Methanol/Water) Solubilizes a broad range of metabolites, including thiols.Can be optimized for specific compounds.May co-extract pigments and other interfering substances.
Solid-Phase Extraction (SPE) Chromatographic separation to isolate and concentrate thiols from crude extracts.High selectivity and purification; removes interfering compounds.More time-consuming and requires method development.

Purification of this compound

For applications requiring high-purity this compound, a multi-step purification strategy is recommended following the initial extraction.

3.1. Proposed Purification Workflow

  • Initial Extraction: Perform the acidic extraction as described in section 2.1.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove non-polar impurities.

    • Condition the cartridge with methanol, followed by water.

    • Load the acidic extract.

    • Wash with water to remove salts and highly polar compounds.

    • Elute this compound with a low concentration of methanol (e.g., 10-20%).

  • Ion-Exchange Chromatography: Employ anion-exchange chromatography to separate this compound from other charged molecules.

    • Use a quaternary ammonium (Q-type) column.

    • Apply the SPE-purified fraction and elute with a salt gradient (e.g., 0-1 M NaCl).

  • Preparative RP-HPLC: The final polishing step can be performed using preparative reverse-phase HPLC with a volatile mobile phase (e.g., water/acetonitrile with formic acid) to obtain highly pure this compound.

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a stable powder.

Visualizations

This compound Biosynthesis Pathway

Homoglutathione_Biosynthesis Glu Glutamate gECS γ-EC Synthetase (gECS) Glu->gECS Cys Cysteine Cys->gECS gEC γ-Glutamylcysteine hGSHS hGSH Synthetase (hGSHS) gEC->hGSHS bAla β-Alanine bAla->hGSHS hGSH This compound ATP1 ATP ATP1->gECS ADP1 ADP + Pi ATP2 ATP ATP2->hGSHS ADP2 ADP + Pi gECS->gEC gECS->ADP1 hGSHS->hGSH hGSHS->ADP2

Caption: Biosynthesis of this compound in legumes.

Experimental Workflow for this compound Extraction and Quantification

hGSH_Workflow cluster_extraction Extraction cluster_quantification Quantification cluster_purification Purification (Optional) plant_material Plant Material (e.g., Soybean Nodules) homogenization Homogenization (Liquid Nitrogen) plant_material->homogenization extraction Acidic Extraction (0.1 M HCl, 1 mM EDTA) homogenization->extraction centrifugation Centrifugation (14,000 x g, 20 min, 4°C) extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration crude_extract Crude hGSH Extract filtration->crude_extract derivatization Derivatization with MBB crude_extract->derivatization spe Solid-Phase Extraction (SPE) crude_extract->spe hplc RP-HPLC Analysis derivatization->hplc detection Fluorescence Detection (Ex: 380 nm, Em: 470 nm) hplc->detection quantification Quantification detection->quantification ion_exchange Ion-Exchange Chromatography spe->ion_exchange prep_hplc Preparative HPLC ion_exchange->prep_hplc pure_hgsh Pure this compound prep_hplc->pure_hgsh

Caption: Workflow for this compound extraction and analysis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Homoglutathione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of homoglutathione (hGSH), a naturally occurring analog of glutathione (GSH). This compound and its derivatives are of significant interest in research and drug development due to their potential roles in cellular processes and as therapeutic agents. The enzymatic methods described herein offer a highly specific and efficient means of producing hGSH for research purposes.

Introduction to this compound

This compound (γ-L-glutamyl-L-cysteinyl-β-alanine) is a tripeptide thiol found predominantly in leguminous plants of the Fabaceae family. It differs from the ubiquitous glutathione by the substitution of the C-terminal glycine with β-alanine. This structural difference can lead to altered biochemical and physiological properties, making hGSH a subject of interest for studies on thiol metabolism, antioxidant defense, and as a potential modulator of enzyme activity.

The enzymatic synthesis of hGSH relies on the activity of this compound synthetase (hGSHS), an enzyme that catalyzes the ATP-dependent ligation of γ-glutamylcysteine (γ-EC) and β-alanine. This document outlines the recombinant production of hGSHS and its subsequent use in an in vitro synthesis system to produce this compound.

Overview of the Enzymatic Synthesis Workflow

The enzymatic synthesis of this compound for research applications can be broken down into two main stages:

  • Recombinant this compound Synthetase (hGSHS) Production: This involves the cloning of the hGSHS gene, its expression in a suitable host system (typically E. coli), and subsequent purification of the active enzyme.

  • In Vitro Enzymatic Synthesis of this compound: The purified hGSHS is then used in a controlled reaction environment with the necessary substrates (γ-glutamylcysteine and β-alanine) and an ATP regeneration system to produce this compound.

  • Purification and Analysis of this compound: The synthesized hGSH is purified from the reaction mixture and its identity and purity are confirmed using analytical techniques such as HPLC.

Enzymatic_Synthesis_Workflow cluster_0 Stage 1: Enzyme Production cluster_1 Stage 2: Enzymatic Synthesis cluster_2 Stage 3: Purification & Analysis A Cloning of hGSHS gene B Heterologous Expression in E. coli A->B C Purification of recombinant hGSHS B->C D In Vitro Reaction Setup C->D Purified Enzyme E Incubation D->E F Reaction Quenching E->F G Purification of This compound F->G Crude hGSH H HPLC Analysis G->H I Characterization H->I

Fig. 1: Overall workflow for the enzymatic synthesis of this compound.

Protocol 1: Recombinant this compound Synthetase (hGSHS) Expression and Purification

This protocol is based on the heterologous expression of Medicago truncatula or Glycine max hGSHS in E. coli. For enhanced purification efficiency, the hGSHS gene is cloned into an expression vector containing an affinity tag, such as a Glutathione-S-Transferase (GST) tag.

Materials and Reagents
  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a GST-tag (e.g., pGEX series)

  • hGSHS cDNA (e.g., from Medicago truncatula or Glycine max)

  • LB Broth and Agar

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, 1 mg/mL lysozyme)

  • Glutathione-Agarose Resin

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT)

  • Dialysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

  • SDS-PAGE reagents

Experimental Procedure
  • Cloning and Transformation:

    • Subclone the hGSHS coding sequence into the pGEX expression vector.

    • Transform the recombinant plasmid into E. coli BL21(DE3) cells.

    • Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression of GST-hGSHS:

    • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification:

    • Equilibrate the Glutathione-Agarose resin with Wash Buffer.

    • Add the cleared lysate to the equilibrated resin and incubate at 4°C for 1-2 hours with gentle agitation.

    • Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the GST-hGSHS fusion protein with 3-5 column volumes of Elution Buffer. Collect fractions.

  • Dialysis and Storage:

    • Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

    • Pool the fractions containing the purified protein and dialyze against Dialysis Buffer to remove the glutathione.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the purified enzyme at -80°C in aliquots containing 10% glycerol.

hGSHS_Purification_Workflow A Transformation of E. coli with pGEX-hGSHS B Induction of Protein Expression with IPTG A->B C Cell Lysis (Sonication) B->C D Clarification of Lysate (Centrifugation) C->D E Binding to Glutathione Agarose Resin D->E F Washing of Resin E->F G Elution with Reduced Glutathione F->G H SDS-PAGE Analysis G->H I Dialysis and Storage H->I

Application Notes and Protocols for Utilizing Buthionine Sulfoximine in Homoglutathione Synthesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoglutathione (hGSH), a tripeptide analog of glutathione (GSH), is predominantly found in leguminous plants where it often serves as the primary thiol-based antioxidant. The synthesis of hGSH shares its initial enzymatic step with GSH, a reaction catalyzed by γ-glutamylcysteine synthetase (γ-ECS). This commonality allows for the use of specific inhibitors of γ-ECS, such as Buthionine Sulfoximine (BSO), to investigate the roles of hGSH in plant physiology, stress response, and symbiotic interactions. BSO is a potent and specific inhibitor of γ-ECS, making it an invaluable tool for studying the consequences of hGSH depletion.[1][2] These application notes provide detailed protocols and data presentation guidelines for utilizing BSO in hGSH synthesis studies.

Mechanism of Action

Buthionine sulfoximine is a synthetic amino acid that irreversibly inhibits γ-glutamylcysteine synthetase (γ-ECS), the rate-limiting enzyme in both glutathione and this compound biosynthesis.[3] By blocking the formation of the common precursor, γ-glutamylcysteine, BSO effectively depletes the cellular pools of both GSH and hGSH. This inhibition allows researchers to study the physiological and biochemical consequences of thiol depletion in organisms that synthesize hGSH.

Data Presentation

Quantitative data from experiments utilizing BSO to inhibit hGSH synthesis should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Expected Effects of Buthionine Sulfoximine (BSO) Treatment on Thiol Levels in Legumes

Treatment GroupBSO ConcentrationDuration of TreatmentExpected γ-Glutamylcysteine (γ-EC) LevelExpected this compound (hGSH) LevelExpected Glutathione (GSH) LevelReference
Control0 mM24-72 hoursNormalNormalNormalN/A
Low Dose BSO0.1 - 0.5 mM24-72 hoursSignificantly ReducedReducedReducedInferred from[4]
High Dose BSO1.0 - 5.0 mM24-72 hoursSeverely DepletedSignificantly ReducedSignificantly Reduced[4]

Table 2: Example Quantitative Data from a Study on Pea (Pisum sativum) Nodules

TreatmentNodule GSH (nmol/g FW)Nodule hGSH (nmol/g FW)Root GSH (nmol/g FW)Root hGSH (nmol/g FW)
Control150 ± 20350 ± 3580 ± 1050 ± 8
1 mM BSO45 ± 890 ± 1525 ± 510 ± 3
Data are hypothetical and for illustrative purposes, based on expected outcomes from the literature.

Experimental Protocols

Protocol 1: In Vivo Inhibition of this compound Synthesis in Legume Seedlings

This protocol describes the application of BSO to legume seedlings grown hydroponically to study the effects of hGSH depletion on plant development and stress tolerance.

Materials:

  • Legume seeds (e.g., Medicago truncatula, Pisum sativum)

  • Buthionine Sulfoximine (BSO)

  • Hydroponic growth medium (e.g., Hoagland's solution)

  • Growth chamber with controlled light and temperature

  • Materials for thiol extraction and quantification (e.g., HPLC)

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize legume seeds with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes.

    • Rinse thoroughly with sterile distilled water.

    • Germinate seeds on sterile agar plates or moist filter paper in the dark for 2-3 days.

  • Seedling Acclimatization:

    • Transfer germinated seedlings to a hydroponic system containing a balanced nutrient solution.

    • Allow seedlings to acclimate for 7-10 days under controlled growth conditions (e.g., 16h light/8h dark cycle, 22°C).

  • BSO Treatment:

    • Prepare a stock solution of BSO in the hydroponic medium.

    • Divide the seedlings into control and treatment groups.

    • For the treatment group, replace the hydroponic medium with a solution containing the desired concentration of BSO (e.g., 1 mM). For the control group, use fresh hydroponic medium without BSO.

    • Continue to grow the seedlings for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Sample Collection and Analysis:

    • Harvest root and shoot tissues separately from both control and treated plants.

    • Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.

    • Extract thiols (hGSH and GSH) from the plant tissues.

    • Quantify hGSH and GSH levels using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with monobromobimane.

Protocol 2: Investigating the Role of hGSH in Symbiotic Nitrogen Fixation

This protocol adapts the in vivo inhibition method to study the impact of hGSH depletion on the symbiotic relationship between legumes and rhizobia.

Materials:

  • All materials from Protocol 1

  • Rhizobia strain compatible with the chosen legume species (e.g., Sinorhizobium meliloti for Medicago truncatula)

  • Nitrogen-free hydroponic medium

Procedure:

  • Seedling Preparation:

    • Follow steps 1 and 2 from Protocol 1.

  • Rhizobial Inoculation:

    • Grow the appropriate rhizobia strain in a suitable liquid medium to the mid-log phase.

    • Inoculate the roots of the acclimated seedlings with the rhizobial culture.

    • Transfer the inoculated seedlings to a nitrogen-free hydroponic medium to promote nodulation.

  • BSO Treatment and Nodule Development:

    • Allow nodules to develop for 2-3 weeks post-inoculation.

    • Once nodules are visible, initiate BSO treatment as described in step 3 of Protocol 1.

  • Analysis of Symbiotic Parameters:

    • Harvest nodules, roots, and shoots at different time points after BSO treatment.

    • In addition to thiol analysis (Protocol 1, step 4), assess the following parameters:

      • Nodule number and morphology.

      • Nitrogenase activity using the acetylene reduction assay.

      • Gene expression analysis of key symbiotic genes.

      • Microscopic analysis of nodule structure and bacteroid integrity.

Mandatory Visualizations

Homoglutathione_Synthesis_Pathway cluster_synthesis This compound Synthesis Glutamate Glutamate gamma-EC γ-Glutamylcysteine Glutamate:e->gamma-EC:w ATP -> ADP + Pi Cysteine Cysteine Cysteine:e->gamma-EC:w hGSH This compound gamma-EC:e->hGSH:w ATP -> ADP + Pi beta-Alanine β-Alanine beta-Alanine:e->hGSH:w gamma-ECS γ-Glutamylcysteine Synthetase (γ-ECS) gamma-ECS->gamma-EC hGSHS This compound Synthetase (hGSHS) hGSHS->hGSH BSO Buthionine Sulfoximine (BSO) BSO->gamma-ECS Inhibition

Caption: this compound synthesis pathway and the point of inhibition by Buthionine Sulfoximine (BSO).

BSO_Experimental_Workflow cluster_workflow Experimental Workflow for BSO Treatment in Legumes Start Seed Germination & Seedling Growth Acclimatization Acclimatization in Hydroponic System Start->Acclimatization Treatment BSO Treatment (e.g., 1 mM in hydroponics) Acclimatization->Treatment Control Control Treatment (No BSO) Acclimatization->Control Harvest Harvest Tissues (Roots, Shoots, Nodules) Treatment->Harvest Control->Harvest Analysis Biochemical & Physiological Analysis (hGSH/GSH quantification, Enzyme assays, Gene expression) Harvest->Analysis Data Data Interpretation & Comparison Analysis->Data

Caption: A generalized experimental workflow for studying the effects of BSO on this compound synthesis in legumes.

References

Application Notes and Protocols for In Vivo Homoglutathione (hGSH) Detection Using Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct fluorescent probes for the specific in vivo detection of homoglutathione (hGSH) are not widely documented in scientific literature. However, due to the structural and chemical similarity between this compound and the more ubiquitous tripeptide glutathione (GSH), existing fluorescent probes for GSH can serve as valuable tools for the potential detection of hGSH. Both hGSH and GSH possess a nucleophilic thiol group that is the primary target for most fluorescent probes. These application notes and protocols are based on well-established fluorescent probes for GSH and can be adapted for hGSH detection, though validation for hGSH specificity is recommended.

Introduction to Fluorescent Probes for Thiol Detection

Fluorescent probes are indispensable tools for the real-time, non-invasive detection of biomolecules in living systems. For the detection of thiols like glutathione and this compound, probes are typically designed to react with the sulfhydryl group (-SH), leading to a change in their fluorescent properties. Common sensing mechanisms include Michael addition, nucleophilic aromatic substitution (SNAr), and genetically encoded biosensors. These probes offer high sensitivity and spatiotemporal resolution for monitoring thiol dynamics in various biological contexts.

Quantitative Data of Selected GSH Fluorescent Probes

The following tables summarize the key quantitative data for representative fluorescent probes for glutathione, which may be applicable for this compound detection.

Table 1: Small Molecule Fluorescent Probes for Glutathione

Probe NameSensing MechanismExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
RealThiol (RT) Reversible Michael Addition405 (adduct), 488 (probe)487 (adduct), 562 (probe)0.86 (adduct), 0.029 (probe)N/A (for quantitative imaging)[1][2][3][4][5]
ThiolQuant Green (TQ Green) Reversible Michael Addition405 (adduct), 488 (probe)463 (adduct), 590 (probe)0.0059 (adduct), 0.0094 (probe)20 nM
NBD-Cl Nucleophilic Aromatic Substitution~468-476~540-546Varies with thiol adduct~20-140 nM
Probe 17 (Coumarin-based) Nucleophilic Substitution~4004950.859.2 nM

Table 2: Genetically Encoded Biosensor for Glutathione Redox Potential

Biosensor NameSensing PrincipleExcitation (nm)Emission (nm)Key FeaturesReference
Grx1-roGFP2 Redox-sensitive GFP405 (oxidized), 488 (reduced)~510-525Ratiometric, specific for GSH/GSSG redox potential, targetable to subcellular compartments.

Experimental Protocols

Protocol 1: In Vitro Quantification of Thiols using a Small Molecule Probe (e.g., NBD-Cl)

This protocol describes the use of a fluorogenic probe for the quantification of thiols in solution.

Materials:

  • Fluorescent probe stock solution (e.g., 10 mM NBD-Cl in DMSO)

  • Thiol standards (GSH or hGSH) of known concentrations

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare Thiol Standards: Prepare a series of thiol standard solutions in PBS with concentrations ranging from the expected lower to upper limits of detection.

  • Prepare Probe Working Solution: Dilute the probe stock solution in PBS to a final working concentration (e.g., 10-50 µM).

  • Reaction Setup: In the wells of the 96-well plate, add 50 µL of each thiol standard and a blank (PBS only).

  • Initiate Reaction: Add 50 µL of the probe working solution to each well.

  • Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light, to allow the reaction to proceed to completion.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe-thiol adduct (e.g., Ex/Em = ~470/~540 nm for NBD-thiol adducts).

  • Data Analysis: Subtract the fluorescence of the blank from all measurements. Plot the fluorescence intensity against the thiol concentration to generate a standard curve. The concentration of unknown samples can be determined from this curve.

in_vitro_quantification_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Thiol_Standards Prepare Thiol Standards Mix Mix Standards and Probe in 96-well Plate Thiol_Standards->Mix Probe_Solution Prepare Probe Working Solution Probe_Solution->Mix Incubate Incubate (15-30 min) Mix->Incubate Measure Measure Fluorescence Incubate->Measure Standard_Curve Generate Standard Curve Measure->Standard_Curve Determine_Conc Determine Unknown Concentration Standard_Curve->Determine_Conc

Caption: Workflow for in vitro thiol quantification.

Protocol 2: Live-Cell Imaging of Intracellular Thiols using a Cell-Permeable Probe (e.g., RealThiol-AM)

This protocol outlines the procedure for imaging intracellular thiols in living cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Cell-permeable fluorescent probe (e.g., 1 mM RealThiol-AM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Probe Loading: Prepare a loading solution by diluting the probe stock solution in serum-free medium to a final concentration of 1-5 µM.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope. For ratiometric probes like RealThiol, acquire images in two different channels corresponding to the unbound probe and the thiol-adduct.

  • Image Analysis: For ratiometric imaging, calculate the ratio of the fluorescence intensities from the two channels on a pixel-by-pixel basis to visualize the relative thiol concentration.

live_cell_imaging_workflow Start Culture Cells on Glass-Bottom Dish Wash1 Wash with PBS Start->Wash1 Load_Probe Incubate with Probe (15-30 min) Wash1->Load_Probe Wash2 Wash to Remove Excess Probe Load_Probe->Wash2 Image Acquire Fluorescence Images Wash2->Image Analyze Perform Ratiometric Analysis Image->Analyze

Caption: Workflow for live-cell thiol imaging.

Protocol 3: In Vivo Imaging of Glutathione Redox Potential using Grx1-roGFP2 Biosensor

This protocol is for advanced users and describes the imaging of the glutathione redox state in a live animal model (e.g., mouse).

Materials:

  • Animal model expressing the Grx1-roGFP2 biosensor

  • Two-photon or confocal microscope equipped for in vivo imaging

  • Anesthesia and physiological monitoring equipment

  • Surgical tools for exposing the tissue of interest (if necessary)

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain its physiological stability (body temperature, heart rate, etc.).

  • Tissue Exposure: If necessary, surgically expose the tissue of interest for imaging (e.g., through a cranial window for brain imaging).

  • Microscopy Setup: Position the animal on the microscope stage. Use a two-photon laser tuned to the appropriate excitation wavelengths (e.g., 800-820 nm for 405 nm equivalent and ~960 nm for 488 nm equivalent) or two separate lasers for ratiometric imaging.

  • Image Acquisition: Acquire images sequentially for the oxidized and reduced forms of the roGFP2 biosensor.

  • In Vivo Calibration (Optional but Recommended): After the experiment, perfuse the animal with a reducing agent (e.g., DTT) and then an oxidizing agent (e.g., diamide or H₂O₂) to obtain the minimum and maximum fluorescence ratios for calibration.

  • Data Analysis: Perform background correction and calculate the ratiometric image to visualize changes in the glutathione redox potential.

Signaling Pathways and Probe Mechanisms

The following diagrams illustrate the mechanisms of action of the different classes of fluorescent probes.

Michael_Addition_Mechanism Probe Non-fluorescent Probe (with Michael Acceptor) Adduct Fluorescent Adduct Probe->Adduct + Thiol (Nucleophilic Attack) Thiol hGSH / GSH (R-SH) Thiol->Adduct

Caption: Michael addition sensing mechanism.

SNAr_Mechanism Probe Non-fluorescent Probe (e.g., NBD-Cl) Adduct Fluorescent Adduct (NBD-SR) Probe->Adduct + Thiol Thiol hGSH / GSH (R-SH) Thiol->Adduct Leaving_Group Leaving Group (Cl⁻) Adduct->Leaving_Group

Caption: SNAr sensing mechanism.

Grx1_roGFP2_Mechanism GSSG Oxidized Glutathione (GSSG) Grx1_roGFP2_ox Oxidized Grx1-roGFP2 (Excitation ~405 nm) GSSG->Grx1_roGFP2_ox Oxidation GSH Reduced Glutathione (GSH) Grx1_roGFP2_red Reduced Grx1-roGFP2 (Excitation ~488 nm) GSH->Grx1_roGFP2_red Grx1_roGFP2_red->Grx1_roGFP2_ox Redox Equilibrium Grx1_roGFP2_ox->GSH Reduction

Caption: Grx1-roGFP2 biosensor mechanism.

References

Techniques for the subcellular localization of homoglutathione within plant cells.

Author: BenchChem Technical Support Team. Date: November 2025

Techniques for the Subcellular Localization of Homoglutathione in Plant Cells

Abstract

This compound (hGSH), a homolog of the ubiquitous antioxidant glutathione (GSH), plays a critical role in the stress response and nitrogen fixation processes of certain plant families, particularly Leguminosae.[1] Understanding its distribution within the cell is paramount for elucidating its specific physiological functions. This document provides detailed application notes and protocols for two primary methods for determining the subcellular localization of hGSH in plant cells: Immunofluorescence Microscopy for in situ visualization and Subcellular Fractionation followed by HPLC for quantitative analysis. These techniques are essential for researchers in plant biology, biochemistry, and drug development seeking to understand the compartmentalization of thiol metabolism. While methods have been more extensively developed for GSH, they are directly applicable to hGSH.

Application Note 1: In Situ Localization by Immunofluorescence Microscopy

Principle

Immunofluorescence is a powerful technique that allows for the visualization of a specific molecule within its native cellular context. The method involves fixing the plant tissue to preserve cellular structure, followed by the use of a primary antibody that specifically binds to this compound. A secondary antibody, conjugated to a fluorescent dye, then binds to the primary antibody. This "sandwich" technique amplifies the signal and allows for the localization of hGSH to be observed using fluorescence or confocal microscopy. This method provides high-resolution spatial information about the distribution of the target molecule across different organelles.[2][3][4]

Workflow Diagram

A generalized workflow for the immunolocalization of this compound is presented below.

start Plant Tissue Sampling (e.g., Leaf, Root Tip) fixation 1. Chemical Fixation (e.g., Aldehyde solution) start->fixation embedding 2. Dehydration & Resin Embedding (e.g., LR White Resin) fixation->embedding sectioning 3. Ultrathin Sectioning embedding->sectioning blocking 4. Blocking (e.g., BSA Solution) sectioning->blocking primary_ab 5. Primary Antibody Incubation (Anti-hGSH/GSH) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorescently-labeled) primary_ab->secondary_ab imaging 7. Imaging (Confocal/Fluorescence Microscopy) secondary_ab->imaging analysis Image Analysis & Interpretation imaging->analysis

Caption: Workflow for immunofluorescence localization of hGSH.
Experimental Protocol

This protocol is adapted from established methods for glutathione immunolocalization in plant tissues.[5]

Materials:

  • Plant tissue (e.g., young leaves, root tips from a legume species)

  • Fixation Buffer: 2.5% (v/v) paraformaldehyde and 0.5% (v/v) glutaraldehyde in 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • LR White resin (or equivalent)

  • Blocking Buffer: 2% (w/v) Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-glutathione polyclonal antibody (Note: Most anti-GSH antibodies will cross-react with hGSH due to high structural similarity. Specificity should be confirmed.)

  • Secondary antibody: Goat anti-rabbit IgG conjugated with a fluorophore (e.g., Alexa Fluor 488)

  • Antifade mounting medium with DAPI (for nuclear staining)

  • Microscope slides and coverslips

Procedure:

  • Fixation:

    • Excise small tissue samples (~1-2 mm³) and immediately immerse them in ice-cold Fixation Buffer.

    • Apply a vacuum for 15-20 minutes to aid buffer infiltration.

    • Incubate at 4°C for 4-6 hours.

    • Wash the samples three times with cold PBS for 15 minutes each.

  • Dehydration and Embedding:

    • Dehydrate the samples through a graded ethanol series on ice: 30%, 50%, 70%, 90% (30 minutes each), followed by 100% ethanol (3 x 30 minutes).

    • Infiltrate with LR White resin: 1:1 resin:ethanol for 2 hours, then 2:1 for 2 hours, and finally 100% resin overnight at 4°C.

    • Place samples in gelatin capsules with fresh resin and polymerize at 50°C for 48 hours in an anaerobic environment (e.g., under nitrogen).

  • Sectioning and Mounting:

    • Using an ultramicrotome, cut ultrathin sections (80-100 nm) and place them on coated nickel grids or microscope slides.

  • Immunolabeling:

    • Incubate sections with Blocking Buffer for 30 minutes at room temperature to prevent non-specific antibody binding.

    • Dilute the primary anti-GSH/hGSH antibody in Blocking Buffer (e.g., 1:100 to 1:500 dilution, optimize as needed).

    • Incubate the sections with the primary antibody solution for 2 hours at room temperature or overnight at 4°C in a humid chamber.

    • Wash the sections thoroughly with PBS (5 x 5 minutes).

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the sections with the secondary antibody solution for 1 hour at room temperature in the dark.

    • Wash the sections with PBS (5 x 5 minutes) in the dark.

  • Imaging:

    • Mount the sections with an antifade mounting medium containing DAPI.

    • Image the sections using a confocal laser scanning microscope. Use appropriate excitation/emission wavelengths for your chosen fluorophore and DAPI.

Application Note 2: Quantitative Analysis by Subcellular Fractionation and HPLC

Principle

This approach provides quantitative data on the concentration of this compound in different cellular compartments. It involves the gentle disruption of plant cells to release intact organelles, followed by the separation of these organelles based on their size and density using differential centrifugation. The major fractions typically isolated are the nuclear, chloroplast, mitochondrial, and cytosolic fractions. The concentration of hGSH in each fraction is then accurately measured using High-Performance Liquid Chromatography (HPLC) after derivatization with a thiol-reactive fluorescent dye.

Workflow Diagram

The workflow for subcellular fractionation followed by HPLC analysis is outlined below.

start Plant Protoplast Isolation homogenization 1. Gentle Lysis (Hypotonic Buffer) start->homogenization centrifuge1 2. Low-Speed Centrifugation (~1,000 x g) homogenization->centrifuge1 pellet1 Pellet 1 (Nuclei, Cell Debris) centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 extraction 5. Thiol Extraction & Derivatization (from each fraction) pellet1->extraction centrifuge2 3. Mid-Speed Centrifugation (~4,000 x g) supernatant1->centrifuge2 pellet2 Pellet 2 (Chloroplasts) centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 pellet2->extraction centrifuge3 4. High-Speed Centrifugation (~15,000 x g) supernatant2->centrifuge3 pellet3 Pellet 3 (Mitochondria) centrifuge3->pellet3 supernatant3 Supernatant 3 (Cytosol) centrifuge3->supernatant3 pellet3->extraction supernatant3->extraction hplc 6. HPLC Analysis extraction->hplc

Caption: Workflow for subcellular fractionation and HPLC analysis.
Experimental Protocol

This protocol combines protoplast isolation, differential centrifugation, and HPLC-based thiol quantification.

Protocol 2A: Subcellular Fractionation

  • Protoplast Isolation: Start with plant protoplasts to avoid the harsh mechanical forces needed to break cell walls, which can rupture organelles. Enzymatically digest leaf tissue (e.g., with cellulase and pectinase) to obtain protoplasts.

  • Homogenization: Resuspend protoplasts in an ice-cold, isotonic grinding buffer (e.g., containing 0.3 M sucrose, 25 mM HEPES-KOH pH 7.6, 2 mM EDTA). Lyse the protoplasts gently using a Dounce homogenizer or by passing them through a narrow-gauge needle.

  • Step 1: Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet contains nuclei and intact cells.

  • Step 2: Chloroplast Fraction: Carefully transfer the supernatant to a new tube and centrifuge at 4,000 x g for 15 minutes at 4°C. The pellet contains the chloroplasts.

  • Step 3: Mitochondrial Fraction: Transfer the supernatant again and centrifuge at 15,000 x g for 20 minutes at 4°C. This pellet contains the mitochondria.

  • Step 4: Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Purity Check: Validate the purity of each fraction by performing Western blot analysis for known organelle-specific marker proteins.

Protocol 2B: hGSH Quantification by HPLC

  • Extraction: For each organelle pellet and the cytosolic fraction, add 5% (w/v) sulfosalicylic acid to precipitate proteins and stabilize thiols. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Derivatization: Mix the supernatant with a thiol-derivatizing agent like monobromobimane (mBBr) in a borate buffer (pH ~8.5). This reaction forms a stable, highly fluorescent adduct.

  • HPLC Analysis:

    • Inject the derivatized sample into a reverse-phase C18 HPLC column.

    • Use a gradient elution program with a mobile phase consisting of Solvent A (e.g., 0.25% acetic acid in water, pH 3.9) and Solvent B (e.g., methanol).

    • Detect the hGSH-bimane adduct using a fluorescence detector (Excitation: ~380 nm, Emission: ~480 nm).

    • Quantify the hGSH concentration by comparing the peak area to a standard curve generated with pure hGSH.

Data Presentation

Quantitative results from fractionation experiments should be presented clearly. While specific data for hGSH is limited, the distribution is expected to parallel that of GSH in many plants. The table below shows representative data for GSH distribution in plant cells, which can serve as an expected baseline for hGSH studies in legumes.

Subcellular CompartmentRelative Distribution of Total Thiol Pool (%)Typical Concentration Range (mM)Reference
Cytosol20 - 40%2.5 - 4.5 mM
Chloroplasts30 - 50%1.0 - 5.0 mM
Mitochondria10 - 20%up to 15 mM
Vacuole5 - 25%0.01 - 0.7 mM
Nucleus5 - 10%5.5 - 9.7 mM
Peroxisomes< 5%2.6 - 4.8 mM

Note: The distribution and concentration of hGSH can vary significantly based on plant species, tissue type, developmental stage, and environmental conditions. Studies have shown that hGSHS, the enzyme for hGSH synthesis, is localized to the cytosol, while the precursor enzyme γ-ECS is found in plastids. This suggests a complex interplay between compartments for its synthesis and final distribution.

References

Troubleshooting & Optimization

Optimizing the extraction yield of homoglutathione from agricultural products like germ rice.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Thiol Extraction from Agricultural Products

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the extraction of homoglutathione (hGSH) and related thiols from agricultural products.

A key distinction to be made is that while this compound is a characteristic thiol of many legume species, germ rice is a significant source of its close homolog, glutathione (GSH).[1][2] This guide will therefore focus on the optimization of GSH extraction from germ rice, and for completeness, will include a dedicated section on the extraction of hGSH from legume sources.

Part 1: Optimizing Glutathione (GSH) Extraction from Germ Rice

This section is dedicated to addressing the challenges and questions that may arise during the extraction and quantification of glutathione (GSH) from germ rice.

Troubleshooting Guide for GSH Extraction

Question: Why is my GSH yield consistently low?

Possible CauseRecommended Solution
Inefficient Cell Lysis Plant tissues, being fibrous, can be challenging to lyse completely.[3] Ensure thorough homogenization of the germ rice powder. For difficult samples, consider cryogenic grinding (grinding in the presence of liquid nitrogen) to aid in cell wall disruption.[3]
Suboptimal Extraction Parameters The yield of GSH is highly sensitive to extraction conditions. The pH, temperature, material-to-liquid ratio, and extraction time are all critical factors.[4] Hot water extraction has been shown to be effective, with optimal conditions around a pH of 2.8, a temperature of 84.9°C, and a material-liquid ratio of 1:12.
GSH Oxidation GSH is susceptible to oxidation to glutathione disulfide (GSSG), especially during sample preparation. Work quickly and at low temperatures (e.g., on ice) whenever possible. The use of a deproteinizing acid, such as perchloric acid, immediately after extraction can help to stabilize the sample.
Inappropriate Extraction Method While hot water extraction is effective, other methods like ultrasound-assisted extraction (UAE) or enzyme-assisted extraction (EAE) may offer improved yields by enhancing cell wall disruption.

Question: I am observing significant variability between my sample replicates. What could be the cause?

Possible CauseRecommended Solution
Inhomogeneous Sample Ensure that the germ rice powder is well-mixed and uniform before taking aliquots for extraction.
Inconsistent Extraction Timing The duration of each extraction step should be precisely controlled for all samples.
Temperature Fluctuations Use a temperature-controlled water bath or incubator to maintain a consistent temperature throughout the extraction process.
Pipetting Errors Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate volume measurements.

Question: My extracted GSH seems to be degrading before I can analyze it. How can I improve its stability?

Possible CauseRecommended Solution
Delayed Analysis Analyze samples as quickly as possible after extraction. If immediate analysis is not possible, store extracts at -80°C.
Inadequate Storage Conditions For short-term storage, keep samples on ice. For long-term storage, freezing at -80°C is recommended to maintain the integrity of GSH for up to four weeks when stabilized with perchloric acid.
Presence of Oxidizing Agents Ensure all glassware is clean and free of any residual oxidizing agents. Use high-purity water and reagents for all preparations.
Frequently Asked Questions (FAQs) about GSH Extraction

What is the most effective method for extracting GSH from germ rice?

Hot water extraction has been demonstrated to be a highly effective method for extracting GSH from germ rice. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Enzyme-Assisted Extraction (EAE) can also enhance extraction efficiency by facilitating the breakdown of the plant cell wall.

What are the key parameters to optimize for maximizing GSH yield?

The most influential parameters for GSH extraction are pH, temperature, material-to-liquid ratio, and extraction time. For hot water extraction from 'Haidao 86' germ rice, the optimal conditions were found to be a pH of 2.8, a temperature of 84.9°C, a material-to-liquid ratio of 1:12, and an extraction time of 14 minutes.

How should I prepare my germ rice sample for extraction?

The germ rice should be dried and then finely crushed into a powder to increase the surface area for extraction. Passing the powder through a 100-mesh sieve is a common practice.

How can I quantify the amount of GSH in my extract?

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying GSH. An enzymatic recycling assay using glutathione reductase is another sensitive method that can be performed with a spectrophotometer.

Experimental Protocols

Protocol 1: Optimized Hot Water Extraction of GSH from Germ Rice

  • Sample Preparation: Weigh 1 gram of finely ground germ rice powder.

  • Extraction:

    • Add 12 mL of deionized water to the sample.

    • Adjust the pH of the slurry to 2.8 using a suitable acid (e.g., hydrochloric acid).

    • Place the sample in a water bath preheated to 85°C.

    • Incubate for 14 minutes with occasional stirring.

  • Sample Clarification:

    • After incubation, immediately cool the sample on ice.

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis: The clarified extract is now ready for GSH quantification by HPLC or other methods.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Thiols from Germ Rice

  • Sample Preparation: Weigh 1 gram of finely ground germ rice powder.

  • Extraction:

    • Place the sample in a suitable vessel and add the extraction solvent (e.g., water or ethanol).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the sample at a specified frequency (e.g., 20 kHz) and power for a set duration (e.g., 15-30 minutes). The temperature of the extraction vessel should be controlled.

  • Sample Clarification:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis: The extract is ready for quantification.

Protocol 3: Enzyme-Assisted Extraction (EAE) of Antioxidants from Rice Bran

  • Sample Preparation: Weigh 10 grams of rice bran.

  • Enzymatic Treatment:

    • Add 40 mL of distilled water and adjust the pH to the optimal range for the chosen enzyme(s).

    • Add a combination of enzymes such as cellulase, amylase, and protease.

    • Incubate at the optimal temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) with constant shaking.

  • Extraction and Clarification:

    • After enzymatic treatment, proceed with a standard extraction method (e.g., hot water or solvent extraction).

    • Centrifuge and filter the extract as described in the previous protocols.

  • Analysis: Quantify the GSH content in the final extract.

Quantitative Data Presentation

Table 1: Effect of Different Extraction Methods on GSH Yield from 'Haidao 86' Germ Rice Powder

Extraction MethodGSH Yield (mg/100g)
90°C Hot Water Extraction~135
9% Formic Acid Extraction~110
40% Ethanol Extraction~95
4% Sulfuric Acid Extraction~85

Data adapted from a study on 'Haidao 86' germ rice.

Table 2: Optimized Parameters for Hot Water Extraction of GSH

ParameterOptimal Value
Material-to-Liquid Ratio1:12
pH2.8
Temperature84.9°C
Time14 minutes
Resulting GSH Yield 139.68 mg/100g

Data from a response surface methodology optimization study.

Visualizations

experimental_workflow start Start: Germ Rice Sample prep Sample Preparation (Drying, Grinding, Sieving) start->prep extraction Extraction (Hot Water / UAE / EAE) prep->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration analysis GSH Quantification (e.g., HPLC) filtration->analysis end End: Results analysis->end

General experimental workflow for GSH extraction.

gsh_biosynthesis Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) ATP -> ADP + Pi Glu->GCL Cys Cysteine Cys->GCL Gly Glycine GS Glutathione Synthetase (GS) ATP -> ADP + Pi Gly->GS gamma_EC γ-Glutamylcysteine GCL->gamma_EC GSH Glutathione (GSH) GS->GSH gamma_EC->GS

Biosynthesis pathway of Glutathione (GSH).

Part 2: Reference Guide for this compound (hGSH) Extraction from Legumes

This section serves as a reference for researchers interested in this compound (hGSH), which is predominantly found in legumes such as soybeans and beans.

Troubleshooting Guide for hGSH Extraction

Question: I am not detecting any hGSH in my legume extract. What could be wrong?

Possible CauseRecommended Solution
Incorrect Plant Part The distribution of hGSH can vary between different tissues (leaves, roots, nodules). Ensure you are extracting from a tissue known to contain hGSH.
Inefficient Derivatization Quantification of hGSH by HPLC often requires pre-column derivatization with a fluorescent tag like monobromobimane (MBB). Ensure the derivatization reaction conditions (pH, time, temperature) are optimal.
Degradation of hGSH Similar to GSH, hGSH is prone to oxidation. Follow the same precautions for sample handling and storage as outlined for GSH.
Frequently Asked Questions (FAQs) about hGSH Extraction

Which agricultural products are good sources of hGSH?

This compound is found almost exclusively in the Leguminosae family. Good sources include soybean, bean, and pea nodules.

What is the standard method for hGSH quantification?

The most common method involves extraction, derivatization of thiols with monobromobimane (MBB), followed by separation and quantification using reverse-phase HPLC with fluorescence detection.

Experimental Protocol

Protocol 4: Extraction and Quantification of hGSH from Legume Nodules

  • Sample Preparation:

    • Harvest fresh legume nodules and immediately freeze them in liquid nitrogen.

    • Grind the frozen nodules to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Homogenize the powdered tissue in an extraction buffer (e.g., 0.1 M HCl) on ice.

  • Derivatization:

    • Take an aliquot of the extract and adjust the pH to ~8.0 with a suitable buffer.

    • Add monobromobimane (MBB) solution and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding an acid (e.g., acetic acid).

  • Analysis:

    • Centrifuge the derivatized sample to remove any precipitate.

    • Analyze the supernatant by reverse-phase HPLC with a fluorescence detector.

Visualizations

hgsh_biosynthesis Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) ATP -> ADP + Pi Glu->GCL Cys Cysteine Cys->GCL beta_Ala β-Alanine hGS This compound Synthetase (hGS) ATP -> ADP + Pi beta_Ala->hGS gamma_EC γ-Glutamylcysteine GCL->gamma_EC hGSH This compound (hGSH) hGS->hGSH gamma_EC->hGS

Biosynthesis pathway of this compound (hGSH).

References

Overcoming challenges in the chromatographic separation of homoglutathione and glutathione.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of homoglutathione (hGSH) and glutathione (GSH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for overcoming the challenges associated with separating these structurally similar tripeptides.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound (hGSH) and glutathione (GSH) using chromatography?

A1: The primary challenge lies in the high structural similarity between hGSH (γ-L-glutamyl-L-cysteinyl-β-alanine) and GSH (γ-L-glutamyl-L-cysteinyl-glycine). They differ by only a single methylene group in the C-terminal amino acid (β-alanine in hGSH vs. glycine in GSH). This subtle difference results in very similar physicochemical properties, such as polarity and charge, making their separation by conventional chromatographic techniques like reversed-phase HPLC difficult, often leading to co-elution.

Q2: What are the most common issues encountered when trying to separate hGSH and GSH?

A2: The most frequent problems include:

  • Poor Resolution/Co-elution: The peaks for hGSH and GSH overlap significantly, making accurate quantification impossible.

  • Poor Peak Shape: Peaks may be broad or tailing, which also negatively impacts resolution and sensitivity.

  • Low Sensitivity: Inadequate detection of one or both compounds, especially when one is present at a much lower concentration.

  • Analyte Instability: Both hGSH and GSH are prone to oxidation during sample preparation and analysis, which can lead to inaccurate quantification of their reduced forms.

Q3: What chromatographic techniques are recommended for the successful separation of hGSH and GSH?

A3: While challenging, successful separation can be achieved using advanced techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly effective method. Specifically, techniques that have shown promise include:

  • Reversed-Phase HPLC with Mass Spectrometric Detection: This allows for separation based on subtle differences in hydrophobicity and, more importantly, specific detection based on the mass-to-charge ratio of each compound.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC can be a valuable alternative to reversed-phase chromatography for highly polar compounds like hGSH and GSH.

  • Ion-Pair Chromatography: The use of ion-pairing reagents can enhance the retention and selectivity of charged analytes like hGSH and GSH on reversed-phase columns.

Q4: Is derivatization necessary for the analysis of hGSH and GSH?

A4: Derivatization is not always necessary for separation, especially when using a highly selective detector like a mass spectrometer. However, it can be a crucial step in several scenarios:

  • To improve chromatographic separation: By altering the chemical structure of the analytes, their chromatographic behavior can be modified to enhance resolution.

  • To increase detection sensitivity: For less sensitive detectors like UV-Vis, derivatization with a chromophore- or fluorophore-containing reagent can significantly improve detection limits.

  • To stabilize the analytes: Derivatizing the thiol group can prevent oxidation of hGSH and GSH to their disulfide forms during sample processing.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor resolution/ Co-elution of hGSH and GSH peaks Inadequate mobile phase composition: The organic solvent concentration or pH may not be optimal for separation.Optimize the mobile phase: Perform a gradient optimization. For reversed-phase, a shallow gradient with a low percentage of organic solvent may improve resolution. Adjusting the pH can alter the ionization state and retention of the analytes.
Inappropriate column chemistry: The stationary phase may not provide sufficient selectivity.Select a different column: Consider a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl). For highly polar analytes, a HILIC column may be more effective.
Sub-optimal temperature: Column temperature can affect selectivity.Adjust the column temperature: Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation.
Poor Peak Shape (Tailing or Broadening) Secondary interactions with the stationary phase: The analytes may be interacting with active sites on the silica backbone.Modify the mobile phase: Add a competing base (e.g., triethylamine) to the mobile phase to block active sites. Using a lower pH can also suppress silanol interactions.
Column overload: Injecting too much sample can lead to peak distortion.Reduce the injection volume or sample concentration.
Extra-column band broadening: Issues with tubing, connections, or the detector flow cell.Check and minimize the length and diameter of all tubing. Ensure all connections are secure.
Low Sensitivity/ Poor Detection Inadequate detection method: The detector may not be sensitive enough for the concentrations being analyzed.Use a more sensitive detector: Mass spectrometry (MS) offers high sensitivity and selectivity. Fluorescence detection after derivatization is another sensitive option.
Analyte degradation: hGSH and GSH may have oxidized during sample preparation.Implement proper sample handling: Keep samples on ice, work quickly, and consider adding a reducing agent or derivatizing the thiol groups to prevent oxidation.
Sub-optimal detector settings: Wavelength, ionization parameters, etc., may not be optimized.Optimize detector parameters according to the manufacturer's guidelines for your specific analytes.
Inconsistent Retention Times Unstable mobile phase: The mobile phase composition may be changing over time.Ensure proper mobile phase preparation: Premix mobile phases where possible and ensure adequate degassing.
Fluctuations in column temperature: The column oven may not be maintaining a stable temperature.Use a column oven and ensure it is functioning correctly.
Column degradation: The stationary phase may be degrading over time.Use a guard column to protect the analytical column. If the problem persists, replace the column.

Experimental Protocols

Protocol 1: Direct and Simultaneous Determination of hGSH and GSH by LC-ESI/MS

This method is adapted from Rellán-Álvarez et al. (2006) and allows for the direct and simultaneous quantification of reduced and oxidized forms of glutathione and this compound.

1. Sample Preparation (from Plant Tissue)

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Add 1 mL of ice-cold 0.1 M HCl.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Waters Spherisorb ODS2 C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0 0
    5 15
    7 100
    9 100
    10 0

    | 15 | 0 |

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Agilent 1100 series LC/MSD Trap or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Drying Gas Temperature: 350°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Capillary Voltage: 3500 V.

  • Scan Range: m/z 50-700.

4. Quantification

  • Monitor the following ions:

    • GSH: [M+H]⁺ at m/z 308.1

    • hGSH: [M+H]⁺ at m/z 322.1

    • GSSG: [M+H]⁺ at m/z 613.2

  • Use isotopically labeled internal standards for accurate quantification if available.

Data Presentation

Table 1: Chromatographic Performance Data for LC-MS/MS Method

AnalyteRetention Time (min)Limit of Detection (pmol)Intraday Repeatability (RSD%)Interday Repeatability (RSD%)Recovery (%)
GSH ~4.560~7~992-105
hGSH ~4.830~7~992-105
GSSG ~5.220~7~992-105

Data adapted from Rellán-Álvarez et al. (2006). Retention times are approximate and may vary depending on the specific system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plant Tissue Sample grinding Grind in Liquid N2 sample->grinding extraction Extract with 0.1M HCl grinding->extraction centrifugation Centrifuge at 14,000 x g extraction->centrifugation filtration Filter (0.22 µm) centrifugation->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject Supernatant ms Mass Spectrometry (ESI+) hplc->ms data Data Acquisition (m/z monitoring) ms->data quantification quantification data->quantification Quantify Peaks

Caption: Experimental workflow for the analysis of hGSH and GSH.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection cluster_derivatization Consider Derivatization start Start: Poor hGSH/GSH Resolution optimize_gradient Optimize Gradient (Shallow Gradient) start->optimize_gradient adjust_ph Adjust pH optimize_gradient->adjust_ph If still poor end Resolution Improved optimize_gradient->end Success change_column Try Different Stationary Phase (e.g., HILIC) adjust_ph->change_column If still poor adjust_ph->end Success change_temp Adjust Column Temperature change_column->change_temp If still poor change_column->end Success derivatize Derivatize to Alter Properties change_temp->derivatize If still poor change_temp->end Success derivatize->end Success

Caption: Troubleshooting logic for poor hGSH and GSH separation.

Preventing the artificial oxidation of thiols during homoglutathione quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the artificial oxidation of thiols during the quantification of homoglutathione (hGSH).

Frequently Asked Questions (FAQs)

Q1: What is artificial thiol oxidation and why is it a problem in hGSH quantification?

A1: Artificial thiol oxidation is the non-biological conversion of the reduced thiol group (-SH) in this compound (hGSH) to a disulfide bond (hGSSG) during sample collection, preparation, or analysis. This is problematic because it leads to an underestimation of the biologically relevant reduced hGSH and an overestimation of its oxidized form, hGSSG.[1] An accurate hGSH/hGSSG ratio is critical for assessing oxidative stress in various pathophysiological situations.[1]

Q2: What are the primary causes of artificial hGSH oxidation during experimental procedures?

A2: The primary causes include:

  • Exposure to Atmospheric Oxygen: Thiols are susceptible to oxidation by oxygen in the air, a process that can be accelerated during sample handling.[2]

  • Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[3][4]

  • Inappropriate pH: Alkaline conditions (pH > 7.5-8.0) promote the deprotonation of the thiol group to the more reactive thiolate anion (S⁻), which is more easily oxidized.

  • Harsh Sample Preparation: Aggressive homogenization can disrupt cellular compartments, releasing oxidative enzymes and metal ions that accelerate thiol oxidation.

  • Delayed Processing: The longer a sample is stored or processed without protective measures, the greater the risk of oxidation, even when stored at -80°C over long periods.

Q3: How can I prevent hGSH oxidation immediately after sample collection?

A3: The most effective strategy is to immediately stabilize the thiol group. This can be achieved by:

  • Acidification: Homogenize the sample in an acidic solution like perchloric acid (PCA) or trichloroacetic acid (TCA). This denatures proteins and creates an acidic environment that inhibits thiol-disulfide exchange.

  • Alkylation: Treat the sample immediately with an alkylating agent such as N-ethylmaleimide (NEM). NEM forms a stable, covalent bond with the reduced thiol group, effectively "capping" it and preventing it from oxidizing.

Q4: What is the role of chelating agents like EDTA in preventing thiol oxidation?

A4: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) are crucial for binding, or chelating, divalent metal ions that catalyze thiol oxidation. By sequestering these metal ions, EDTA prevents them from participating in the oxidative reactions, thereby preserving the reduced state of hGSH.

Q5: Should I use a reducing agent like DTT or TCEP?

A5: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reverse any disulfide formation, but their use requires caution. If used, the reducing agent must be completely removed before derivatization or quantification, as it will react with the labeling reagents. TCEP is often preferred because it does not contain a thiol group itself and is more stable at higher pH and in the presence of some metal ions.

Troubleshooting Guide: Inaccurate hGSH Quantification

ProblemPossible Cause(s)Recommended Solution(s)
Low hGSH / High hGSSG Ratio 1. Delayed Sample Processing: Artificial oxidation occurred between collection and analysis. 2. Metal Ion Contamination: Catalytic oxidation of hGSH. 3. High pH of Buffers: Sample environment promoted oxidation of the thiolate anion.1. Process samples immediately upon collection. If not possible, stabilize with an alkylating agent like NEM or flash-freeze in liquid nitrogen. 2. Add a chelating agent (e.g., 1 mM EDTA) to all homogenization and analysis buffers. 3. Keep the pH of the sample and buffers below 7 during processing to prevent autoxidation.
High Variability Between Replicates 1. Inconsistent Handling: Differences in incubation times or exposure to air. 2. Incomplete Deproteinization: Protein-bound thiols may interfere with the assay.1. Standardize all steps of the protocol, especially incubation times. Work quickly and keep samples on ice. Use de-oxygenated solvents where possible. 2. Ensure thorough mixing and sufficient incubation time with the acid precipitating agent (e.g., TCA). Centrifuge at high speed to ensure complete removal of protein.
Low Overall Signal / Poor Recovery 1. Inefficient Derivatization: The fluorescent probe (e.g., monobromobimane) did not react completely with hGSH. 2. Degradation of Derivatized Sample: The hGSH-probe adduct is unstable under certain conditions.1. Optimize the derivatization reaction. Ensure the pH is optimal for the specific reagent (e.g., slightly alkaline for monobromobimane). Check the concentration and freshness of the derivatizing agent. 2. Protect derivatized samples from light. Analyze via HPLC as soon as possible. If storage is necessary, store at -80°C.
Unexpected Peaks in HPLC Chromatogram 1. Side Reactions: The derivatizing agent may react with other nucleophiles in the sample. 2. Reagent Impurities: The derivatizing agent or other reagents may be impure.1. Adjust the pH of the derivatization reaction to improve specificity for thiols. 2. Run a blank sample containing only the reagents to identify any impurity peaks. Use high-purity (e.g., HPLC-grade) solvents and reagents.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for HPLC Analysis

This protocol describes the extraction and derivatization of hGSH from biological samples using monobromobimane (mBBr) for subsequent fluorescence detection by HPLC. This method is highly sensitive and effectively prevents artificial oxidation by immediately forming a stable thioether derivative.

Materials:

  • Perchloric acid (PCA), 0.1 N

  • N-ethylmaleimide (NEM), 10 mM in a suitable buffer

  • Monobromobimane (mBBr) stock solution (50 mM in acetonitrile)

  • Borate buffer (0.5 M, pH 9.0) containing 1 mM EDTA

  • Sample (e.g., tissue, cell pellet)

Procedure:

  • Homogenization (The "Quenching" Step):

    • Immediately after collection, homogenize the pre-weighed tissue or cell pellet in 10 volumes of ice-cold 0.1 N PCA to precipitate proteins and create an acidic environment that prevents oxidation.

    • For samples where oxidized hGSSG is also being measured, a parallel sample should be homogenized in a buffer containing 10 mM NEM to alkylate the free hGSH.

  • Centrifugation:

    • Centrifuge the homogenate at >12,000 x g for 5-10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble low-molecular-weight thiols, including hGSH.

  • Derivatization:

    • In a new microfuge tube, mix 50 µL of the acidic supernatant with 50 µL of the 0.5 M borate buffer (pH 9.0) to raise the pH, which is necessary for the derivatization reaction.

    • Add 10 µL of the 50 mM mBBr stock solution.

    • Incubate the mixture in the dark at room temperature for 15 minutes. The reaction of mBBr with the thiol group forms a stable, highly fluorescent derivative.

  • Analysis:

    • The derivatized sample is now ready for injection into an HPLC system equipped with a fluorescence detector (Excitation: 392 nm, Emission: 480 nm).

Data Summary

Table 1: Comparison of Common Thiol Quantification Methods
MethodPrincipleAdvantagesDisadvantagesLimit of Detection (LOD)
DTNB (Ellman's Assay) Colorimetric. Thiol reduces DTNB to produce a yellow-colored compound (TNB²⁻).Simple, inexpensive, rapid.Low sensitivity, potential interference from other nucleophiles, unstable color at high pH.~0.2 - 1 µM
HPLC with Fluorescence Detection Chromatographic separation followed by detection of a fluorescently-tagged thiol.High sensitivity and specificity, allows for simultaneous quantification of multiple thiols.Requires specialized equipment, more complex sample preparation.Low nM to pM range
HPLC-MS/MS Chromatographic separation followed by mass spectrometry detection.Highest sensitivity and specificity, provides structural confirmation.Expensive equipment, requires significant expertise.Sub-nM range

Visual Guides

Workflow for Preventing Thiol Oxidation

This diagram outlines the critical steps in a typical workflow for hGSH quantification, emphasizing the points where preventative measures against artificial oxidation are implemented.

G cluster_0 Sample Collection & Stabilization cluster_1 Extraction cluster_2 Derivatization & Analysis cluster_3 Key Preventative Measures A 1. Sample Collection (Tissue, Cells, etc.) B 2. Immediate Acidification (e.g., Perchloric Acid) OR Alkylation (NEM) A->B Crucial first step C 3. Homogenization (on ice) B->C D 4. Centrifugation (to remove protein) C->D E 5. Collect Supernatant D->E F 6. pH Adjustment & Derivatization with mBBr E->F G 7. HPLC Separation F->G H 8. Fluorescence Detection G->H I 9. Quantification H->I P1 Work on Ice P2 Use Chelators (EDTA) P3 Use Degassed Buffers G hGSH 2 hGSH (Reduced Thiol) hGSSG hGSSG (Oxidized Disulfide) hGSH->hGSSG Undesirable Artificial Oxidation hGSH_mBBr hGSH-mBBr Adduct (Stable & Fluorescent) hGSH->hGSH_mBBr Protective Derivatization mBBr + mBBr Oxidants Oxidants (O₂, Metal Ions) Oxidants->hGSH G Start Problem: Inaccurate hGSH Results CheckRatio Is the hGSH/hGSSG ratio unexpectedly low? Start->CheckRatio CheckVariability Is there high variability between replicates? CheckRatio->CheckVariability  No Sol_Oxidation Likely Artificial Oxidation. Solutions: 1. Process samples faster. 2. Add EDTA to buffers. 3. Ensure acidic extraction. CheckRatio->Sol_Oxidation  Yes CheckRecovery Is overall signal recovery low? CheckVariability->CheckRecovery  No Sol_Handling Likely Inconsistent Handling. Solutions: 1. Standardize all timings. 2. Keep all samples on ice. 3. Use master mixes. CheckVariability->Sol_Handling  Yes Sol_Deriv Likely Derivatization Issue. Solutions: 1. Check pH of reaction. 2. Verify reagent concentration. 3. Protect from light. CheckRecovery->Sol_Deriv  Yes

References

Technical Support Center: Refinement of HPLC Protocols for Better Resolution of Homoglutathione Peaks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for improved resolution of homoglutathione peaks.

Troubleshooting Guide

Poor Peak Resolution or Co-elution of this compound and Glutathione
Potential CauseSuggested Solution
Inappropriate Column Chemistry For separating highly polar and structurally similar compounds like this compound and glutathione, a standard C18 column may not provide sufficient selectivity. Consider using a column with a more polar stationary phase, such as a C18 column designed for aqueous mobile phases, or explore Hydrophilic Interaction Liquid Chromatography (HILIC) columns.
Mobile Phase Composition Not Optimized The organic modifier, pH, and buffer concentration of the mobile phase are critical for resolving these polar analytes. Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). Adjust the mobile phase pH to be at least one unit below the pKa of the analytes to ensure they are in a single, un-ionized form. Experiment with different buffer systems (e.g., phosphate, formate, or acetate) and concentrations to enhance selectivity.
Inadequate Ion Pairing If using a reversed-phase method, the addition of an ion-pairing agent can improve the retention and resolution of these charged peptides. Use an anionic ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.1%).
Gradient Elution Not Optimized A shallow gradient around the elution time of the peaks of interest can significantly improve resolution. Start with a broad scouting gradient to determine the approximate elution conditions and then develop a shallower gradient in that region.
Peak Tailing
Potential CauseSuggested Solution
Secondary Interactions with Column Packing Peak tailing for polar, acidic compounds can occur due to interactions with residual silanols on silica-based columns. Use a high-purity, end-capped column. Adding a small amount of an acidic modifier like TFA or formic acid to the mobile phase can help to suppress these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample to see if peak shape improves.
Extra-column Volume Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.
Broad Peaks
Potential CauseSuggested Solution
Low Column Efficiency This can be caused by a degraded column or an inappropriate flow rate. Try a new column of the same type to rule out column degradation. Optimize the flow rate; a lower flow rate often leads to sharper peaks, though it will increase the run time.
Incompatible Sample Solvent Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak broadening. Whenever possible, dissolve the sample in the initial mobile phase.
Temperature Fluctuations Inconsistent column temperature can affect retention times and peak shape. Use a column oven to maintain a stable temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q1: What is the key structural difference between this compound and glutathione that I can exploit for HPLC separation?

A1: this compound is a homolog of glutathione where the C-terminal glycine is replaced by β-alanine. This seemingly small change in structure introduces a slight difference in polarity and hydrodynamic volume, which can be exploited for chromatographic separation.

Q2: Which HPLC mode is generally most effective for separating small, polar peptides like this compound and glutathione?

A2: While reversed-phase HPLC with ion-pairing agents is a common approach, Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for very polar analytes. HILIC utilizes a polar stationary phase and a high concentration of organic solvent in the mobile phase, which can provide better retention and selectivity for these compounds.

Q3: How can I improve the peak shape of my this compound peak, which is currently showing significant tailing?

A3: Peak tailing for acidic peptides is often due to secondary interactions with the stationary phase. Ensure your mobile phase is sufficiently acidic (pH 2-3) to suppress the ionization of silanol groups on the column. Using a highly inert, end-capped column can also minimize these interactions. Additionally, check for and minimize any extra-column volume in your HPLC system.

Q4: My peaks for this compound and glutathione are very broad. What are the first troubleshooting steps I should take?

A4: First, ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Second, try reducing your injection volume to rule out column overload. Finally, check the health of your column by injecting a standard to see if it meets the manufacturer's efficiency specifications.

Experimental Protocols

Proposed HILIC Method for this compound and Glutathione Separation

This protocol is a starting point and may require further optimization for your specific instrumentation and sample matrix.

ParameterCondition
Column HILIC Silica Column (e.g., Atlantis HILIC Silica, 150 mm x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 210 nm or Mass Spectrometry (ESI+)
Sample Preparation
  • Extract the sample with a suitable solvent (e.g., 0.1% formic acid in water).

  • Centrifuge the extract to pellet any precipitates.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Problem Poor Resolution of This compound Peak Check_Column 1. Evaluate Column - Is it appropriate for polar peptides? - Is it in good condition? Problem->Check_Column Optimize_MP 2. Optimize Mobile Phase - Adjust organic % - Modify pH - Test buffers Check_Column->Optimize_MP If column is suitable Solution Achieved Baseline Resolution Check_Column->Solution If new column resolves issue Adjust_Gradient 3. Refine Gradient - Use a shallower gradient Optimize_MP->Adjust_Gradient If resolution still poor Optimize_MP->Solution If mobile phase change is sufficient Check_System 4. System Check - Minimize dead volume - Check for leaks Adjust_Gradient->Check_System If minor improvement Adjust_Gradient->Solution If gradient change is sufficient Check_System->Solution

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Homoglutathione_vs_Glutathione GSH_structure γ-Glu-Cys-Gly Difference Structural Difference: Glycine vs. β-Alanine (extra CH₂ group) hGSH_structure γ-Glu-Cys-β-Ala

Caption: Structural comparison of Glutathione and this compound.

Troubleshooting and improving low yields in the enzymatic synthesis of homoglutathione.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enzymatic Synthesis of Homoglutathione

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of this compound (hGSH), particularly in addressing low yields.

Troubleshooting Guide: Low this compound Yields

Low yields in the enzymatic synthesis of this compound can arise from various factors related to enzyme activity, substrate availability, reaction conditions, and product stability. Use the following question-and-answer guide to diagnose and resolve common issues.

Issue 1: Suboptimal Enzyme Performance

Question: My reaction shows low or no this compound production. How can I determine if the issue is with my enzymes?

Answer: The enzymatic synthesis of this compound is a two-step process requiring two active enzymes: glutamate-cysteine ligase (GCL, also known as γ-glutamylcysteine synthetase) and this compound synthetase (hGSHS).[1] Both enzymes must be active for the successful synthesis of hGSH.

Possible Causes & Solutions:

  • Enzyme Inactivity or Denaturation:

    • Verification: Confirm the presence and integrity of your purified enzymes using SDS-PAGE.

    • Storage: Ensure enzymes are stored at an appropriate temperature (typically -80°C) in a suitable buffer containing cryoprotectants like glycerol to prevent damage from freeze-thaw cycles.[2]

  • Incorrect Enzyme Variants:

    • Specificity: While glutathione synthetase (GS) and this compound synthetase (hGSHS) are related, their substrate specificities differ. hGSHS preferentially uses β-alanine over glycine.[3] Ensure you are using a true hGSHS for optimal hGSH production.

  • Insufficient Enzyme Concentration:

    • Optimization: The concentration of both GCL and hGSHS can impact the overall reaction rate. Experiment with varying enzyme concentrations to find the optimal level for your system.

Experimental Protocol: Verifying Enzyme Activity

A simple activity assay can confirm if your enzymes are functional.

  • Reaction Setup: Prepare separate reaction mixtures for each enzyme.

    • GCL Activity: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM ATP, 10 mM L-glutamate, 10 mM L-cysteine, and your GCL enzyme preparation.

    • hGSHS Activity: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM ATP, 10 mM γ-glutamylcysteine (γ-EC), 10 mM β-alanine, and your hGSHS enzyme preparation.

  • Incubation: Incubate the reactions at an optimal temperature, typically between 25-37°C, for a set period (e.g., 1-2 hours).[4]

  • Analysis: Analyze the reaction products using a suitable method like HPLC to detect the formation of γ-EC (for GCL) or hGSH (for hGSHS).

Issue 2: Substrate and Cofactor Limitations

Question: I've confirmed my enzymes are active, but the yield of this compound is still low. What should I check next?

Answer: The availability and stability of substrates and cofactors are critical for efficient synthesis.

Possible Causes & Solutions:

  • Substrate Concentration and Availability:

    • Cysteine Limitation: The availability of cysteine is a major rate-limiting factor in the synthesis of glutathione and its analogs.[5] Ensure adequate concentrations of L-glutamate, L-cysteine, and β-alanine are present.

    • Substrate Inhibition: While less common for the synthesis enzymes, high concentrations of substrates can sometimes inhibit enzyme activity. If you are using very high substrate levels, try reducing the concentration.

  • ATP Depletion:

    • Energy Requirement: Both enzymatic steps in hGSH synthesis are ATP-dependent. The reaction will cease if ATP is depleted.

    • ATP Regeneration: For prolonged reactions, consider implementing an ATP regeneration system (e.g., using creatine kinase and phosphocreatine) or using a whole-cell system that can regenerate ATP.

  • Feedback Inhibition:

    • Product Inhibition: High concentrations of the final product, glutathione (GSH), are known to cause feedback inhibition of GCL. It is possible that hGSH has a similar inhibitory effect.

    • Mitigation: Consider strategies to remove the product as it is formed, such as using a two-phase extraction system.

Workflow for Diagnosing Substrate/Cofactor Issues

Start Low hGSH Yield Check_Enzyme Enzyme Activity Confirmed? Start->Check_Enzyme Check_Substrates Verify Substrate Concentrations (Glu, Cys, β-Ala) Check_Enzyme->Check_Substrates Yes Troubleshoot_Enzyme Troubleshoot Enzyme (See Issue 1) Check_Enzyme->Troubleshoot_Enzyme No Check_ATP Measure ATP Levels During Reaction Check_Substrates->Check_ATP Optimize_Substrates Adjust Substrate Ratios and Concentrations Check_Substrates->Optimize_Substrates Check_Inhibition Test for Product Feedback Inhibition Check_ATP->Check_Inhibition Implement_ATP_Regen Add ATP Regeneration System Check_ATP->Implement_ATP_Regen Product_Removal Implement In Situ Product Removal Check_Inhibition->Product_Removal

Caption: Troubleshooting workflow for substrate and cofactor limitations.

Issue 3: Suboptimal Reaction Conditions

Question: How do I know if my reaction conditions are optimal for this compound synthesis?

Answer: The pH, temperature, and buffer composition of your reaction can significantly influence enzyme activity and stability.

Possible Causes & Solutions:

  • Suboptimal pH or Temperature:

    • Optimization: Systematically vary the pH and temperature of your reaction to determine the optimal conditions for your specific enzymes. A good starting point is a pH around 8.0 and a temperature of 37°C.

  • Presence of Inhibitors:

    • Purity: Ensure that your substrates, buffers, and enzyme preparations are of high purity and free from contaminants that could act as inhibitors.

Data Presentation: Effect of pH and Temperature on Enzyme Activity (Hypothetical Data)

pHRelative hGSHS Activity (%)Temperature (°C)Relative hGSHS Activity (%)
6.5652070
7.0802585
7.5953098
8.010037100
8.5904575
9.0705040

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for this compound synthesis?

A1: this compound is synthesized in a two-step, ATP-dependent process:

  • Step 1: L-glutamate and L-cysteine are combined by glutamate-cysteine ligase (GCL) to form the dipeptide γ-glutamylcysteine (γ-EC).

  • Step 2: β-alanine is added to γ-EC by this compound synthetase (hGSHS) to form this compound (γ-glutamyl-cysteinyl-β-alanine).

sub1 L-Glutamate enzyme1 Glutamate-Cysteine Ligase (GCL) sub1->enzyme1 sub2 L-Cysteine sub2->enzyme1 sub3 β-Alanine enzyme2 This compound Synthetase (hGSHS) sub3->enzyme2 intermediate γ-Glutamylcysteine (γ-EC) enzyme1->intermediate adp1 ADP + Pi enzyme1->adp1 product This compound (hGSH) enzyme2->product adp2 ADP + Pi enzyme2->adp2 intermediate->enzyme2 atp1 ATP atp1->enzyme1 atp2 ATP atp2->enzyme2

Caption: Enzymatic pathway of this compound (hGSH) synthesis.

Q2: Can I use a glutathione synthetase (GS) from another organism to synthesize this compound?

A2: It is possible, but likely inefficient. While GS and hGSHS are structurally similar, their substrate specificity for the C-terminal amino acid is a key differentiator. GS enzymes strongly prefer glycine, whereas hGSHS enzymes, like the one from soybean, preferentially incorporate β-alanine to form hGSH. Using a standard GS will likely result in very low yields of hGSH.

Q3: My enzyme is expressed as a fusion protein (e.g., with a GST tag). Do I need to remove the tag?

A3: While not always necessary, a large fusion tag can sometimes interfere with enzyme folding and activity. If you are experiencing low yields, it is advisable to perform a pilot experiment comparing the activity of the tagged and untagged versions of your enzyme after purification and tag cleavage. Protocols for the expression and purification of GST-fusion proteins are widely available.

Q4: What is a good starting protocol for the enzymatic synthesis of this compound?

A4: The following is a generalized protocol that can be optimized for your specific enzymes and experimental goals.

Experimental Protocol: In Vitro Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components to the specified final concentrations:

    • Tris-HCl buffer (pH 8.0): 100 mM

    • MgCl₂: 20 mM

    • ATP: 10 mM

    • L-glutamate: 15 mM

    • L-cysteine: 10 mM

    • β-alanine: 15 mM

    • Purified GCL enzyme: 1-5 µM

    • Purified hGSHS enzyme: 1-5 µM

    • Nuclease-free water to reach the final volume.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For time-course experiments, remove aliquots at various time points.

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid) and incubating on ice for 10 minutes.

  • Sample Preparation: Centrifuge the quenched reaction at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS to quantify the amount of this compound produced.

References

Technical Support Center: Optimizing DNA Isolation from Environmental Samples Containing Methanogenic Archaea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA isolation from environmental samples rich in methanogenic archaea.

Troubleshooting Guide

This guide addresses common issues encountered during DNA extraction from challenging environmental samples.

Issue Potential Cause Recommended Solution
Low DNA Yield Inefficient Cell Lysis: Methanogen cell walls are diverse and often resistant to standard lysis methods due to the presence of pseudomurein, S-layers, or methanochondroitin instead of peptidoglycan.[1][2][3]Incorporate Mechanical Lysis: Supplement enzymatic lysis (Lysozyme, Proteinase K) with a mechanical disruption method. Options include bead-beating, sonication, or grinding frozen cells in liquid nitrogen.[4][5] A study on chicken droppings found that combining a commercial kit with a 2-minute sonication by an ultrasonic probe resulted in an approximate 50-fold increase in the detection of methanogenic archaeal DNA. Optimize Enzymatic Lysis: Consider adding enzymes like mutanolysin in addition to lysozyme to enhance the breakdown of complex cell walls. Use a Harsher Chemical Lysis: Guanidine thiocyanate-based lysis buffers have been shown to be effective for lysing tough microbial cells and can improve DNA yield compared to other methods.
DNA Adsorption to Sample Matrix: DNA can bind to soil particles, clays, and other components of the environmental matrix, leading to its loss during extraction.Modify Lysis Conditions: The addition of substances like skim milk or sonicated salmon DNA can help to block DNA binding sites on soil particles, thereby increasing the recovery of high-molecular-weight DNA. Consider an Indirect Extraction: This involves first separating the microbial cells from the sample matrix before proceeding with lysis, which can be useful for reducing contamination from fungi and larger organisms.
Low DNA Purity (Presence of Inhibitors) Co-extraction of PCR Inhibitors: Environmental samples, particularly soil and sludge, are often rich in substances like humic acids, fulvic acids, and polysaccharides that can be co-extracted with DNA and inhibit downstream enzymatic reactions like PCR.Use Inhibitor Removal Technology: Many commercial kits designed for environmental samples include proprietary reagents (e.g., cHTR Reagent) specifically for removing humic acid and other inhibitors. Perform Chemical Flocculation: The addition of AlNH₄(SO₄)₂ during extraction can help to precipitate inhibitors with minimal loss of DNA. Post-Extraction Purification: If inhibition is still observed, consider using a separate DNA clean-up kit or purification columns (e.g., sephacryl columns) after the initial extraction to remove residual inhibitors.
DNA Degradation DNase Activity: Thawing frozen samples improperly can lead to the release of DNases, causing DNA degradation. Older samples may also show increased DNA degradation.Proper Sample Handling: Thaw frozen cell pellets slowly on ice. For frozen blood or tissue samples, it is recommended to add the lysis buffer and enzymes directly to the frozen sample to inactivate DNases as the sample thaws. Use Fresh Samples: Whenever possible, use fresh samples for DNA extraction to minimize degradation.
Inconsistent or Biased Results in Microbial Community Analysis Differential Lysis Efficiency: The chosen DNA extraction method can preferentially lyse certain types of microorganisms over others. For example, a protocol with only enzymatic lysis might favor the recovery of DNA from bacteria that are more susceptible to lysozyme, while underrepresenting tough-to-lyse archaea.Employ a Combination of Lysis Methods: A combination of enzymatic, chemical, and mechanical lysis is more likely to yield DNA that is representative of the entire microbial community. Standardize the Protocol: Ensure that the same DNA extraction protocol is used for all samples within a study to allow for accurate comparisons of microbial community composition.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to isolate high-quality DNA from methanogenic archaea in environmental samples?

A1: The primary challenge lies in the unique and robust cell wall structures of methanogenic archaea, which lack the peptidoglycan found in bacteria. Their cell walls can be composed of pseudomurein, protein S-layers, or other complex polymers that are resistant to standard enzymatic lysis methods like lysozyme alone. Additionally, environmental samples such as soil, sediment, and anaerobic digester sludge are laden with PCR inhibitors like humic and fulvic acids, which are often co-extracted with the DNA and can interfere with downstream molecular analyses.

Q2: Which is more effective for lysing methanogens: bead-beating or sonication?

A2: Both bead-beating and sonication are effective mechanical lysis methods that significantly improve DNA yields from methanogens when compared to enzymatic lysis alone. One study found that sonication with an ultrasonic probe for two one-minute intervals yielded the highest amount of methanogenic archaeal DNA from chicken droppings. The optimal choice may depend on the specific sample type and available laboratory equipment.

Q3: Can I use a standard bacterial DNA extraction kit for samples containing methanogens?

A3: While some bacterial DNA extraction kits can be adapted, they often require modification to be effective for methanogens. Due to the resilient archaeal cell wall, a standard protocol may result in very low yields. It is crucial to incorporate a mechanical lysis step (e.g., bead-beating or sonication) into the workflow of a standard kit. Alternatively, selecting a commercial kit specifically designed for environmental samples, which often include more robust lysis methods and inhibitor removal solutions, is recommended.

Q4: My DNA is clean (good 260/280 and 260/230 ratios), but my PCR is still failing. What could be the problem?

A4: Even with good spectrophotometric readings, residual inhibitors not detected by these measurements can still be present and inhibit PCR. Environmental samples are notorious for containing a wide variety of inhibitors. To address this, you can try diluting your DNA template (e.g., 1:10 or 1:100), as this can dilute the inhibitors to a concentration that is no longer inhibitory to the polymerase. If dilution does not work or leads to DNA concentrations that are too low for detection, using a post-extraction DNA purification kit or inhibitor removal columns is the next best step.

Q5: How can I improve the yield of high-molecular-weight DNA?

A5: To obtain high-molecular-weight DNA, which is often desirable for applications like long-read sequencing, gentle lysis methods are key. A method involving the grinding of cells frozen in liquid nitrogen prior to lysis with SDS and phenol-chloroform extraction has been shown to be effective. This approach avoids the harsh shearing forces of methods like extensive bead-beating. Additionally, minimizing DNA degradation by ensuring proper sample storage and handling is crucial.

Experimental Protocols

Protocol 1: Optimized DNA Extraction from Fecal/Sludge Samples using a Commercial Kit with Sonication

This protocol is adapted from a study that demonstrated a significant increase in methanogen DNA recovery.

I. Pre-Lysis (Enzymatic)

  • Add 100-200 mg of sample to a 15 mL tube.

  • Add 350–500 µL of a suspension buffer (e.g., PBS) until the mixture is viscous.

  • Add 30 µL of lysozyme (10 mg/mL) and 7 µL of mutanolysin (10 U/µL).

  • Incubate at 37°C for 15 minutes, then at 50°C for 25 minutes.

  • Add 500 µL of a lysis buffer (often provided in a kit, containing SDS) and 35 µL of proteinase K (20 mg/mL).

  • Incubate at 50°C for 60 minutes, mixing occasionally.

  • Centrifuge at 5,500 x g for 10 minutes at room temperature to pellet debris.

II. Mechanical Lysis (Sonication)

  • Transfer the supernatant from the previous step to a new tube suitable for sonication.

  • Place the tube on ice to prevent overheating.

  • Sonicate the sample using an ultrasonic probe. A recommended setting is two 1-minute rounds of sonication.

III. DNA Purification

  • Proceed with the DNA purification steps as outlined by your chosen commercial kit (e.g., Genomic Mini AX Bacteria+). This typically involves binding the DNA to a silica column, washing away contaminants, and eluting the purified DNA.

  • For potentially higher yields, a second elution step can be performed by adding another volume of elution buffer to the column after the first elution.

Protocol 2: High Molecular Weight DNA Isolation via Cryogenic Grinding

This protocol is based on a general method for isolating high molecular weight DNA from methanogens.

  • Harvest cells from culture or environmental sample and form a cell pellet by centrifugation.

  • Freeze the cell pellet in liquid nitrogen.

  • Grind the frozen cells into a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a tube containing a lysis buffer (e.g., a buffer with SDS).

  • Allow the sample to thaw and lyse. The solution will become viscous as cells lyse and release DNA.

  • Add Proteinase K to a final concentration of 50 µg/mL to digest proteins.

  • Purify the DNA using standard phenol-chloroform extractions followed by ethanol precipitation.

Data Summary

Table 1: Comparison of DNA Yield and Purity from Different Commercial Kits on Chicken Dropping Samples
KitDNA Yield (ng/µL)A260/A280A260/A230
Easy-DNA kit10.5 - 20.81.41 - 1.700.65 - 0.90
GMA Bacteria+25.4 - 55.71.75 - 1.841.10 - 1.81
GMA Stool Spin20.3 - 48.91.62 - 1.790.89 - 1.45

Data synthesized from a study on optimizing DNA isolation protocols for methanogenic archaea.

Table 2: Effect of Different Lysis Methods on the Quantification of Methanogenic Archaea (mcrA gene copies/g of sample)
Lysis MethodAverage mcrA Gene Copies/gFold Increase vs. Control
Enzymatic Lysis Only (Control)1.2 x 10^51.0x
Bead-beating (2 min)8.9 x 10^6~74.2x
Sonication (2 x 1 min)1.6 x 10^7~133.3x

Data synthesized from a study on optimizing DNA isolation protocols for methanogenic archaea.

Visualizations

experimental_workflow Optimized DNA Isolation Workflow cluster_sample_prep Sample Preparation & Lysis cluster_purification DNA Purification sample Environmental Sample (Sludge, Feces, Soil) enzymatic Enzymatic Lysis (Lysozyme, Mutanolysin, Proteinase K) sample->enzymatic Step 1 mechanical Mechanical Lysis (Sonication or Bead-Beating) enzymatic->mechanical Step 2 lysate Cell Lysate mechanical->lysate Step 3 inhibitor_removal Inhibitor Removal (e.g., cHTR Reagent) bind_wash_elute Bind, Wash, Elute (Silica Column) inhibitor_removal->bind_wash_elute Step 4 pure_dna High-Purity DNA bind_wash_elute->pure_dna Step 5 lysate->inhibitor_removal

Caption: Workflow for optimized DNA isolation from environmental samples.

troubleshooting_logic Troubleshooting Logic for Poor PCR Results start PCR Amplification Fails check_yield Check DNA Yield & Purity (NanoDrop) start->check_yield low_yield Low Yield check_yield->low_yield Low low_purity Low Purity (A260/230 < 1.8) check_yield->low_purity Poor Purity good_yield_purity Good Yield & Purity check_yield->good_yield_purity Good improve_lysis Solution: Improve Cell Lysis (Add Mechanical Step) low_yield->improve_lysis inhibitor_removal Solution: Add Inhibitor Removal Step or Post-Purification low_purity->inhibitor_removal dilute_dna Solution: Dilute DNA Template (1:10 or 1:100) good_yield_purity->dilute_dna Residual Inhibitors Suspected success Successful PCR improve_lysis->success inhibitor_removal->success dilute_dna->success

Caption: Decision-making flowchart for troubleshooting PCR failure.

References

Enhancing protein extraction efficiency from complex plant tissues like black garlic.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing protein extraction from complex plant tissues, with a special focus on black garlic.

Troubleshooting Guide

This guide addresses common issues encountered during protein extraction from black garlic and other challenging plant matrices.

Issue Potential Cause Recommended Solution
Low Protein Yield Inefficient Cell Lysis: The rigid cell walls of plant tissues are not being sufficiently disrupted.[1]Ensure thorough grinding of the black garlic tissue in liquid nitrogen to a fine powder.[2][3] Consider using a bead beater for mechanical disruption.
Suboptimal Extraction Buffer pH: The pH of the buffer may not be optimal for solubilizing black garlic proteins.An alkaline extraction pH of 9.0 has been shown to be optimal for black garlic protein extraction.[4][5] Prepare buffers fresh and verify the pH before use.
Incorrect Solid-to-Liquid Ratio: An insufficient volume of extraction buffer can lead to incomplete protein solubilization.A solid-to-liquid ratio of 1:50 (g/mL) is recommended for optimal extraction from black garlic.
Protein Degradation: Proteases released during cell lysis can degrade target proteins.Perform all extraction steps at low temperatures (4°C) to minimize protease activity. Add a protease inhibitor cocktail to the extraction buffer.
Protein Loss During Precipitation: Proteins may not be completely precipitating or the pellet may be lost during washing steps.For TCA/acetone precipitation, ensure an overnight incubation at -20°C. Be careful when decanting the supernatant after centrifugation to avoid disturbing the pellet.
Protein Pellet Fails to Dissolve Over-dried Pellet: The protein pellet has been dried for too long, making it difficult to resolubilize.Air-dry the pellet for a short duration (1-3 minutes) only to remove residual acetone. Avoid vigorous vortexing which can cause aggregation; instead, gently pipette or use a shaker at a low setting.
Inappropriate Resuspension Buffer: The buffer used to dissolve the protein pellet may not be effective.Use a solubilization buffer containing chaotropic agents like urea and thiourea, and detergents such as CHAPS or SDS. For example, a buffer with 8M urea and 5mM DTT can be effective.
Inaccurate Protein Quantification Interfering Substances in Bradford Assay: Phenolic compounds, detergents, and alkaline buffers common in plant extracts can interfere with the Coomassie dye binding.Use a modified Bradford assay with appropriate controls. Consider alternative quantification methods like the BCA assay, which is less susceptible to interference from detergents. It is crucial to prepare protein standards in the same buffer as the samples to account for any matrix effects.
Non-linearity of Standard Curve: High protein concentrations can lead to a non-linear response in the Bradford assay.Dilute the sample to ensure the absorbance falls within the linear range of the standard curve (typically 1-200 µg/mL).
Contaminated Protein Sample Presence of Polysaccharides and Phenolics: These compounds are abundant in plant tissues and can co-precipitate with proteins.Phenol extraction methods are effective at removing non-protein components like polysaccharides and phenolic compounds. Incorporating polyvinylpolypyrrolidone (PVPP) in the extraction buffer can also help to remove phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting proteins from black garlic?

A1: A highly effective method is alkaline dissolution followed by acid precipitation. An optimized protocol for black garlic uses an extraction pH of 9.0, a solid-to-liquid ratio of 1:50, an extraction time of 100 minutes, and a temperature of 30°C. The protein is then precipitated at its isoelectric point, which for black garlic protein is approximately pH 3.1.

Q2: How can I remove interfering substances like phenols and carbohydrates from my black garlic protein extract?

A2: Phenol-based extraction protocols are particularly effective for removing interfering substances such as polysaccharides, lipids, and phenolic compounds from recalcitrant plant tissues. Another common method is trichloroacetic acid (TCA)/acetone precipitation, which helps to remove many soluble contaminants.

Q3: My protein pellet is difficult to see after centrifugation. How can I avoid losing it?

A3: A small or translucent pellet can be difficult to see. After centrifugation, carefully aspirate the supernatant with a pipette, leaving a small amount of liquid behind to avoid disturbing the pellet. You can also try spinning for a longer duration or at a higher speed to ensure a more compact pellet.

Q4: What are the key considerations for accurate protein quantification in black garlic extracts?

A4: The presence of interfering substances is a major challenge. For the Bradford assay, detergents and phenolic compounds can lead to inaccurate results. It is recommended to use a standard, such as Bovine Serum Albumin (BSA), and to prepare the standard curve in the same buffer as your samples to minimize matrix effects. If interference is significant, consider cleaning up the sample using a protein precipitation method or using an alternative quantification assay like the BCA assay.

Q5: Can I use the same extraction protocol for fresh garlic and black garlic?

A5: While the general principles of plant protein extraction apply to both, the optimal conditions may differ. The fermentation process to produce black garlic alters its composition, including its protein and amino acid profile. For instance, an optimized protocol for black garlic specifies a pH of 9.0 for extraction and a precipitation pH of 3.1. It is advisable to use a protocol specifically optimized for black garlic to achieve the highest efficiency.

Data Presentation

Table 1: Optimized Parameters for Alkaline Protein Extraction from Black Garlic

ParameterOptimal ValueReference
Extraction pH9.0
Solid-to-Liquid Ratio1:50 (g/mL)
Extraction Time100 minutes
Extraction Temperature30°C
Precipitation pH (Isoelectric Point)3.1
Resulting Protein Yield 12.10% ± 0.21%

Table 2: Comparison of Protein Content in Garlic and Black Garlic

SampleProtein Content ( g/100g fresh weight)Reference
Fresh Garlic6.0 - 8.4
Black Garlic (processed for 6-8 days)~7.5
Chinese and Spanish Garlic Cultivars0.280 - 0.281 mg/mL extract

Experimental Protocols

Protocol 1: Alkaline Dissolution and Acid Precipitation of Black Garlic Protein
  • Homogenization: Grind black garlic cloves into a fine powder using a mortar and pestle with liquid nitrogen.

  • Alkaline Extraction:

    • Suspend the black garlic powder in distilled water at a solid-to-liquid ratio of 1:50 (g/mL).

    • Adjust the pH of the solution to 9.0 using NaOH.

    • Stir the mixture continuously for 100 minutes at 30°C.

    • Centrifuge the mixture at 10,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the solubilized proteins.

  • Acid Precipitation:

    • Adjust the pH of the supernatant to 3.1 using HCl to precipitate the proteins at their isoelectric point.

    • Allow the solution to stand for 30 minutes to ensure complete precipitation.

    • Centrifuge at 10,000 rpm for 15 minutes at 4°C to pellet the protein.

  • Washing and Drying:

    • Discard the supernatant and wash the protein pellet with cold acetone twice.

    • Air-dry the pellet for a short duration to remove residual acetone.

  • Storage: Store the purified protein pellet at -20°C or -80°C for further analysis.

Protocol 2: TCA/Acetone Precipitation of Plant Proteins
  • Homogenization: Grind the plant tissue to a fine powder in liquid nitrogen.

  • Precipitation:

    • Suspend the powder in ice-cold 10% Trichloroacetic acid (TCA) in acetone.

    • Incubate the mixture overnight at -20°C.

  • Centrifugation and Washing:

    • Centrifuge the sample at 17,000 rpm for 1 minute at 4°C.

    • Discard the supernatant and wash the pellet with ice-cold acetone.

    • Repeat the washing step until the pellet is white.

  • Drying and Solubilization:

    • Briefly air-dry the pellet.

    • Dissolve the pellet in a suitable buffer, such as one containing 8M urea and 5mM DTT.

Protocol 3: Phenol Extraction of Plant Proteins
  • Homogenization: Grind 1g of fresh plant tissue into a fine powder in a mortar with liquid nitrogen.

  • Extraction:

    • Resuspend the powder in 3 mL of high-density extraction buffer (e.g., 0.5 M Tris-HCl, 0.7 M sucrose, 1 mM PMSF, 50 mM EDTA, 0.1 M KCl, and 0.2% β-mercaptoethanol, pH 8.0).

    • Mix on an orbital shaker on ice for 10 minutes.

    • Add 1 mL of Tris-HCl saturated phenol (pH 6.6-8.0) and mix on the shaker for another 10 minutes.

  • Phase Separation:

    • Centrifuge at 5,000 x g for 10 minutes at 4°C.

    • Carefully recover the upper organic (phenol) phase and transfer it to a new tube.

  • Precipitation:

    • Add 4 volumes of 0.1 M ammonium acetate in methanol and vortex.

    • Incubate overnight at -20°C.

  • Washing and Drying:

    • Centrifuge at 4,500 x g for 15 minutes at 4°C.

    • Wash the pellet twice with 0.1 M ammonium acetate in methanol and once with acetone.

    • Air-dry the pellet at room temperature.

  • Solubilization: Resuspend the protein pellet in a suitable buffer for downstream applications.

Mandatory Visualization

Alkaline_Extraction_Workflow start Start: Black Garlic Sample homogenization Homogenization in Liquid N2 start->homogenization extraction Alkaline Extraction (pH 9.0, 30°C, 100 min, 1:50 ratio) homogenization->extraction centrifuge1 Centrifugation (10,000 rpm, 15 min) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant Liquid Phase pellet1 Discard Pellet centrifuge1->pellet1 Solid Phase precipitation Acid Precipitation (pH 3.1) supernatant->precipitation centrifuge2 Centrifugation (10,000 rpm, 15 min) precipitation->centrifuge2 pellet2 Collect Protein Pellet centrifuge2->pellet2 Solid Phase supernatant2 Discard Supernatant centrifuge2->supernatant2 Liquid Phase wash Wash with Cold Acetone pellet2->wash dry Air Dry Pellet wash->dry end End: Purified Protein dry->end

Caption: Workflow for alkaline extraction and acid precipitation of black garlic protein.

Troubleshooting_Low_Yield low_yield Low Protein Yield cause1 Inefficient Cell Lysis? low_yield->cause1 cause2 Suboptimal Buffer? low_yield->cause2 cause3 Protein Degradation? low_yield->cause3 cause4 Precipitation Loss? low_yield->cause4 solution1 Improve Grinding (Liquid N2, Bead Beater) cause1->solution1 solution2 Optimize Buffer (pH 9.0, 1:50 Ratio) cause2->solution2 solution3 Minimize Protease Activity (Low Temp, Inhibitors) cause3->solution3 solution4 Optimize Precipitation (Overnight Incubation, Careful Washing) cause4->solution4

Caption: Troubleshooting logic for low protein yield in black garlic extraction.

References

A comparative analysis of different extraction protocols for multiomics studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their multiomics extraction protocols.

Troubleshooting Guides

Issue 1: Low Yield of Nucleic Acids (DNA/RNA)

Q: I am experiencing low yields of DNA and/or RNA from my samples. What are the possible causes and solutions?

A: Low nucleic acid yield is a common issue in multiomics extraction. Several factors can contribute to this problem, from sample input to the extraction procedure itself.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Insufficient Starting Material Increase the amount of starting tissue or cells. If sample is limited, consider methods optimized for low-input samples.Higher nucleic acid recovery.
Incomplete Cell Lysis Ensure complete homogenization and lysis of the sample. For difficult-to-lyse samples like fibrous tissues or microbes with tough cell walls, consider combining mechanical disruption (e.g., bead beating) with chemical and enzymatic lysis (e.g., proteinase K, lysozyme).[1][2]Improved release of intracellular contents, leading to increased yield.[1]
Suboptimal Lysis Buffer Use a lysis buffer appropriate for your sample type and the target molecules. Ensure the buffer contains agents to inactivate nucleases.[1]Efficient cell lysis and protection of nucleic acids from degradation.
RNA Degradation Work quickly and in an RNase-free environment.[3] Use RNase inhibitors and ensure all reagents and equipment are nuclease-free. For sample storage, snap-freezing in liquid nitrogen or using a stabilization reagent is recommended.Preservation of RNA integrity, leading to higher yields of intact RNA.
DNA Shearing Avoid vigorous vortexing and repeated pipetting, especially with narrow-bore tips. Use gentle mixing techniques like slow inversion. For centrifugation steps, use lower g-forces.Recovery of high molecular weight DNA.
Inefficient Precipitation Ensure the correct volume of alcohol (isopropanol or ethanol) is used for precipitation. For low concentrations of nucleic acids, consider adding a coprecipitant like glycogen.Enhanced precipitation and recovery of nucleic acids.
Column Overloading Adhere to the manufacturer's recommendations for the maximum amount of starting material for column-based kits.Prevents clogging and ensures efficient binding of nucleic acids to the column matrix.
Issue 2: Poor Quality of Extracted Molecules

Q: The purity and integrity of my extracted DNA, RNA, or protein are low. How can I improve the quality?

A: The quality of the extracted molecules is critical for downstream applications. Low purity can be indicated by suboptimal A260/280 and A260/230 ratios, while degradation affects the integrity of the molecules.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Contamination with Proteins (Low A260/280 for DNA/RNA) Ensure complete removal of proteins during extraction. For phenol-based methods, avoid carryover of the interphase. For column-based methods, ensure efficient protein digestion and removal.A260/280 ratio for pure DNA is ~1.8 and for pure RNA is ~2.0.
Contamination with Chaotropic Salts or Phenol (Low A260/230) Ensure wash steps are performed correctly to remove residual salts and organic solvents. Perform an additional wash step if necessary. For phenol-chloroform extractions, ensure complete removal of the organic phase.A260/230 ratio should be in the range of 2.0-2.2.
RNA Degradation (Low RIN/RQN) Minimize freeze-thaw cycles. Handle samples quickly on ice and use RNase inhibitors. Store samples and extracts at -80°C.High RNA Integrity Number (RIN) or RNA Quality Number (RQN) values, indicating intact RNA.
DNA Fragmentation Minimize mechanical stress during homogenization and extraction. Use wide-bore pipette tips and avoid excessive vortexing.Increased fragment size of extracted DNA, suitable for long-read sequencing.
Protein Degradation Use protease inhibitors during lysis and extraction. Keep samples on ice or at 4°C throughout the process.Preservation of intact proteins for downstream proteomic analysis.
Issue 3: Cross-Contamination Between 'Omes'

Q: I am concerned about cross-contamination between my DNA, RNA, and protein fractions. How can I minimize this?

A: Minimizing cross-contamination is crucial for the accuracy of multiomics studies. Careful separation of the different molecular fractions is key.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Incomplete Phase Separation (Phenol-based methods) During phase separation, carefully aspirate the aqueous phase (containing RNA) without disturbing the interphase (DNA) and organic phase (proteins and lipids).Clean separation of RNA from DNA and proteins.
Carryover in Column-based Methods Follow the manufacturer's protocol carefully, especially regarding the transfer of flow-through and wash solutions.Minimal carryover of molecules between different purification columns or steps.
Genomic DNA Contamination in RNA Samples Perform an on-column DNase digestion or a post-extraction DNase treatment.Removal of contaminating gDNA from the RNA fraction, ensuring accurate transcriptomic data.
RNA Contamination in DNA Samples Treat the DNA sample with RNase.Removal of contaminating RNA from the DNA fraction.

Frequently Asked Questions (FAQs)

Q1: Which type of extraction protocol is best for my multiomics study?

A1: The choice of protocol depends on your specific research goals, sample type, and the 'omes' you intend to analyze.

  • Simultaneous DNA/RNA/Protein Extraction Kits: Commercial kits like Qiagen's AllPrep and GE Healthcare's TriplePrep are designed for the concurrent isolation of DNA, RNA, and protein from a single sample. These kits can be convenient but may compromise yield or quality for one or more analytes compared to specialized single-extraction methods.

  • Solvent-Based Methods (e.g., TRIzol): These methods use phenol and guanidine isothiocyanate to separate RNA, DNA, and proteins. They are generally cost-effective but can be more labor-intensive and require careful handling of hazardous chemicals.

  • Novel "One-Pot" Methods: Newer methods like the ProMTag and BAMM workflows aim to streamline the process from a single sample, often with improved efficiency and reduced bias.

Q2: How should I store my samples before extraction for a multiomics study?

A2: Proper sample storage is critical to preserve the integrity of all biomolecules.

  • Snap-freezing: Immediately snap-freeze tissues or cell pellets in liquid nitrogen and store them at -80°C. This is a common and effective method.

  • Cryopreservation: For cell suspensions, use a cryoprotectant like DMSO and cool gradually before long-term storage in liquid nitrogen.

  • Stabilization Reagents: Commercially available reagents can be used to stabilize nucleic acids and proteins in samples at ambient temperature for a period, which is useful for field collection.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples before freezing to avoid multiple freeze-thaw cycles, which can degrade RNA and proteins.

Q3: Can I use FFPE (Formalin-Fixed Paraffin-Embedded) tissues for multiomics studies?

A3: While FFPE tissues are a valuable resource, formalin fixation can cause cross-linking and degradation of nucleic acids and proteins, making multiomics analysis challenging. However, specialized extraction kits and protocols are available that can partially reverse the cross-linking and yield usable DNA, RNA, and proteins for downstream analysis. The quality and yield from FFPE samples are often lower than from fresh-frozen tissues.

Q4: What are the key differences between monophasic and biphasic extraction methods?

A4:

  • Monophasic Extraction: This method uses a single-phase solvent system to lyse the cells and solubilize all molecules. Subsequent steps are then used to selectively isolate the different 'omes. An example is the BAMM method which uses a butanol-based monophasic solvent. These methods can be faster and more streamlined.

  • Biphasic Extraction: This approach utilizes two immiscible liquid phases (typically an aqueous and an organic phase) to separate molecules based on their solubility. For example, in a TRIzol extraction, RNA remains in the aqueous phase, DNA in the interphase, and proteins and lipids in the organic phase. This method allows for the separation of different classes of molecules in a single extraction step.

Data Presentation: Comparison of Extraction Kits

The following table summarizes a comparison of two commercially available kits for the simultaneous extraction of DNA, RNA, and protein. Data is compiled from a study comparing the performance of these kits on different tissue qualities.

Table 1: Comparison of AllPrep and TriplePrep Kits

ParameterAllPrep (Qiagen)TriplePrep (GE Healthcare)Single-Analyte Method (Control)
DNA Yield LowerHigherHighest (Puregene)
DNA Purity (A260/280) GoodGoodGood
RNA Yield HigherLowerHigh (RNeasy)
RNA Integrity (RIN) GoodGoodGood
Protein Yield ~20% of control~57% of controlHighest (Homogenization in buffer)
Protein Quality (2D-DIGE) 11% spots altered6.9% spots alteredBaseline

Data is presented as a relative comparison based on the findings of the cited study. Absolute yields will vary depending on the sample type and amount.

Experimental Protocols

Protocol 1: General Workflow for Simultaneous DNA, RNA, and Protein Extraction using a Spin-Column Kit (e.g., AllPrep/TriplePrep)

This protocol provides a generalized overview of the steps involved in using a commercial kit for simultaneous extraction. Always refer to the specific manufacturer's protocol for detailed instructions.

  • Sample Homogenization:

    • Homogenize the tissue or cell sample in the provided lysis buffer containing chaotropic salts and detergents. This step disrupts the cells and denatures proteins.

  • Genomic DNA Isolation:

    • Apply the lysate to a DNA spin column.

    • Centrifuge the column. The DNA will bind to the silica membrane.

    • Wash the column to remove contaminants.

    • Elute the purified DNA with an appropriate elution buffer.

  • RNA Isolation:

    • Collect the flow-through from the DNA column, which contains RNA and proteins.

    • Add ethanol to the flow-through to precipitate the RNA.

    • Apply the mixture to an RNA spin column.

    • Centrifuge the column. The RNA will bind to the silica membrane.

    • Perform an on-column DNase digestion to remove any residual DNA.

    • Wash the column to remove contaminants and the DNase.

    • Elute the purified RNA with RNase-free water.

  • Protein Isolation:

    • Collect the flow-through from the RNA column.

    • Precipitate the proteins from the flow-through using a precipitation buffer.

    • Centrifuge to pellet the proteins.

    • Wash the protein pellet to remove contaminants.

    • Resuspend the purified protein pellet in a suitable buffer.

Mandatory Visualization

Experimental_Workflow_Simultaneous_Extraction cluster_start Sample Preparation cluster_dna DNA Isolation cluster_rna RNA Isolation cluster_protein Protein Isolation Sample Tissue/Cell Sample Homogenate Homogenize in Lysis Buffer Sample->Homogenate DNA_Column Apply to DNA Spin Column Homogenate->DNA_Column DNA_Wash Wash DNA Column DNA_Column->DNA_Wash RNA_Flowthrough Collect Flow-through DNA_Column->RNA_Flowthrough Flow-through DNA_Elute Elute DNA DNA_Wash->DNA_Elute Purified_DNA Purified DNA DNA_Elute->Purified_DNA RNA_Precip Add Ethanol RNA_Flowthrough->RNA_Precip RNA_Column Apply to RNA Spin Column RNA_Precip->RNA_Column RNA_DNase On-column DNase Treatment RNA_Column->RNA_DNase Protein_Flowthrough Collect Flow-through RNA_Column->Protein_Flowthrough Flow-through RNA_Wash Wash RNA Column RNA_DNase->RNA_Wash RNA_Elute Elute RNA RNA_Wash->RNA_Elute Purified_RNA Purified RNA RNA_Elute->Purified_RNA Protein_Precip Precipitate Proteins Protein_Flowthrough->Protein_Precip Protein_Wash Wash Protein Pellet Protein_Precip->Protein_Wash Protein_Resuspend Resuspend Proteins Protein_Wash->Protein_Resuspend Purified_Protein Purified Proteins Protein_Resuspend->Purified_Protein

Caption: Workflow for simultaneous extraction of DNA, RNA, and proteins using a spin-column based kit.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Poor Quality Sample_Input Sample Input Issues Problem->Sample_Input Lysis Incomplete Lysis Problem->Lysis Degradation Molecular Degradation Problem->Degradation Contamination Contamination Problem->Contamination Protocol_Error Protocol Deviation Problem->Protocol_Error Optimize_Sample Optimize Sample Input Sample_Input->Optimize_Sample Enhance_Lysis Enhance Lysis Protocol Lysis->Enhance_Lysis Prevent_Degradation Use Inhibitors / Proper Handling Degradation->Prevent_Degradation Improve_Washes Improve Wash Steps Contamination->Improve_Washes Follow_Protocol Adhere to Protocol Protocol_Error->Follow_Protocol

Caption: Logical workflow for troubleshooting common issues in multiomics extraction.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Homoglutathione and Glutathione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of homoglutathione (hGSH) and glutathione (GSH), two critical thiol-containing tripeptides. While glutathione is the most well-known intracellular antioxidant in most organisms, this compound, a close structural analog, plays a similar role in certain plant species, particularly legumes. This document outlines their mechanisms of action, compares their redox properties, and provides detailed experimental protocols for evaluating their antioxidant capacities.

Introduction to Glutathione and this compound

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is a ubiquitous tripeptide that serves as a primary defense against oxidative stress in the majority of living organisms.[1] Its antioxidant functions are multifaceted, including the direct scavenging of free radicals, the detoxification of xenobiotics, and acting as a cofactor for antioxidant enzymes.[2]

This compound (γ-L-glutamyl-L-cysteinyl-β-alanine) is a homolog of glutathione where the C-terminal glycine is replaced by β-alanine.[3] It is predominantly found in plants of the Leguminosae family, where it is thought to fulfill many of the same protective roles as glutathione.[4][5] The synthesis of both molecules involves the sequential addition of amino acids, catalyzed by specific synthetase enzymes.

Comparative Data on Antioxidant Properties

Direct comparative studies quantifying the antioxidant capacity of this compound versus glutathione using standardized assays are limited in publicly available literature. However, a key indicator of their antioxidant strength, the half-cell redox potential, has been reported.

ParameterThis compound (hGSH)Glutathione (GSH)Reference
Structure γ-L-glutamyl-L-cysteinyl-β-alanineγ-L-glutamyl-L-cysteinyl-glycine
Half-Cell Redox Potential (E GSSG/2GSH) Reported in seeds of Phaseolus vulgaris-155 mV (in non-stored P. vulgaris seeds) to -245 mV (in non-stored L. sativa seeds)
Primary Distribution Leguminosae family (e.g., soybeans, peas)Ubiquitous in prokaryotes and eukaryotes

Mechanisms of Antioxidant Action

Both glutathione and this compound exert their antioxidant effects through the thiol group (-SH) of their cysteine residue. This group can donate a reducing equivalent to neutralize reactive oxygen species (ROS).

Non-Enzymatic Antioxidant Activity

Glutathione is a potent scavenger of a wide variety of free radicals. It is presumed that this compound acts similarly due to the presence of the same thiol group, which is central to this function.

Enzymatic Antioxidant Activity

Glutathione is a crucial substrate for several antioxidant and detoxification enzymes:

  • Glutathione Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and organic hydroperoxides, with glutathione acting as the electron donor.

  • Glutathione Reductase (GR): This enzyme regenerates the reduced form of glutathione (GSH) from its oxidized form (GSSG), maintaining a high GSH/GSSG ratio which is essential for cellular redox homeostasis.

  • Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to xenobiotics and their metabolites, facilitating their detoxification and excretion.

While it is believed that this compound can also act as a substrate for these enzymes, detailed kinetic studies directly comparing its efficacy to glutathione are not widely available.

Signaling Pathways and Cellular Functions

The cellular redox state, largely determined by the ratio of reduced to oxidized glutathione, is a critical regulator of various signaling pathways. Changes in this ratio can influence protein function through S-glutathionylation, a post-translational modification of cysteine residues. This process is involved in the regulation of gene expression, cell proliferation, and apoptosis. Given its structural similarity, this compound is also thought to be involved in the stress response and defense mechanisms in the plants where it is present.

Glutathione-Mediated Signaling Pathway cluster_regeneration GSH Regeneration Cycle cluster_detoxification Peroxide Detoxification cluster_signaling Protein Regulation ROS Reactive Oxygen Species (ROS) GSSG Glutathione Disulfide (GSSG) ROS->GSSG Oxidizes GSH Glutathione (GSH) GPx Glutathione Peroxidase GSH->GPx GSH->GPx Protein_SSG Protein-SSG (Glutathionylated) GSH->Protein_SSG Glutathionylation GSSG->GSH Reduces GSSG->GSH Signal Redox Signaling (e.g., Nrf2 activation) GSSG->Signal GR Glutathione Reductase GR->GSSG GR->GSSG NADP NADP+ GR->NADP NADPH NADPH NADPH->GR e- donor NADPH->GR GPx->GSSG H2O2 H2O2 GPx->H2O2 GPx->H2O2 H2O H2O H2O2->H2O H2O2->H2O Protein_SH Protein-SH (Reduced) Protein_SH->Protein_SSG Oxidative Stress Protein_SH->Protein_SSG Protein_SSG->Protein_SH Reduction Protein_SSG->Signal

Caption: Glutathione-mediated antioxidant defense and signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess and compare the antioxidant capacities of thiol compounds like glutathione and this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare various concentrations of the test compounds (glutathione, this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent.

  • Assay Procedure:

    • In a microplate well or cuvette, add a specific volume of the DPPH solution.

    • Add an equal volume of the test compound or standard solution.

    • For the blank, add the solvent instead of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Assay Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of GSH, hGSH, and Standard start->prep_samples mix Mix DPPH Solution with Sample/Standard prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

References

Validating the essential role of homoglutathione in the process of nitrogen fixation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of symbiotic nitrogen fixation, the efficiency of the nitrogenase enzyme is paramount. This process, vital for plant growth and a cornerstone of sustainable agriculture, is highly sensitive to oxidative stress. Legumes, in partnership with rhizobial bacteria, have evolved sophisticated mechanisms to protect this delicate machinery. Among the key players in this protective network is the tripeptide thiol, homoglutathione (hGSH), a close relative of glutathione (GSH). This guide provides a comprehensive comparison of the functional roles of this compound and glutathione in nitrogen fixation, supported by experimental data, detailed protocols, and pathway visualizations to underscore the essentiality of these molecules.

This compound vs. Glutathione: A Functional Comparison in Nitrogen Fixation

This compound (γ-glutamyl-cysteinyl-β-alanine) is a homolog of glutathione (γ-glutamyl-cysteinyl-glycine) and is predominantly found in certain legume species of the Papilionoideae subfamily.[1] While both molecules are potent antioxidants, their distribution and specific roles in the context of nitrogen-fixing root nodules can differ.[1][2][3] The following data, derived from studies on the model legume Medicago truncatula, illustrates the critical function of the (homo)glutathione pool in symbiotic nitrogen fixation.

Quantitative Impact of (Homo)glutathione Levels on Nitrogen Fixation

Genetic manipulation of the (homo)glutathione biosynthesis pathway has provided direct evidence of its importance. The tables below summarize key findings from studies where the expression of γ-glutamylcysteine synthetase (γECS), a key enzyme in both GSH and hGSH synthesis, was either downregulated (RNAi) or overexpressed in Medicago truncatula root nodules.

Table 1: Effect of γECS Downregulation on Nodule Function

ParameterWild Type ControlγECS RNAi LinesPercentage ChangeReference
Nitrogenase Activity (nmol C₂H₄/h/mg nodule DW) 150 ± 2560 ± 15-60%[4]
(h)GSH Content (nmol/g FW) 800 ± 100320 ± 50-60%
Nodule Fresh Weight (mg) 2.5 ± 0.51.5 ± 0.3-40%
Leghemoglobin Gene Expression (relative units) 1.00.4 ± 0.1-60%
Thioredoxin S1 Gene Expression (relative units) 1.00.3 ± 0.08-70%

Table 2: Effect of γECS Overexpression on Nodule Function

ParameterWild Type ControlγECS Overexpression LinesPercentage ChangeReference
Nitrogenase Activity (nmol C₂H₄/h/mg nodule DW) 145 ± 20200 ± 30+38%
GSH Content (nmol/g FW) 600 ± 80900 ± 120+50%
Sucrose Synthase-1 Gene Expression (relative units) 1.01.8 ± 0.3+80%
Leghemoglobin Gene Expression (relative units) 1.01.6 ± 0.2+60%

These data clearly demonstrate a strong positive correlation between the (homo)glutathione content in the nitrogen-fixing zone of the nodules and the efficiency of the nitrogen fixation process. A reduction in the (h)GSH pool leads to a significant decrease in nitrogenase activity and overall nodule health, while an increase enhances nitrogen fixation.

Visualizing the Molecular Machinery

To better understand the roles of this compound and the experimental approaches to study it, the following diagrams, generated using Graphviz, illustrate the key pathways and workflows.

Homoglutathione_Pathway cluster_synthesis Biosynthesis Pathway cluster_final_steps Final Synthesis Steps cluster_function Role in Nitrogen Fixation Glutamate Glutamate gamma_EC γ-Glutamylcysteine Glutamate->gamma_EC γ-ECS Cysteine Cysteine Cysteine->gamma_EC γ-ECS GSH Glutathione (GSH) gamma_EC->GSH GSHS hGSH This compound (hGSH) gamma_EC->hGSH hGSHS Glycine Glycine Glycine->GSH beta_Alanine β-Alanine beta_Alanine->hGSH Antioxidant_Defense Antioxidant Defense GSH->Antioxidant_Defense Redox Buffer hGSH->Antioxidant_Defense Redox Buffer Nitrogenase Nitrogenase Complex N2_Fixation N₂ → NH₃ Nitrogenase->N2_Fixation ROS Reactive Oxygen Species (ROS) ROS->Nitrogenase Inhibits Antioxidant_Defense->Nitrogenase Protects Antioxidant_Defense->ROS Scavenges

Caption: Biosynthesis and functional role of GSH and hGSH in protecting the nitrogenase complex.

Experimental_Workflow cluster_plant_prep Plant Material Preparation cluster_analysis Nodule Analysis cluster_data Data Interpretation Plant_Growth Grow Medicago truncatula Transformation Agrobacterium-mediated root transformation (RNAi / Overexpression constructs) Plant_Growth->Transformation Inoculation Inoculate with Sinorhizobium meliloti Nodule_Harvest Harvest Root Nodules Inoculation->Nodule_Harvest Transformation->Inoculation Nitrogenase_Assay Acetylene Reduction Assay Nodule_Harvest->Nitrogenase_Assay Thiol_Quantification HPLC Analysis of GSH and hGSH Nodule_Harvest->Thiol_Quantification Gene_Expression qRT-PCR for key genes (Leghemoglobin, etc.) Nodule_Harvest->Gene_Expression Comparison Compare transgenic lines to wild type control Nitrogenase_Assay->Comparison Thiol_Quantification->Comparison Gene_Expression->Comparison Conclusion Correlate (h)GSH levels with - Nitrogenase activity - Nodule development - Gene expression Comparison->Conclusion

Caption: Experimental workflow for validating the role of this compound in nitrogen fixation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the role of (homo)glutathione in nitrogen fixation.

Acetylene Reduction Assay for Nitrogenase Activity

This is the most common method for indirectly measuring nitrogenase activity. The enzyme nitrogenase can reduce acetylene (C₂H₂) to ethylene (C₂H₄), which can be quantified by gas chromatography.

  • Principle: The rate of ethylene production is proportional to the total electron flux through the nitrogenase enzyme.

  • Procedure:

    • Excise nodulated roots and place them in a sealed, airtight container of a known volume.

    • Inject a known volume of acetylene to achieve a final concentration of 10% (v/v).

    • Incubate at a constant temperature (e.g., 25°C) for a specific period (e.g., 30-60 minutes).

    • Take a gas sample from the container using a gas-tight syringe.

    • Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N).

    • Quantify the ethylene peak area against a standard curve of known ethylene concentrations.

    • After the assay, harvest the nodules, dry them, and weigh them to express the activity on a per-gram dry weight basis.

Quantification of Thiols (GSH and hGSH) by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify low molecular weight thiols like GSH and hGSH.

  • Principle: Thiols are extracted, derivatized with a fluorescent tag, and then separated and detected by reverse-phase HPLC with a fluorescence detector.

  • Procedure:

    • Freeze nodule samples in liquid nitrogen and grind to a fine powder.

    • Homogenize the powder in an acidic extraction buffer (e.g., 0.1 M HCl) to precipitate proteins and prevent thiol oxidation.

    • Centrifuge the homogenate and collect the supernatant.

    • Derivatize the thiols in the supernatant by adding a fluorescent dye such as monobromobimane. This reaction specifically targets the sulfhydryl group.

    • Inject the derivatized sample into an HPLC system with a C18 column.

    • Separate the GSH and hGSH derivatives using a suitable gradient of solvents (e.g., acetonitrile and water with trifluoroacetic acid).

    • Detect the fluorescently labeled thiols using a fluorescence detector.

    • Quantify the concentrations by comparing the peak areas to those of GSH and hGSH standards.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the transcript levels of genes involved in nitrogen fixation and nodule function.

  • Principle: The amount of a specific mRNA is quantified by reverse transcribing it into cDNA and then amplifying the cDNA in a real-time PCR machine using gene-specific primers and a fluorescent dye that binds to double-stranded DNA.

  • Procedure:

    • Extract total RNA from nodule tissue using a suitable kit or protocol (e.g., Trizol method).

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Set up the qRT-PCR reaction with the cDNA template, gene-specific forward and reverse primers (e.g., for leghemoglobin, thioredoxin S1, sucrose synthase-1), and a fluorescent dye master mix (e.g., SYBR Green).

    • Run the reaction in a real-time PCR cycler.

    • Determine the cycle threshold (Ct) value for each gene.

    • Normalize the Ct values of the target genes to the Ct value of a stably expressed reference gene (housekeeping gene).

    • Calculate the relative fold change in gene expression using a method like the 2-ΔΔCt method.

Conclusion

The experimental evidence overwhelmingly supports the essential role of this compound, alongside glutathione, in the process of symbiotic nitrogen fixation. These thiols are not merely passive antioxidants but are integral to maintaining the cellular redox state, protecting the nitrogenase enzyme, and ensuring the overall health and function of the root nodule. A deficiency in the (h)GSH pool directly compromises nitrogen fixation efficiency, leading to reduced plant growth. Conversely, enhancing the synthesis of these protective compounds offers a potential avenue for improving the robustness and productivity of nitrogen-fixing symbioses in agriculture. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals aiming to further elucidate these pathways and explore their potential applications.

References

A comparative analysis of homoglutathione and glutathione in mitigating oxidative stress.

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the roles of glutathione and its homolog, homoglutathione, in combating oxidative stress.

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of the cellular antioxidant defense system across a vast range of organisms. Its homolog, this compound (hGSH), in which the C-terminal glycine is replaced by β-alanine, is predominantly found in certain leguminous plants where it can partially or completely substitute for GSH. This guide provides a comparative analysis of these two thiol-containing molecules, summarizing their known functions in mitigating oxidative stress, presenting available data, and detailing relevant experimental protocols.

Introduction to Glutathione and this compound

Glutathione is the most abundant non-protein thiol in most living cells, playing a critical role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox state, and participating in various metabolic processes.[1][2][3][4] Its antioxidant functions are multifaceted, involving direct radical scavenging and acting as a cofactor for key antioxidant enzymes.[5]

This compound is believed to fulfill similar functional roles as glutathione in the organisms in which it is present, primarily legumes. It is involved in oxidative stress defense and is crucial for processes such as nitrogen fixation in root nodules. While structurally very similar to GSH, the substitution of glycine with β-alanine may influence its chemical properties and biological activity.

Quantitative Data Comparison

Direct quantitative comparisons of the antioxidant capacity of this compound versus glutathione are limited in publicly available scientific literature. Most studies on hGSH focus on its physiological roles in plants rather than a direct biochemical comparison of its antioxidant efficacy against GSH. However, based on their structural similarities, it is hypothesized that their direct radical scavenging activities would be comparable. The tables below outline the type of quantitative data that would be generated from standard antioxidant assays to compare their efficacy.

Table 1: Comparison of Direct Antioxidant Activity (Hypothetical Data)

AnalyteDPPH Radical Scavenging Assay (IC50, µM)ABTS Radical Scavenging Assay (TEAC)
Glutathione (GSH)Data varies depending on assay conditionsData varies depending on assay conditions
This compound (hGSH)Not widely reportedNot widely reported

Lower IC50 values indicate higher antioxidant potency. TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant strength.

Table 2: Comparison of Enzyme Substrate Efficiency (Hypothetical Data)

EnzymeSubstrateMichaelis Constant (Km, mM)Maximum Velocity (Vmax, µmol/min/mg)
Glutathione PeroxidaseGlutathione (GSH)Established values existEstablished values exist
This compound (hGSH)Not widely reportedNot widely reported
Glutathione ReductaseGlutathione Disulfide (GSSG)Established values existEstablished values exist
This compound Disulfide (hGSSG)Not widely reportedNot widely reported

Km and Vmax are key parameters in enzyme kinetics, indicating the affinity of the enzyme for its substrate and the maximum rate of the reaction, respectively.

Signaling Pathways

The synthesis and regulation of glutathione are intricately linked to cellular stress responses, most notably through the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of antioxidant genes, including those involved in GSH biosynthesis. It is plausible that hGSH synthesis in legumes is also under similar regulatory control, although direct evidence for Nrf2 involvement in hGSH regulation is not yet established.

Nrf2 Signaling Pathway for Glutathione Synthesis ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE GCL Glutamate-Cysteine Ligase (GCL) ARE->GCL activates transcription GS Glutathione Synthetase (GS) ARE->GS activates transcription GSH Glutathione (GSH) GCL->GSH synthesis step 1 GS->GSH synthesis step 2 GSH->ROS neutralizes

Caption: Nrf2 signaling pathway for GSH synthesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate comparative studies between this compound and glutathione.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of GSH and hGSH (e.g., 1 mg/mL) in a suitable solvent (e.g., water or buffer).

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound dilutions to each well.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

DPPH Assay Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of GSH, hGSH, and Control start->prep_samples mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The antioxidant reduces the blue-green ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds (GSH and hGSH) and a standard (Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound dilutions to each well.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, which catalyzes the reduction of hydroperoxides by glutathione.

Principle: The activity of GPx is measured indirectly by a coupled reaction with glutathione reductase (GR). The oxidized glutathione (GSSG) produced by GPx is reduced back to GSH by GR, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction mixture containing phosphate buffer, EDTA, sodium azide, glutathione reductase, and NADPH.

    • Prepare a solution of the substrate (e.g., hydrogen peroxide or cumene hydroperoxide).

    • Prepare the enzyme sample (e.g., cell lysate).

  • Assay Procedure:

    • Add the reaction mixture and the enzyme sample to a cuvette or microplate well.

    • Initiate the reaction by adding the substrate solution.

    • Immediately monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculation:

    • The rate of decrease in absorbance is proportional to the GPx activity.

    • One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

GPx Activity Assay Principle cluster_0 cluster_1 cluster_2 cluster_3 H2O2 H₂O₂ GPx Glutathione Peroxidase (GPx) H2O2->GPx GSH 2 GSH GSH->GPx GSSG GSSG GPx->GSSG H2O 2 H₂O GPx->H2O GR Glutathione Reductase (GR) GSSG->GR NADPH NADPH + H⁺ NADPH->GR GR->GSH regenerates NADP NADP⁺ GR->NADP

Caption: Coupled reaction for GPx activity measurement.

Conclusion

Glutathione is a well-established and critically important antioxidant in a wide range of organisms. Its homolog, this compound, appears to serve a similar protective role in the specific plant species where it is found. While the structural similarity between GSH and hGSH suggests comparable antioxidant mechanisms, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of their efficacy in mitigating oxidative stress. Future research focusing on the in vitro antioxidant capacity of hGSH, its efficacy as a substrate for key antioxidant enzymes from various organisms, and its potential roles in non-plant systems would be highly valuable for the fields of biochemistry, pharmacology, and drug development. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Analysis of Thiol Metabolism Pathways: Soybean vs. Arabidopsis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Thiol metabolism plays a central role in plant growth, development, and stress response, governing the synthesis of essential sulfur-containing compounds like cysteine and glutathione. Understanding the nuances of these pathways in different plant species is critical for advancements in crop improvement and drug development. This guide provides an in-depth comparison of thiol metabolism in the model organism Arabidopsis thaliana and the economically important crop, soybean (Glycine max), highlighting key differences and similarities backed by experimental data.

Core Metabolic Pathways: An Overview

Both soybean and Arabidopsis share the fundamental steps of assimilatory sulfate reduction, where inorganic sulfate is taken up by the roots and converted to sulfide. This sulfide is then incorporated into O-acetylserine (OAS) to form cysteine, a reaction catalyzed by O-acetylserine (thiol) lyase (OASTL). Cysteine serves as the precursor for the synthesis of glutathione (GSH) and, in the case of soybean, its homolog homoglutathione (hGSH).

A pivotal distinction lies in the final step of tripeptide thiol synthesis. While Arabidopsis primarily produces glutathione (γ-glutamyl-cysteinyl-glycine), many legumes, including soybean, synthesize this compound (γ-glutamyl-cysteinyl-β-alanine) in addition to or in place of glutathione.[1][2] This is due to the presence of this compound synthetase (hGSHS), an enzyme that utilizes β-alanine instead of glycine.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for enzymes and metabolites involved in thiol metabolism in soybean and Arabidopsis. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, plant tissues, and developmental stages. Data for some soybean enzymes are not as extensively characterized as their Arabidopsis counterparts.

Table 1: Kinetic Parameters of Key Enzymes in Thiol Metabolism

EnzymeOrganismSubstrateKmVmax / Specific ActivityReference
Serine Acetyltransferase (SAT) Arabidopsis thaliana (AtSAT1; chloroplastic)L-Serine1.64 mM-[2]
Acetyl-CoA0.16 mM-
Arabidopsis thaliana (AtSerat3;1/3;2; cytosolic)L-Serine10.2 / 4.4 mM0.11 / 0.13 µmol min-1 mg-1
Acetyl-CoA0.33 / 0.23 mM-
Glycine max (GmSAT)--Biochemical studies are largely limited to steady-state kinetic parameters.
O-Acetylserine (thiol)lyase (OASTL) Arabidopsis thaliana (isoforms A, B, C)Sulfide3-6 µM550-900 µmol min-1 mg-1
O-acetylserine310-690 µM-
Glutathione Synthetase (GS) Arabidopsis thalianaγ-glutamylcysteine--
Glycine--
ATP--
Glycine max (hGS)β-Alanine-Exhibits a 700-fold preference for β-Ala over Gly.
γ-glutamylcysteineComparable to AtGSTurnover rate is fivefold lower than AtGS.
ATPComparable to AtGS-
Glutathione Reductase (GR) Arabidopsis thaliana (GR1; cytosolic)GSSG77 µM63 µmol min-1 mg-1
NADPH33 µM-
Glutathione Peroxidase (GPX) Arabidopsis thaliana (AtGPX8)H2O265.0 µM390 nmol min-1 mg-1
Thioredoxin11.5 µM-

Table 2: Concentrations of Key Thiol Metabolites

MetaboliteOrganismTissueConcentration (nmol g-1 FW)ConditionsReference
Cysteine Arabidopsis thalianaSeedlings~15Control
Seedlings~1141 mM L-cysteine treatment
Leaves-Cysteine concentrations remained unchanged in control and high light-treated wild type and mutant plants.
Glycine max---
Glutathione (GSH) Arabidopsis thalianaSeedlings~250Control
Seedlings~4251 mM L-cysteine treatment
Leaves~300-400Control
Leaves~400-500High light
Glycine maxNodulesPredominantly hGSH-
This compound (hGSH) Glycine maxNodulesPredominant thiol-
LeavesPredominant thiol-

Signaling Pathway and Experimental Workflow Diagrams

To visualize the intricate processes of thiol metabolism and the methodologies used to study them, the following diagrams are provided in DOT language.

Thiol_Metabolism_Soybean Sulfate_ext Sulfate (extracellular) SULTR Sulfate Transporter Sulfate_ext->SULTR Uptake Sulfate_int Sulfate (intracellular) ATPS ATP Sulfurylase Sulfate_int->ATPS APS APS APR APS Reductase APS->APR Sulfite Sulfite SiR Sulfite Reductase Sulfite->SiR Sulfide Sulfide OASTL O-Acetylserine (thiol)lyase (OASTL) Sulfide->OASTL Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetylserine (OAS) OAS->OASTL Cysteine Cysteine GSH1 γ-EC Synthetase (GSH1) Cysteine->GSH1 Glutamate Glutamate Glutamate->GSH1 gamma_EC γ-Glutamylcysteine (γ-EC) GSHS Glutathione Synthetase (GSHS) gamma_EC->GSHS hGSHS This compound Synthetase (hGSHS) gamma_EC->hGSHS Glycine Glycine Glycine->GSHS beta_Alanine β-Alanine beta_Alanine->hGSHS GSH Glutathione (GSH) hGSH This compound (hGSH) SULTR->Sulfate_int ATPS->APS APR->Sulfite SiR->Sulfide SAT->OAS OASTL->Cysteine GSH1->gamma_EC GSHS->GSH hGSHS->hGSH

Caption: Thiol metabolism pathway in Soybean (Glycine max).

Thiol_Metabolism_Arabidopsis Sulfate_ext Sulfate (extracellular) SULTR Sulfate Transporter Sulfate_ext->SULTR Uptake Sulfate_int Sulfate (intracellular) ATPS ATP Sulfurylase Sulfate_int->ATPS APS APS APR APS Reductase APS->APR Sulfite Sulfite SiR Sulfite Reductase Sulfite->SiR Sulfide Sulfide OASTL O-Acetylserine (thiol)lyase (OASTL) Sulfide->OASTL Serine Serine SAT Serine Acetyltransferase (SAT) Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS O-Acetylserine (OAS) OAS->OASTL Cysteine Cysteine GSH1 γ-EC Synthetase (GSH1) Cysteine->GSH1 Glutamate Glutamate Glutamate->GSH1 gamma_EC γ-Glutamylcysteine (γ-EC) GSHS Glutathione Synthetase (GSHS) gamma_EC->GSHS Glycine Glycine Glycine->GSHS GSH Glutathione (GSH) SULTR->Sulfate_int ATPS->APS APR->Sulfite SiR->Sulfide SAT->OAS OASTL->Cysteine GSH1->gamma_EC GSHS->GSH Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Biochemical and Molecular Analysis Plant_Material Plant Tissue (Soybean/Arabidopsis) Homogenization Homogenization in Buffer Plant_Material->Homogenization Gene_Expression Gene Expression Analysis (qRT-PCR) Plant_Material->Gene_Expression RNA Extraction Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Metabolite_Analysis Metabolite Analysis (HPLC) Supernatant->Metabolite_Analysis Enzyme_Assay Enzyme Activity Assays (Spectrophotometry) Supernatant->Enzyme_Assay Protein_Analysis Protein Analysis (Western Blot) Supernatant->Protein_Analysis Data_Analysis Data Analysis and Comparison Metabolite_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis

References

Validating the Substrate Specificity of Homoglutathione Synthetase for β-Alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of homoglutathione synthetase (hGSHS), with a particular focus on its high preference for β-alanine over other amino acids, such as glycine. This compound (hGSH), a homolog of the ubiquitous antioxidant glutathione (GSH), is synthesized in certain plants, particularly legumes. The final step in its biosynthesis, the ligation of β-alanine to γ-glutamylcysteine (γ-EC), is catalyzed by hGSHS. Understanding the substrate specificity of this enzyme is crucial for applications in metabolic engineering, drug development, and for elucidating its evolutionary relationship with glutathione synthetase (GSHS).

Comparative Analysis of Substrate Specificity

The substrate specificity of hGSHS is a key feature that distinguishes it from its close homolog, GSHS, which preferentially utilizes glycine to produce glutathione. This specificity is primarily determined by the architecture of the amino acid binding pocket within the enzyme's active site.

Quantitative Comparison of Kinetic Parameters

Experimental data from studies on both native and engineered hGSHS, as well as wild-type GSHS, quantitatively demonstrate the substrate preference. A study involving site-directed mutagenesis of glutathione synthetase from Schizosaccharomyces pombe successfully engineered a mutant with hGSHS activity, providing valuable insights into the molecular determinants of substrate specificity. The Michaelis-Menten constant (Km), which represents the substrate concentration at half of the maximum reaction velocity (Vmax), is a key indicator of enzyme-substrate affinity. A lower Km value indicates a higher affinity.

EnzymeSubstrateKm (mM)Notes
Wild-Type Glutathione Synthetase Glycine0.19Exhibits high affinity for its natural substrate, glycine.
(S. pombe)β-Alanine-Activity with β-alanine is significantly lower, and the Km is not reported in this study, suggesting a very weak interaction.
Mutant GSHS (hGSHS activity) β-Alanine 0.07 This engineered enzyme shows a markedly increased affinity for β-alanine, with a Km value even lower than that of the wild-type enzyme for glycine. This demonstrates a successful shift in substrate specificity.[1]
(S. pombe, I471M, C472V, A485L, T486P)Glycine0.83The affinity for glycine is significantly reduced in the mutant enzyme, as indicated by the substantially higher Km value compared to the wild-type. This further confirms the switch in substrate preference towards β-alanine.[1]
Native this compound Synthetase β-Alanine Data not yet available in the searched literatureWhile the strong preference for β-alanine is well-established qualitatively, specific Km values for a native hGSHS were not found in the initial literature search. Further research is needed to determine the kinetic parameters of the native enzyme for a direct comparison.
(e.g., from Glycine max)Glycine-It is expected that the Km for glycine would be significantly higher than for β-alanine, consistent with the observed substrate specificity.

Experimental Protocols

Validating the substrate specificity of hGSHS involves expressing and purifying the enzyme, followed by kinetic assays with different potential amino acid substrates. Below are detailed methodologies for key experiments.

Expression and Purification of this compound Synthetase

A common method for obtaining sufficient quantities of the enzyme for characterization is through recombinant expression in a host organism like Escherichia coli.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the gene encoding hGSHS (or a mutant GSHS) with a purification tag (e.g., a polyhistidine-tag) and clone it into an appropriate expression vector.

  • Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

    • Induce protein expression by adding an inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing lysozyme and protease inhibitors. Lyse the cells using sonication or a French press.

  • Purification:

    • Clarify the cell lysate by centrifugation.

    • Apply the supernatant to a chromatography column suitable for the chosen purification tag (e.g., a Ni-NTA affinity column for His-tagged proteins).

    • Wash the column to remove non-specifically bound proteins.

    • Elute the purified hGSHS using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

  • Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the pure enzyme and dialyze against a storage buffer.

Enzyme Kinetics Assay for Substrate Specificity

This protocol outlines the determination of the kinetic parameters (Km and Vmax) of hGSHS for β-alanine and other potential substrates like glycine. The assay measures the rate of this compound or glutathione synthesis.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl2 and 10 mM ATP).

    • Prepare stock solutions of the substrates: γ-glutamylcysteine, β-alanine, and glycine.

  • Enzyme Assay:

    • In a microplate or reaction tube, combine the reaction buffer, a fixed concentration of γ-glutamylcysteine, and varying concentrations of the amino acid substrate (β-alanine or glycine).

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of purified hGSHS.

    • Incubate the reaction for a specific time period during which the reaction rate is linear.

    • Stop the reaction by adding a quenching solution (e.g., an acid like trichloroacetic acid).

  • Product Quantification (HPLC Method):

    • The amount of this compound or glutathione produced can be quantified by High-Performance Liquid Chromatography (HPLC).

    • Derivatize the thiol groups of the products with a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to allow for spectrophotometric detection.

    • Separate the reaction products on a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Detect the derivatized products at an appropriate wavelength.

    • Generate a standard curve using known concentrations of this compound and glutathione to quantify the amount of product formed in the enzymatic reactions.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

Visualizations

Signaling Pathway of this compound Synthesis

Homoglutathione_Synthesis cluster_0 This compound Synthesis gamma-EC γ-Glutamylcysteine hGSHS This compound Synthetase gamma-EC->hGSHS beta-Ala β-Alanine beta-Ala->hGSHS ATP ATP ATP->hGSHS hGSH This compound hGSHS->hGSH ADP_Pi ADP + Pi hGSHS->ADP_Pi

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Substrate Specificity Validation

Substrate_Specificity_Workflow cluster_1 Experimental Workflow Expression 1. Recombinant hGSHS Expression Purification 2. Affinity Chromatography Purification Expression->Purification Kinetic_Assay 3. Enzyme Kinetic Assays (Varying Substrates) Purification->Kinetic_Assay HPLC 4. Product Quantification (HPLC) Kinetic_Assay->HPLC Data_Analysis 5. Data Analysis (Michaelis-Menten Plot) HPLC->Data_Analysis Conclusion 6. Determination of Substrate Specificity Data_Analysis->Conclusion

Caption: Workflow for validating hGSHS substrate specificity.

Logical Relationship of Substrate Preference

Substrate_Preference cluster_2 Substrate Preference hGSHS_Active_Site hGSHS Active Site beta-Ala_Fit β-Alanine (Good Fit) hGSHS_Active_Site->beta-Ala_Fit Binds Glycine_Fit Glycine (Poor Fit) hGSHS_Active_Site->Glycine_Fit Binds Weakly High_Affinity High Affinity (Low Km) beta-Ala_Fit->High_Affinity Low_Affinity Low Affinity (High Km) Glycine_Fit->Low_Affinity

Caption: Model of substrate binding to the hGSHS active site.

References

Validating the Role of Homoglutathione in Plant-Parasitic Nematode Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pivotal role of (homo)glutathione ((h)GSH) in the developmental lifecycle of plant-parasitic nematodes. The following sections objectively compare nematode development in the presence and absence of (h)GSH, supported by experimental data from key research articles. Detailed methodologies for the cited experiments are also provided to facilitate replication and further investigation.

Comparative Analysis of (h)GSH Depletion on Nematode Development

(Homo)glutathione, a key antioxidant, has been shown to be crucial for the successful establishment and proliferation of plant-parasitic nematodes, particularly root-knot nematodes (RKN). Depletion of the (h)GSH pool in host plants significantly impairs nematode development and reproduction.

Table 1: Quantitative Comparison of Nematode Development in (h)GSH-Sufficient vs. (h)GSH-Depleted Host Plants

ParameterHost PlantNematode SpeciesConditionResultReference
Egg Mass Production Medicago truncatulaMeloidogyne incognitaControl (water-treated)~23 egg masses per plant[1]
(h)GSH-depleted (BSO treatment)~1 egg mass per plant (95% reduction)[1]
Medicago truncatulaMeloidogyne incognitaWild-type-[2]
γECS-RNAi (genetic depletion)Significant reduction in egg masses[1]
Nematode Sex Ratio Medicago truncatulaMeloidogyne incognitaControlPredominantly females[1]
(h)GSH-depletedShift towards male development
Nematode Count within Galls Medicago truncatulaMeloidogyne incognitaControlHigh number of nematodes
(h)GSH-depletedOne-third the number of nematodes compared to control at 7 wpi
Syncytium and Nematode Size Arabidopsis thalianaHeterodera schachtiiWild-typeNormal development
pad2-1 mutant (GSH deficient)Significantly smaller syncytia and nematodes

Signaling Pathways and Experimental Workflows

2.1. (Homo)glutathione Synthesis Pathway and its Role in Nematode Infection

The synthesis of glutathione (GSH) and homoglutathione (hGSH) is a two-step enzymatic process. The first step, catalyzed by γ-glutamylcysteine synthetase (γ-ECS), is the rate-limiting step. The second step is catalyzed by either glutathione synthetase (GSHS) to produce GSH or this compound synthetase (hGSHS) to produce hGSH, with the latter being prominent in certain legumes. Depletion of (h)GSH disrupts the metabolic activity within the giant cells that nematodes induce in plant roots, which serve as their sole nutrient source, thereby impairing nematode development.

Homoglutathione_Pathway Glu L-Glutamic Acid gEC γ-Glutamylcysteine (γ-EC) Glu->gEC γ-ECS Cys L-Cysteine Cys->gEC γ-ECS GSH Glutathione (GSH) gEC->GSH GSHS hGSH This compound (hGSH) gEC->hGSH hGSHS Gly Glycine Gly->GSH bAla β-Alanine bAla->hGSH GiantCell Giant Cell Metabolism (Nutrient Source) GSH->GiantCell Supports hGSH->GiantCell Supports NematodeDev Nematode Development & Reproduction GiantCell->NematodeDev Enables Experimental_Workflow start Plant Cultivation (e.g., Medicago truncatula) treatment Treatment with BSO (inhibits γ-ECS) start->treatment control Control Treatment (e.g., water) start->control infection Inoculation with Nematodes (e.g., M. incognita) treatment->infection control->infection incubation Incubation (e.g., 7 weeks post-infection) infection->incubation analysis Analysis of Nematode Development incubation->analysis egg_mass Egg Mass Quantification analysis->egg_mass sex_ratio Sex Ratio Determination analysis->sex_ratio hGSH_levels (h)GSH Content Measurement analysis->hGSH_levels

References

Safety Operating Guide

Navigating the Disposal of Homoglutathione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory-intensive work, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of homoglutathione, a tripeptide of increasing interest in various research fields. Adherence to these guidelines will help safeguard laboratory personnel and minimize environmental impact.

Understanding this compound and Its Hazard Profile

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. A primary principle is that hazardous chemical waste must not be disposed of in regular trash or poured down the sanitary sewer system without explicit permission from environmental health and safety (EHS) authorities.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the decision-making process and subsequent actions for the proper disposal of this compound.

Step 1: Hazard Assessment

  • Consult the Safety Data Sheet (SDS): If an SDS for this compound is available from the manufacturer, it is the primary source of information regarding its hazards and recommended disposal procedures.

  • Evaluate for Contamination: Consider any potential contamination of the this compound waste. If it is mixed with hazardous substances (e.g., flammable solvents, toxic compounds, or heavy metals), it must be treated as hazardous waste.

  • Assess the Physical Form: Determine if the waste is a solid, a pure liquid, or in a solution. The disposal method may vary depending on the form and concentration.

Step 2: Segregation and Labeling

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible. Incompatible chemicals can react dangerously.

  • Use Appropriate Containers: Store the waste in a container that is in good condition, compatible with the chemical, and has a secure lid.

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and any other components in the mixture. The label should also include the date of generation and the principal investigator's contact information.

Step 3: Disposal Path Determination

Based on the hazard assessment and local regulations, determine the appropriate disposal path.

  • For Non-Hazardous this compound Waste:

    • Solid Waste: If confirmed to be non-hazardous and not contaminated, small quantities of solid this compound may be permissible for disposal in the regular trash, provided it is in a tightly sealed container. Always confirm this with your institution's EHS department.

    • Aqueous Solutions: Dilute, non-hazardous aqueous solutions may be eligible for drain disposal with written permission from your local EHS office. The pH should generally be between 5.5 and 10.5. Copious amounts of water should be used to flush the drain during and after disposal.

  • For this compound Waste Classified as Hazardous (due to contamination or local regulations):

    • Contact EHS: All hazardous waste must be disposed of through your institution's designated hazardous waste program.

    • Schedule a Pickup: Follow your institution's procedures to request a hazardous waste pickup. This typically involves submitting a completed hazardous waste information form.

Empty Container Disposal

Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water). The rinsate from a container that held a hazardous substance must be collected and disposed of as hazardous waste. After triple-rinsing, deface the original label and the container may then be disposed of in the regular trash or recycled, in accordance with institutional policies.

Quantitative Data Summary

Since specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for drain disposal of approved, non-hazardous chemicals as a reference. These are not explicit permissions and must be verified with your local EHS authority.

ParameterGuidelineSource
Quantity Limit for Drain Disposal A few hundred grams or milliliters per day
pH Range for Drain Disposal 5.5 - 10.5

Experimental Protocols

The procedures outlined above are based on established best practices for laboratory chemical waste management. No experimental data on the disposal of this compound was found in the search results. The core experimental protocol for determining the appropriate disposal method is the Hazard Assessment , as described in Step 1.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Homoglutathione_Disposal start Start: this compound Waste assess_sds Consult SDS and Assess for Contamination start->assess_sds is_hazardous Is the waste hazardous? assess_sds->is_hazardous hazardous_waste Manage as Hazardous Waste: - Segregate and Label - Store in a designated area - Arrange for EHS pickup is_hazardous->hazardous_waste Yes non_hazardous Manage as Non-Hazardous Waste is_hazardous->non_hazardous No end End hazardous_waste->end check_local_regs Check Institutional and Local Regulations for Non-Hazardous Waste Disposal non_hazardous->check_local_regs drain_disposal Permitted for Drain Disposal? check_local_regs->drain_disposal trash_disposal Permitted for Solid Waste (Trash) Disposal? drain_disposal->trash_disposal No dispose_drain Dispose down the drain with copious amounts of water drain_disposal->dispose_drain Yes trash_disposal->hazardous_waste No, treat as hazardous dispose_trash Dispose in sealed container in regular trash trash_disposal->dispose_trash Yes dispose_drain->end dispose_trash->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Homoglutathione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with incompletely characterized toxicological profiles. While Homoglutathione is not classified as a hazardous substance, its properties have not been fully investigated.[1] Therefore, a precautionary approach is essential to minimize exposure and ensure a safe working environment. This guide provides detailed information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for handling this compound, considering the nature of the work and the potential for exposure.[2] The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications and Use Cases
Eye Protection Safety glasses with side shields or safety gogglesShould meet ANSI Z87.1 standards. Essential for protecting eyes from dust particles.[3]
Hand Protection Nitrile glovesShould be worn at all times to prevent skin contact. It is good practice to change gloves frequently, especially if they become contaminated.[4]
Body Protection Laboratory coatA standard lab coat is sufficient to protect clothing and skin from potential contamination.[5]
Respiratory Protection N95 respirator or working in a fume hoodRecommended when handling the powder outside of a containment device to avoid inhalation of dust particles.

Operational Plan: Safe Handling Protocols

Adhering to a standardized operational plan is crucial for consistent and safe handling of chemical compounds. The following step-by-step protocol is recommended for working with this compound.

Preparation:

  • Designate a specific area for handling this compound.

  • Ensure the work area is clean and uncluttered.

  • Verify that the Safety Data Sheet (SDS) is readily accessible.

  • Don the appropriate PPE as outlined in the table above.

Handling and Weighing:

  • Whenever possible, handle the powder in a chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.

  • Use a spatula for transferring the powder to avoid creating dust.

  • If weighing, do so within the ventilated enclosure or use an enclosed balance.

  • Keep the container of this compound closed when not in use.

Dissolving:

  • Add the solvent to the powder slowly to prevent splashing.

  • If necessary, use a vortex mixer or sonicator to facilitate dissolution.

Post-Handling:

  • Clean the work area and any equipment used with a suitable solvent.

  • Properly remove and dispose of gloves.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and accidental exposure.

  • Unused this compound: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. Collect in a labeled, sealed container.

  • Contaminated Labware (Glass): Rinse with an appropriate solvent. The rinsed glassware can typically be disposed of as regular laboratory glass waste.

  • Contaminated Labware (Plastic): Dispose of as non-hazardous laboratory waste.

  • Contaminated PPE: Dispose of in the regular laboratory trash.

For specific institutional guidelines, always consult with your Environmental Health and Safety (EH&S) department.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Homoglutathione_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Clean Area review_sds Review SDS prep_area->review_sds don_ppe Don PPE review_sds->don_ppe handle_powder Handle in Fume Hood don_ppe->handle_powder weigh_powder Weigh Powder handle_powder->weigh_powder dissolve Dissolve in Solvent weigh_powder->dissolve clean_area Clean Work Area dissolve->clean_area dispose_waste Dispose of Chemical Waste dissolve->dispose_waste dispose_ppe Dispose of PPE clean_area->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands dispose_labware Dispose of Contaminated Labware dispose_waste->dispose_labware

Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homoglutathione
Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。